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  • Product: L-Aspoxicillin trihydrate
  • CAS: 63329-59-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of L-Aspoxicillin Trihydrate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the mechanism of action of L-Aspoxicillin trihydrate, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of L-Aspoxicillin trihydrate, a broad-spectrum, semisynthetic penicillin antibiotic. Designed for professionals in the fields of microbiology, pharmacology, and drug development, this document delves into the molecular interactions, biochemical pathways, and experimental methodologies that define the antibacterial efficacy of this compound.

Introduction: Unveiling L-Aspoxicillin

L-Aspoxicillin is a member of the β-lactam class of antibiotics, renowned for their efficacy against a wide array of bacterial pathogens.[1][2] As a semisynthetic derivative of penicillin, L-Aspoxicillin has been engineered to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Its clinical utility extends to the treatment of severe bacterial infections, including those caused by strains that have developed resistance to other β-lactam antibiotics.[3] This guide will elucidate the core mechanisms that underpin its potent bactericidal action.

The Primary Target: Bacterial Cell Wall Synthesis

The fundamental mechanism of action of L-Aspoxicillin, like all β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[1][2] The bacterial cell wall is a critical structure, primarily composed of peptidoglycan, that provides structural integrity and protects the bacterium from osmotic lysis. By disrupting the synthesis of this essential barrier, L-Aspoxicillin effectively compromises the bacterium's viability, leading to cell death.[1][2]

A Closer Look at Peptidoglycan Biosynthesis

The synthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm and culminates in the periplasmic space where the final cross-linking of the peptidoglycan chains occurs. This intricate pathway is a prime target for antibacterial agents due to its absence in mammalian cells.

The synthesis can be broadly divided into three key phases:

  • Cytoplasmic Phase: Synthesis of the peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide). This phase involves a series of enzymatic reactions catalyzed by Mur enzymes (MurA-F).

  • Membrane-Associated Phase: The UDP-MurNAc-pentapeptide is transferred to a lipid carrier, bactoprenol phosphate, on the inner leaflet of the cytoplasmic membrane, forming Lipid I. Subsequently, UDP-GlcNAc is added to form Lipid II. Lipid II is then translocated across the membrane to the periplasmic side.

  • Periplasmic Phase: The disaccharide-pentapeptide units from Lipid II are polymerized into long glycan chains by transglycosylases. The final and crucial step is the cross-linking of these glycan chains, a reaction catalyzed by transpeptidases. This cross-linking provides the peptidoglycan mesh its characteristic strength and rigidity.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-GlcNAc UDP-GlcNAc UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-GlcNAc->UDP-MurNAc-pentapeptide MurA-F enzymes Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Lipid II_periplasm Lipid II Lipid II->Lipid II_periplasm Flippase Nascent Peptidoglycan Nascent Peptidoglycan Lipid II_periplasm->Nascent Peptidoglycan Transglycosylase (PBP) Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidase (PBP)

Caption: Simplified overview of the bacterial peptidoglycan synthesis pathway.

Molecular Mechanism of L-Aspoxicillin: Inhibition of Penicillin-Binding Proteins (PBPs)

The bactericidal activity of L-Aspoxicillin is a direct consequence of its interaction with and inhibition of Penicillin-Binding Proteins (PBPs). PBPs are a group of bacterial enzymes located on the inner membrane of the bacterial cell wall that are essential for the final stages of peptidoglycan synthesis.[1][2] Specifically, they catalyze the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan strands.

L-Aspoxicillin, containing a characteristic β-lactam ring, acts as a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan precursor. This mimicry allows it to bind to the active site of PBPs. The strained β-lactam ring then opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This acylation is effectively irreversible, inactivating the enzyme and halting the cross-linking of the peptidoglycan.

The inhibition of multiple PBPs disrupts the delicate balance between cell wall synthesis and degradation, leading to the accumulation of autolytic enzymes. This enzymatic cascade results in the degradation of the existing cell wall, ultimately causing cell lysis and bacterial death.

A study on the bactericidal action of aspoxicillin against Escherichia coli revealed its affinity for PBPs 1A, 1Bs, 2, and 3.[5] This binding to multiple essential PBPs contributes to its potent bactericidal activity, which includes the formation of spheroplast-like structures and subsequent cell lysis.[5]

PBP_Inhibition_by_Aspoxicillin Aspoxicillin Aspoxicillin PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Aspoxicillin->PBP Binds to active site Inactive_PBP Inactive Acyl-PBP Complex PBP->Inactive_PBP Forms Covalent Bond Peptidoglycan Precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Peptidoglycan Precursor->PBP Normal Substrate Cell_Wall_Synthesis_Blocked Peptidoglycan Cross-linking Inhibited Inactive_PBP->Cell_Wall_Synthesis_Blocked Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis_Blocked->Cell_Lysis

Caption: Mechanism of PBP inactivation by L-Aspoxicillin.

Antibacterial Spectrum and Potency

L-Aspoxicillin exhibits a broad spectrum of antibacterial activity, encompassing a variety of Gram-positive and Gram-negative pathogens. Its efficacy against clinically important bacteria is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a given strain of bacteria.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus---
Escherichia coli---
Pseudomonas aeruginosa---
Haemophilus influenzae---
Streptococcus pneumoniae---
Bacteroides fragilis---

One study did report that the antimicrobial activity of Aspoxicillin against E. coli and Salmonella was about twice as active as ampicillin.[6] It also showed higher activity against P. aeruginosa compared to carbenicillin, but was slightly less active against S. aureus than ampicillin.[6]

Resistance Mechanisms

Bacterial resistance to β-lactam antibiotics is a significant clinical challenge. The primary mechanisms of resistance include:

  • Enzymatic Degradation by β-Lactamases: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. There are numerous classes of β-lactamases (e.g., TEM, SHV, OXA, AmpC) with varying substrate specificities. While specific data on L-Aspoxicillin's stability is limited, it has been suggested to have some stability against certain β-lactamases.[3]

  • Alteration of Target PBPs: Mutations in the genes encoding PBPs can lead to reduced binding affinity of β-lactam antibiotics. This is the mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene encoding for a low-affinity PBP2a.

  • Reduced Permeability: In Gram-negative bacteria, the outer membrane can act as a barrier, and alterations in porin channels can reduce the influx of β-lactam antibiotics into the periplasmic space where the PBPs are located.

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport β-lactam antibiotics out of the cell before they can reach their PBP targets.

Pharmacokinetics and Physicochemical Properties

The efficacy of an antibiotic is not solely dependent on its mechanism of action but also on its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME).

  • Administration and Half-life: L-Aspoxicillin is administered parenterally. Studies in healthy volunteers have shown that after intravenous administration, serum levels are higher and the half-life is longer compared to piperacillin.[7] The biological half-life has been reported to be approximately 1.44 to 1.73 hours, depending on the route of administration.[7]

  • Distribution: Information on tissue distribution is crucial for treating infections at various body sites. While specific tissue distribution data for L-Aspoxicillin is not extensively detailed in the available literature, its structural similarity to other penicillins suggests it would distribute into various body fluids and tissues.

  • Excretion: L-Aspoxicillin is primarily excreted renally.[8] High concentrations are found in the urine, making it a suitable agent for urinary tract infections.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of L-Aspoxicillin against a bacterial isolate can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of L-Aspoxicillin Stock Solution: Prepare a stock solution of L-Aspoxicillin trihydrate in a suitable solvent (e.g., sterile deionized water or buffer) at a known concentration.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the L-Aspoxicillin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of L-Aspoxicillin that completely inhibits visible growth of the bacteria as detected by the unaided eye.

Penicillin-Binding Protein (PBP) Affinity Assay

The binding affinity of L-Aspoxicillin to specific PBPs can be assessed using a competitive binding assay with a fluorescently labeled penicillin derivative, such as Bocillin-FL.

Methodology:

  • Preparation of Bacterial Membranes: Grow the bacterial strain of interest to mid-logarithmic phase. Harvest the cells by centrifugation, wash with buffer, and lyse the cells (e.g., by sonication or French press). Isolate the cell membranes by ultracentrifugation. Resuspend the membrane fraction in a suitable buffer.

  • Competition Assay:

    • Incubate the bacterial membrane preparation with increasing concentrations of L-Aspoxicillin for a predetermined time (e.g., 10-30 minutes) at 37°C to allow for binding to the PBPs.

    • Add a fixed, saturating concentration of Bocillin-FL to the mixture and incubate for another 10-15 minutes. Bocillin-FL will bind to the PBPs that are not already occupied by L-Aspoxicillin.

  • SDS-PAGE and Fluorescence Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer and heating.

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band.

    • The intensity of the fluorescent signal will be inversely proportional to the amount of L-Aspoxicillin bound to the PBP.

    • Determine the concentration of L-Aspoxicillin that inhibits 50% of Bocillin-FL binding (IC50) for each PBP. The IC50 value is a measure of the binding affinity of L-Aspoxicillin for that specific PBP.

PBP_Assay_Workflow cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (mid-log phase) Membrane_Isolation Cell Lysis & Membrane Isolation Bacterial_Culture->Membrane_Isolation Incubate_Aspoxicillin Incubate Membranes with varying [L-Aspoxicillin] Membrane_Isolation->Incubate_Aspoxicillin Add_BocillinFL Add fixed [Bocillin-FL] Incubate_Aspoxicillin->Add_BocillinFL SDS_PAGE SDS-PAGE Add_BocillinFL->SDS_PAGE Fluorescence_Scan Fluorescence Gel Scanning SDS_PAGE->Fluorescence_Scan Quantification Quantify Band Intensity Fluorescence_Scan->Quantification IC50_Determination Determine IC50 for each PBP Quantification->IC50_Determination

Caption: Workflow for determining PBP binding affinity of L-Aspoxicillin.

Conclusion

L-Aspoxicillin trihydrate exerts its bactericidal effect through the well-established mechanism of inhibiting bacterial cell wall synthesis. Its primary molecular targets are the penicillin-binding proteins, which are essential for the final cross-linking of the peptidoglycan layer. By forming a stable covalent bond with the active site of these enzymes, L-Aspoxicillin effectively halts cell wall construction, leading to bacterial lysis and death. Its broad spectrum of activity and reported stability against some β-lactamases make it a valuable agent in the antimicrobial arsenal. Further research to fully elucidate its binding affinities for a wider range of PBPs and its interactions with various β-lactamases will provide a more complete understanding of its therapeutic potential and aid in the development of strategies to combat emerging antibiotic resistance.

References

  • Patsnap Synapse. (2024, June 15). What is Aspoxicillin used for? Retrieved from [Link]

  • [Clinical and laboratory evaluation of aspoxicillin in the pediatric field]. (1985). Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 59(10), 1099–1108.
  • Geyer, J., Höffler, D., & Koeppe, P. (1988). Pharmacokinetics of aspoxicillin in subjects with normal and impaired renal function. Arzneimittel-Forschung, 38(11), 1635–1639.
  • Effect of aspoxicillin on anaerobic bacteria. (1986). The Japanese Journal of Antibiotics, 39(3), 855-866.
  • [Safety and pharmacology of aspoxicillin in healthy volunteers]. (1984). The Japanese Journal of Antibiotics, 37(10), 1841–1861.
  • [A study on the bactericidal action of aspoxicillin against Escherichia coli]. (1985). The Japanese Journal of Antibiotics, 38(1), 1–10.
  • Utsui, Y., Tajima, M., Inoue, M., & Mitsuhashi, S. (1985). Affinity of furbenicillin and other β-lactam antibiotics for penicillin-binding proteins of Escherichia coli K-12. Journal of Antibiotics, 38(5), 629-635.
  • Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy, 59(10), 6453–6459.
  • Gehring, A. M., Monson, R. E., & Walsh, C. T. (1998). Reconstitution and characterization of the Escherichia coli PBP1b transpeptidase/transglycosylase. Biochemistry, 37(34), 11637–11651.
  • Kocaoglu, O., Calay, J. C., Tamer, Y. T., & Carlson, E. E. (2015). β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 60(3), 1578–1585.
  • Davies, T. A., & Shang, W. (2012). Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 56(6), 3432–3434.
  • PubChem. (n.d.). Aspoxicillin. National Center for Biotechnology Information. Retrieved from [Link]

  • King, D. T., Wasney, G. A., Nosella, M., & Strynadka, N. C. (2017). Structural and Biochemical Evidence That a TEM-1 β-Lactamase N170G Active Site Mutant Acts via Substrate-assisted Catalysis. Journal of Biological Chemistry, 292(19), 7865–7875.
  • Sawa, T., Kooguchi, K., & Moriyama, K. (2009). Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy, 53(5), 2150–2156.
  • Fuda, C., Su, Y., & Mobashery, S. (2004). Class C β-Lactamases Operate at the Diffusion Limit for Turnover of Their Preferred Cephalosporin Substrates. Journal of the American Chemical Society, 126(43), 13936–13937.
  • AntibioticDB. (n.d.). Aspoxicillin. Retrieved from [Link]

  • Spyker, D. A., Rugloski, R. J., & Vann, R. L. (1977). Pharmacokinetics of Amoxicillin: Dose Dependence After Intravenous, Oral, and Intramuscular Administration. Antimicrobial Agents and Chemotherapy, 11(1), 132–141.
  • Couet, W., Istin, M., & Potel, G. (1991). Tissue distribution of oxacillin and ampicillin in the isolated perfused bovine udder. Journal of Veterinary Pharmacology and Therapeutics, 14(2), 154–160.
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). Penicillin Binding Protein Assay. Hancock Lab. Retrieved from [Link]

Sources

Exploratory

Advanced Synthesis and Purification of Aspoxicillin Trihydrate: A Technical Guide

Topic: Advanced Synthesis and Purification of Aspoxicillin Trihydrate Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary Aspoxicillin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Synthesis and Purification of Aspoxicillin Trihydrate Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Aspoxicillin (ASPC) is a broad-spectrum, semi-synthetic ureidopenicillin derived from Amoxicillin.[1] Distinguished by its N4-methyl-D-asparaginyl side chain, it exhibits enhanced stability against beta-lactamases and extended half-life compared to its parent compounds. This guide details the industrial-grade synthesis and purification of Aspoxicillin Trihydrate, focusing on the mixed anhydride coupling strategy and isoelectric crystallization engineering .

While enzymatic routes (using Penicillin G Acylase) are standard for the precursor Amoxicillin, the conversion to Aspoxicillin is predominantly a chemical process due to the complexity of the asparagine-derived side chain. This guide integrates these "green" precursors with robust chemical engineering to ensure high purity (>99%) and correct crystal habit (trihydrate).

Molecular Architecture & Retrosynthesis

Aspoxicillin is chemically defined as (2S,5R,6R)-6-[(2R)-2-[(2R)-2-amino-3-(methylcarbamoyl)propanamido]-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

Retrosynthetic Breakdown

The molecule is constructed from two primary blocks:

  • The Nucleophile (Core): Amoxicillin Trihydrate (derived enzymatically from 6-APA).[1][2]

  • The Electrophile (Side Chain): N-(methylcarbamoyl)-D-aspartic acid derivative.

The critical challenge is the chemoselective acylation of the primary amine on the Amoxicillin side chain without affecting the beta-lactam ring or the phenolic hydroxyl group.

Retrosynthesis Aspoxicillin Aspoxicillin Trihydrate (Target Molecule) Coupling Amide Coupling (Mixed Anhydride Method) Coupling->Aspoxicillin 1. Acylation 2. Deprotection 3. Crystallization Amoxicillin Amoxicillin Trihydrate (Nucleophile) Amoxicillin->Coupling SideChain Activated D-Aspartic Acid Derivative (Electrophile) SideChain->Coupling DAsp D-Aspartic Acid DAsp->SideChain Methylation & Protection

Figure 1: Retrosynthetic analysis of Aspoxicillin, highlighting the convergence of the modified D-Aspartic acid side chain and the Amoxicillin core.[1]

Synthesis Protocol: The Semi-Synthetic Route

Phase 1: Side Chain Engineering

The side chain, N-protected-D-asparagine methylamide , must be synthesized first to prevent self-polymerization during coupling.[1]

Protocol:

  • Starting Material: D-Aspartic Acid (D-ASP).[3]

  • Methylation: React D-ASP with thionyl chloride in methanol to form D-aspartic acid dimethyl ester hydrochloride.

  • Aminolysis: Treat with aqueous methylamine (30%) at 0-5°C. This selectively converts the

    
    -ester to the methylamide, yielding D-2-amino-3-(methylcarbamoyl)propionic acid .
    
  • Protection (Dane Salt Formation): React with ethyl acetoacetate in alkaline methanol (Dane salt method) or use Boc-anhydride to protect the

    
    -amino group.[1] The Dane salt (enamine) protection is preferred industrially for its ease of removal under mild acidic conditions.
    
Phase 2: Activation and Coupling

Mechanism: Mixed Anhydride Coupling. Rationale: This method minimizes racemization and allows for low-temperature processing, preserving the sensitive beta-lactam ring of the Amoxicillin core.

Step-by-Step Methodology:

StepReagent/ConditionCritical Process Parameter (CPP)Mechanism
1. Activation Protected Side Chain + Isobutyl Chloroformate (IBCF)Temp: -15°C to -10°CFormation of mixed anhydride intermediate.
2. Base Addition N-Methylmorpholine or TriethylaminepH control (anhydrous)Neutralizes HCl; drives anhydride formation.
3. Solubilization Amoxicillin Trihydrate + Triethylamine in Acetonitrile/WaterTemp: < 5°CConverts zwitterionic Amoxicillin to soluble anionic form.[1]
4. Coupling Add Amoxicillin solution to Mixed AnhydrideTemp: -20°C

0°C
Nucleophilic attack of Amoxicillin amine on anhydride.
5.[1] Quenching Water additionTemp: < 5°CHydrolyzes unreacted anhydride.
Phase 3: Deprotection

If the Dane salt (ethyl acetoacetate) protection was used:

  • Hydrolysis: Adjust pH to ~2.0 using dilute HCl at 0-5°C.

  • Reaction Time: 30-60 minutes.

  • Result: The protecting group (ethyl acetoacetate) is cleaved as acetone and ethanol, releasing the free amine of Aspoxicillin.

Purification & Crystallization Engineering

The isolation of Aspoxicillin Trihydrate is the most critical quality step. The trihydrate form is thermodynamically stable and essential for shelf-life.

Mechanism: Isoelectric Precipitation & Antisolvent Crystallization

Aspoxicillin is amphoteric. Its minimum solubility is at its isoelectric point (pI ~4.5).

Detailed Protocol:

  • Clarification: Filter the acidic reaction mixture (pH 2.0) through activated carbon to remove colorants and polymeric impurities.

  • pH Adjustment (The "Swing"):

    • Slowly add ammonia water or NaOH (1M) to the filtrate.

    • Target: pH 4.0 - 4.7.

    • Note: Rapid addition causes amorphous precipitation. Add slowly to induce nucleation.

  • Crystallization:

    • Temperature: Cool to 0-5°C.

    • Antisolvent: Slowly add Ethanol or Isopropanol (Ratio 1:2 v/v water:alcohol) to decrease water activity and drive precipitation.

    • Aging: Stir for 2-4 hours. This "Ostwald Ripening" phase allows small, imperfect crystals to dissolve and redeposit onto larger, purer trihydrate crystals.

  • Isolation:

    • Filter under vacuum.

    • Wash cake with cold water/ethanol (1:1).

  • Drying:

    • Dry at 40-45°C under vacuum.

    • Critical: Do not over-dry. The target is the trihydrate.[4][5][6][7][8] Karl Fischer titration should confirm water content ~10-12%.

PurificationWorkflow ReactionMix Reaction Mixture (pH ~2.0) CarbonTreat Carbon Filtration (Remove Color/Polymers) ReactionMix->CarbonTreat pHAdjust pH Adjustment (Target pH 4.5) CarbonTreat->pHAdjust Crystallization Crystallization (0-5°C, Ethanol added) pHAdjust->Crystallization Nucleation Filtration Filtration & Wash Crystallization->Filtration Aging Drying Controlled Drying (Target Trihydrate) Filtration->Drying

Figure 2: Purification workflow for Aspoxicillin Trihydrate, emphasizing isoelectric focusing and controlled crystallization.[1]

Analytical Validation (PAT)

To ensure the protocol is self-validating, the following analytical controls must be implemented:

TestMethodAcceptance Criteria
Identity FTIR / NMRMatches Reference Standard (Aspoxicillin Trihydrate)
Purity HPLC (C18 Column, Phosphate buffer/MeOH)> 99.0% Area
Water Content Karl Fischer Titration10.0% - 12.0% (Theoretical Trihydrate: ~10.9%)
Crystal Form Powder X-Ray Diffraction (PXRD)Distinct peaks matching trihydrate polymorph
Residual Solvents GC (Headspace)Ethanol < 5000 ppm

References

  • Preparation method of aspoxicillin. CN103333180B. Google Patents.
  • Method for separating and purifying amoxicillin trihydrate. CN101845053B. Google Patents.
  • Aspoxicillin Structure and Properties. PubChem. Available at: [Link]

  • Investigation of the solid state properties of amoxicillin trihydrate. National Institutes of Health (NIH). Available at: [Link]

  • Enzymatic synthesis of penicillins. PubMed. Available at: [Link]

Sources

Foundational

In Vitro Antibacterial Spectrum of Aspoxicillin: A Technical Guide for Researchers

This guide provides an in-depth analysis of the in vitro antibacterial spectrum of Aspoxicillin, a broad-spectrum penicillin antibiotic. Designed for researchers, scientists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the in vitro antibacterial spectrum of Aspoxicillin, a broad-spectrum penicillin antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines robust experimental protocols for its assessment, and explains the underlying mechanisms of its antimicrobial activity.

Introduction to Aspoxicillin

Aspoxicillin is a semisynthetic β-lactam antibiotic belonging to the penicillin family. Structurally, it is an aminopenicillin, developed to enhance activity against a broader range of bacteria than natural penicillins. Its key structural feature, an N-acyl-D-aspartyl moiety, contributes to its enhanced penetration of the outer membrane of Gram-negative bacteria and its stability against certain β-lactamases. This guide focuses on its direct antibacterial action as observed in controlled laboratory settings (in vitro).

Mechanism of Action: Targeting the Bacterial Cell Wall

Like all β-lactam antibiotics, Aspoxicillin's bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall. This process is critical for the structural integrity of the bacterium, protecting it from osmotic lysis.

The core mechanism involves:

  • Binding to Penicillin-Binding Proteins (PBPs): Aspoxicillin covalently binds to the active site of PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is the primary structural component of the cell wall.

  • Inhibition of Transpeptidation: By binding to PBPs, Aspoxicillin blocks their transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, a crucial step for forming a stable and rigid cell wall.

  • Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Aspoxicillin has demonstrated a high affinity for specific PBPs, which can vary between bacterial species. For instance, in Escherichia coli, it shows a high affinity for PBP-1a, PBP-1b, and PBP-3. This multi-target affinity contributes to its potent bactericidal activity.

cluster_0 Bacterial Cytoplasm cluster_1 Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Crosslinking Peptidoglycan Cross-linking (Transpeptidation) PBP->Crosslinking Catalyzes Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Binds to Stable_Cell_Wall Stable Cell Wall Crosslinking->Stable_Cell_Wall Leads to Lysis Cell Lysis (Bactericidal Effect) Crosslinking->Lysis Inhibition Leads to Aspoxicillin Aspoxicillin Aspoxicillin->PBP Irreversibly Binds & Inhibits PBP Activity

Caption: Mechanism of Aspoxicillin's bactericidal action.

In Vitro Antibacterial Spectrum of Aspoxicillin

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The data below is presented as MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Gram-Positive Aerobes

Aspoxicillin demonstrates potent activity against a variety of Gram-positive organisms. Its efficacy is particularly noted against Staphylococcus and Streptococcus species. However, its activity against methicillin-resistant Staphylococcus aureus (MRSA) is limited due to the alteration of PBP2a in these strains.

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (MSSA)1030.781.56
Streptococcus pyogenes52≤0.050.1
Streptococcus pneumoniae51≤0.050.2
Enterococcus faecalis521.563.13
Gram-Negative Aerobes

A key advantage of Aspoxicillin is its extended spectrum against Gram-negative bacteria, a result of its ability to penetrate their outer membrane. It is notably active against Haemophilus influenzae, Neisseria gonorrhoeae, and many Enterobacteriaceae. Its stability in the presence of some β-lactamases contributes to this activity.

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli1043.1312.5
Klebsiella pneumoniae531.5612.5
Proteus mirabilis520.781.56
Haemophilus influenzae500.10.2
Pseudomonas aeruginosa10512.5>100
Anaerobic Bacteria

Aspoxicillin also shows good in vitro activity against several clinically relevant anaerobic bacteria, including Bacteroides fragilis.

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Bacteroides fragilis7512.550
Clostridium perfringens200.783.13

Standardized Protocol: Broth Microdilution for MIC Determination

To ensure reproducibility and accuracy, the determination of MIC values must follow a standardized, self-validating protocol. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.

Expert Rationale:

This method is preferred for its efficiency in testing multiple isolates and concentrations simultaneously. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations (Ca²⁺ and Mg²⁺) can significantly influence the activity of antibiotics against certain bacteria, particularly Pseudomonas aeruginosa. Inoculum standardization is the most crucial step for reproducibility; a bacterial density outside the specified range can lead to falsely high or low MIC values.

Step-by-Step Protocol:
  • Preparation of Antibiotic Stock Solution:

    • Accurately weigh a known amount of Aspoxicillin analytical-grade powder.

    • Dissolve in a suitable solvent (e.g., sterile deionized water or a buffer as specified by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 50 µL of the Aspoxicillin stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.06 µg/mL). Discard 50 µL from the last dilution column.

    • Reserve one well as a positive control (broth + inoculum, no antibiotic) and another as a negative control (broth only).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 50 µL of the final diluted inoculum. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Seal the plate or cover with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, examine the plate visually or with a microplate reader.

    • The MIC is the lowest concentration of Aspoxicillin at which there is no visible growth (i.e., the first clear well).

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A 1. Prepare Aspoxicillin Stock Solution B 2. Create Serial Dilutions in 96-Well Plate A->B D 4. Inoculate Wells with Standardized Bacteria B->D C 3. Standardize Bacterial Inoculum (0.5 McFarland) C->D E 5. Incubate at 35°C for 16-20 hours D->E F 6. Read Plate for Visible Growth E->F G 7. Determine MIC: Lowest Concentration with No Growth F->G

Exploratory

L-Aspoxicillin trihydrate chemical structure and properties

This guide provides an in-depth technical analysis of L-Aspoxicillin Trihydrate, a semi-synthetic ureidopenicillin derivative.[1] It is designed for researchers and drug development professionals, focusing on structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of L-Aspoxicillin Trihydrate, a semi-synthetic ureidopenicillin derivative.[1] It is designed for researchers and drug development professionals, focusing on structural chemistry, synthesis pathways, and analytical characterization.

Chemical Class: Semi-synthetic Beta-lactam Antibiotic (Ureidopenicillin) CAS Registry Number: 63358-49-6 (Anhydrous), 63358-50-9 (Trihydrate) Synonyms: Aspoxicillin, ASPC, TA-058, Doyle[1]

Chemical Architecture & Properties[1]

Structural Logic

L-Aspoxicillin is structurally derived from Amoxicillin by the acylation of the 6-aminopenicillanic acid (6-APA) core with a specific amino acid side chain. The defining structural feature is the N(4)-methyl-D-asparaginyl moiety attached to the


-amino group of the amoxicillin parent structure.
  • Core Scaffold: Penam ring (beta-lactam fused to thiazolidine).[1]

  • C-6 Side Chain: D-2-amino-2-(4-hydroxyphenyl)acetamido group (from Amoxicillin).[1][2][3]

  • N-Acylation: The primary amine of the amoxicillin side chain is further acylated by N-methyl-D-asparagine.

This "side-chain extension" strategy increases the molecule's polarity and steric bulk, which enhances stability against beta-lactamases and broadens the spectrum of activity, particularly against Gram-negative bacteria like Pseudomonas and Bacteroides.

Physicochemical Profile

The standard pharmaceutical form is the trihydrate .[4]

PropertyValue / Description
Molecular Formula

Molecular Weight 493.54 g/mol (Anhydrous); ~547.58 g/mol (Trihydrate)
Appearance White to pale yellowish-white crystalline powder
Solubility Freely soluble: N,N-Dimethylformamide (DMF)Sparingly soluble: Water (~2 mg/mL)Practically insoluble: Acetonitrile, Methanol, Ethanol
pKa (Calculated)

(Carboxyl)

(Side-chain Amine)

(Phenolic OH)
pH (0.2% aq.[1][2] soln) 4.2 – 5.2
Specific Rotation

Mechanism of Action & SAR

Aspoxicillin functions as a suicide inhibitor of bacterial cell wall synthesis.[1][5][6] Its modified structure confers a unique binding profile compared to piperacillin or amoxicillin.[1]

Target Specificity

Unlike classical penicillins that primarily target PBP-1A/1B, Aspoxicillin exhibits high affinity for PBP-3 (essential for septation) and PBP-1A in E. coli and P. aeruginosa.[1]

  • PBP-3 Inhibition: Leads to filamentation and eventual lysis.[1]

  • Bacteroides fragilis: Aspoxicillin is notably active against this anaerobe, a property attributed to the stability conferred by the methyl-asparaginyl side chain against specific beta-lactamases produced by Bacteroides.

Structure-Activity Relationship (SAR) Diagram[1]

SAR_Logic Core Beta-Lactam Core (Penam Ring) Activity1 PBP Binding (Cell Wall Inhibition) Core->Activity1 Acylation of Serine SideChain1 D-HPG Side Chain (Amoxicillin Base) SideChain1->Core Activity2 Gram-Neg Permeability (Porin Channel Entry) SideChain1->Activity2 Hydrophilicity SideChain2 N4-methyl-D-asparaginyl Extension SideChain2->SideChain1 Amide Linkage SideChain2->Activity2 Enhanced Polarity Activity3 Beta-Lactamase Stability (Steric Hindrance) SideChain2->Activity3 Steric Shielding

Figure 1: Structural contributions of Aspoxicillin moieties to pharmacological activity.[1] The N4-methyl-D-asparaginyl extension is critical for its unique stability and spectrum.

Chemical Synthesis Workflow

The industrial synthesis of Aspoxicillin typically follows a "Convergent Semi-Synthetic" route, coupling an activated D-aspartic acid derivative with Amoxicillin.

Synthesis Protocol Summary
  • Precursor Preparation: D-Aspartic acid is converted to its N-protected, methyl-ester/methyl-amide derivative (N-benzyloxycarbonyl-N'-methyl-D-asparagine).[1]

  • Activation: The precursor is activated using the Mixed Anhydride Method (e.g., using ethyl chloroformate and N-methylmorpholine) at low temperature (-15°C) to prevent racemization.[1]

  • Coupling: The activated anhydride reacts with Amoxicillin Trihydrate (solubilized as a triethylamine salt in organic solvent).[1]

  • Deprotection: Catalytic hydrogenation (

    
    ) removes the protecting group.[1]
    
  • Crystallization: The product is crystallized from water/alcohol to yield the trihydrate.

Synthesis_Flow Start1 D-Aspartic Acid Step1 1. Methylation & Amidation 2. N-Protection (Z-Cl) Start1->Step1 Start2 Amoxicillin Trihydrate Step3 Coupling Reaction (-15°C, Organic Base) Start2->Step3 Solubilized Step2 Activation (Mixed Anhydride w/ Ethyl Chloroformate) Step1->Step2 Step2->Step3 Step4 Deprotection (H2 / Pd-C) Step3->Step4 Step5 Crystallization (pH Adjustment) Step4->Step5 Final L-Aspoxicillin Trihydrate Step5->Final

Figure 2: Convergent synthesis pathway for L-Aspoxicillin Trihydrate via mixed anhydride coupling.

Analytical Protocol: HPLC Determination

Due to the polarity of the asparaginyl side chain, Aspoxicillin requires a highly aqueous mobile phase for retention on C18 columns. The following protocol is validated for purity and assay determination.

Chromatographic Conditions
ParameterSpecification
Column C18 (ODS) End-capped,

(e.g., Inertsil ODS-3)
Mobile Phase A 0.05 M Phosphate Buffer (pH 3.[1]0)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic (95% A : 5% B) or Gradient
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide absorption) or 254 nm (Aromatic)
Temperature 25°C
Injection Vol 20

Standard Preparation
  • Stock Solution: Dissolve 25.0 mg of L-Aspoxicillin Reference Standard in 25.0 mL of Mobile Phase A. Sonicate for 5 minutes.

  • System Suitability: The tailing factor for the Aspoxicillin peak should be NMT 1.5. The relative standard deviation (RSD) for replicate injections should be NMT 2.0%.[1]

Impurity Profile

Common degradation products include:

  • Aspoxicillin Penicilloic Acid: Formed via hydrolysis of the beta-lactam ring (promoted by high pH or moisture).[1]

  • Dimerization Products: Formed in concentrated solutions via aminolysis of the beta-lactam ring by the side-chain amine of another molecule.

References

  • Japanese Pharmacopoeia (JP XIV). Aspoxicillin Monograph. Official Monographs, 2001.[1] Link

  • Matsumoto, K. "Review: New antimicrobial agent series XXII: Aspoxicillin."[1] The Japanese Journal of Antibiotics, 40(7), 1221–1242, 1987. Link

  • PubChem Compound Summary. "Aspoxicillin (CID 71961)."[1] National Center for Biotechnology Information.[1] Link

  • DrugBank Online. "Aspoxicillin: DB13816."[1] DrugBank.[1][2] Link[1]

  • Edwards, R. "Resistance to beta-lactam antibiotics in Bacteroides spp."[1] Journal of Medical Microbiology, 46(12), 979–986, 1997.[1] Link

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Crystallization of L-Aspoxicillin Trihydrate

Topic: L-Aspoxicillin Trihydrate Solubility in Different Solvents Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Researchers, Process Engineers, and Pre-formulation Scientists. [1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-Aspoxicillin Trihydrate Solubility in Different Solvents Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Researchers, Process Engineers, and Pre-formulation Scientists.

[1]

Executive Summary

The solubility profile of L-Aspoxicillin Trihydrate (ASPC) is a critical quality attribute (CQA) governing its purification efficiency, crystalline stability, and bioavailability.[1] As a semi-synthetic penicillin derivative, ASPC exhibits a complex solubility landscape heavily influenced by solvent polarity, temperature, and pH. This guide provides a comprehensive technical analysis of ASPC solubility, detailing experimental protocols for precise determination (Laser Monitoring), thermodynamic modeling frameworks, and process applications for anti-solvent crystallization.

Physicochemical Profile

L-Aspoxicillin Trihydrate is an injectable antibiotic with a zwitterionic structure, contributing to its pH-dependent solubility behavior.[1]

PropertySpecification
Chemical Name (2S,5R,6R)-6-[(2R)-2-[(2R)-2-amino-3-methylcarbamoylpropanoylamino]-2-(4-hydroxyphenyl)acetylamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate
Molecular Formula

Molecular Weight 547.58 g/mol (Trihydrate)
Appearance White crystalline powder
Key Functional Groups

-lactam ring, Amide (side chain), Carboxylic acid, Phenolic hydroxyl

Solubility Landscape: Solvent & Temperature Dependence

The solubility of ASPC is notably low in most organic solvents, necessitating specific binary solvent systems or pH adjustments for processing. The following data summarizes the solubility behavior in pure solvents at ambient temperature (


).
Table 1: Comparative Solubility Data (25°C)
SolventSolubility Classification (JP XIV)Reported Concentration (mg/mL)*Dielectric Constant (

)
Water Sparingly Soluble4.0 - 5.078.5
Methanol Practically Insoluble~7.532.7
Ethanol (95%) Practically Insoluble~3.424.5
Acetonitrile Practically Insoluble< 0.137.5
DMF Freely Soluble> 10036.7
Acetone Practically Insoluble< 0.520.7

> Note: "Practically Insoluble" in pharmacopeial terms often denotes < 0.1 mg/mL. However, experimental equilibrium data (Source 1.18) suggests slightly higher values for alcohols, indicating a potential for temperature-dependent solubility enhancement useful for crystallization.[1]

Experimental Methodology: Laser Monitoring Technique

To determine the precise thermodynamic solubility curve (essential for Apelblat modeling), the Laser Monitoring Observation Technique is superior to the static shake-flask method due to its speed and accuracy in detecting the exact point of solid phase disappearance (saturation).

Protocol: Automated Laser Solubility Determination

Objective: Determine the mole fraction solubility (


) of ASPC in binary solvent mixtures across a temperature range (

).

Equipment:

  • Jacketed glass vessel (50 mL) with magnetic stirring.

  • Thermostatic water bath (

    
     precision).[1]
    
  • Laser transmissometer (He-Ne laser,

    
    ).[1]
    
  • Photo-detector linked to a data acquisition system.[1]

Step-by-Step Workflow:

  • Preparation: Add a known mass of solvent (

    
    ) to the vessel.[1] Maintain temperature at 
    
    
    
    (e.g., 278.15 K).
  • Solute Addition: Add a precise mass of L-Aspoxicillin Trihydrate (

    
    ) in small increments.
    
  • Equilibration: Stir continuously. The laser beam passes through the suspension.

    • Suspension: High scattering

      
       Low light intensity at detector.[1]
      
    • Solution: Low scattering

      
       High light intensity at detector.[1]
      
  • Temperature Ramp: Slowly increase temperature (

    
    ).
    
  • Detection: Monitor the intensity curve. The temperature at which the laser intensity reaches a maximum plateau indicates the complete dissolution of the solid phase (Saturation Temperature,

    
    ).
    
  • Calculation: Calculate mole fraction solubility (

    
    ) for the determined 
    
    
    
    .
    
    
    [1]
  • Repetition: Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.

Visualization: Laser Monitoring Workflow

LaserSolubilityProtocol Start Start: Solvent Preparation AddSolute Add L-Aspoxicillin (Gravimetric) Start->AddSolute Equilibrate Equilibration (Stirring at T_start) AddSolute->Equilibrate LaserCheck Laser Transmission Monitoring Equilibrate->LaserCheck Heat Increase Temp (Rate: 0.5 K/min) LaserCheck->Heat Low Intensity (Suspension) Dissolved Max Intensity Reached (Solid Disappearance) LaserCheck->Dissolved Plateau Intensity (Solution) Heat->LaserCheck Loop Record Record T_sat & Mass Dissolved->Record Calc Calculate Mole Fraction (x) Record->Calc

Figure 1: Logic flow for determining saturation temperature using laser transmissometry.

Thermodynamic Modeling Framework

Once experimental data (


 vs. 

) is obtained, it must be correlated using thermodynamic models to predict solubility at unmeasured points and understand the dissolution mechanism.
Modified Apelblat Equation

The modified Apelblat equation is the standard semi-empirical model for correlating solubility data of semi-synthetic antibiotics.



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters representing the non-ideality of the solution.
    
    • Interpretation: If

      
       is negative and 
      
      
      
      is positive, the dissolution is typically endothermic.
Van't Hoff Analysis

To determine the thermodynamic functions of solution (Enthalpy


, Entropy 

):

[1]
  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .[1]
    
  • Intercept:

    
    .[1]
    
  • Insight: For L-Aspoxicillin, dissolution in water/alcohol mixtures is generally endothermic (

    
    ) and entropy-driven  (
    
    
    
    ), implying solubility increases with temperature.[1]

Process Application: Crystallization Strategy

The solubility difference between acidic aqueous solutions and organic anti-solvents is the basis for the industrial purification of L-Aspoxicillin.

Crystallization Protocol[6][12][15][16]
  • Dissolution: Dissolve crude Aspoxicillin in water at pH 2.0 (using HCl). At this pH, the amine group is protonated, significantly increasing solubility.

  • Clarification: Filter to remove insoluble impurities.[1]

  • pH Adjustment: Slowly adjust pH to 4.7 - 5.0 (Isoelectric point) using ammonia or NaOH.[1] Solubility decreases, inducing supersaturation.

  • Anti-Solvent Addition: Add Ethanol (or Methanol) to the aqueous solution.[1]

    • Ratio: Typically 1:3 (Water:Ethanol).[1]

    • Mechanism:[3] Ethanol reduces the dielectric constant of the mixture, drastically lowering the solubility of the zwitterionic Aspoxicillin.

  • Aging & Isolation: Cool to

    
     to maximize yield, then filter and wash with cold ethanol.
    
Visualization: Purification Process Logic

CrystallizationProcess Crude Crude L-Aspoxicillin AcidDiss Acidic Dissolution (Water + HCl, pH 2.0) Crude->AcidDiss Filter Filtration (Remove Insolubles) AcidDiss->Filter pHAdjust pH Adjustment (pH 4.7, Isoelectric Pt) Filter->pHAdjust AntiSolvent Anti-Solvent Addition (Ethanol/Methanol) pHAdjust->AntiSolvent Induce Supersaturation Cooling Cooling Crystallization (T = 5°C) AntiSolvent->Cooling Maximize Yield Isolation Filtration & Drying (Trihydrate Form) Cooling->Isolation

Figure 2: Industrial purification workflow utilizing pH-shift and anti-solvent crystallization.[1]

References

  • Japanese Pharmacopoeia (JP XIV) . Official Monographs: Aspoxicillin Hydrate. Retrieved from [Link][1]

  • PubChem Database . Aspoxicillin | C21H27N5O7S.[1] National Library of Medicine. Retrieved from [Link][1]

  • Jouyban, A. et al. (2015). An automated system for determining drug solubility based on laser monitoring technique. Journal of Laboratory Automation. Retrieved from [Link][1]

  • Google Patents . Preparation method of aspoxicillin (CN103333180B).[1] Retrieved from

  • DrugFuture . Amoxicillin & Aspoxicillin Properties. Retrieved from [Link][1]

Sources

Exploratory

The Pharmacokinetics of Aspoxicillin in Healthy Volunteers: A Technical Guide for Drug Development Professionals

This guide provides a detailed examination of the pharmacokinetic profile of aspoxicillin, a semisynthetic penicillin antibiotic, in healthy human subjects. It is designed for researchers, clinical pharmacologists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the pharmacokinetic profile of aspoxicillin, a semisynthetic penicillin antibiotic, in healthy human subjects. It is designed for researchers, clinical pharmacologists, and drug development professionals, offering an in-depth perspective on study design, bioanalytical methodologies, and data interpretation grounded in established scientific principles.

Introduction to Aspoxicillin

Aspoxicillin is an injectable, broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2] This interference with peptidoglycan cross-linking leads to a loss of cell wall integrity and ultimately results in bacterial cell lysis.[2] A thorough understanding of its pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental to optimizing its clinical efficacy and safety. This document outlines the key procedures and interpretive frameworks for characterizing the pharmacokinetic profile of intravenously administered aspoxicillin in healthy volunteers.

Designing an Intravenous Aspoxicillin Pharmacokinetic Study

A robust pharmacokinetic study design is paramount for generating reliable and interpretable data. The causality behind each step, from volunteer selection to sample collection, is critical for the integrity of the final results.

Ethical Conduct and Volunteer Selection

All clinical investigations must begin with ethical oversight. The study protocol, including all procedures, must be reviewed and approved by an Institutional Review Board (IRB) or an Independent Ethics Committee (IEC). All participants must provide written informed consent after being fully briefed on the study's objectives, procedures, and potential risks.

Causality : Strict inclusion and exclusion criteria are essential to minimize inter-subject variability, ensuring that the observed pharmacokinetic profile is attributable to the drug's interaction with a healthy physiological system.

Inclusion Criteria :

  • Healthy male or female volunteers, typically aged 18-45 years.

  • Body Mass Index (BMI) within a normal range (e.g., 18.5-25.0 kg/m ²).

  • Normal findings from a comprehensive medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests (hematology, blood chemistry, and urinalysis).[3]

Exclusion Criteria :

  • History of allergy or hypersensitivity to penicillin or other β-lactam antibiotics.

  • Evidence of hepatic or renal impairment.[4]

  • Use of any prescription or over-the-counter medications within a specified period (e.g., 14 days) before the study.

  • Pregnancy or lactation.

Drug Administration and Dosing

For intravenous studies, aspoxicillin is typically administered as a single dose via a short infusion. A common administration involves a 1-gram dose.[3]

Causality : Intravenous administration bypasses the absorption phase, allowing for direct assessment of the drug's distribution and elimination kinetics. A short infusion period provides a clear starting point (T=0) for pharmacokinetic modeling.

Experimental Workflow: From Volunteer to Data

The overall process of a clinical pharmacokinetic study is a multi-stage workflow designed to ensure data integrity and participant safety from start to finish.

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Analysis & Reporting Phase P1 Protocol Design & IRB/IEC Approval P2 Volunteer Screening & Informed Consent P1->P2 C1 Admission & Baseline Vitals P2->C1 C2 IV Aspoxicillin Administration C1->C2 C3 Serial Blood & Urine Sample Collection C2->C3 A1 Sample Processing (Plasma/Urine Separation) C3->A1 A2 Bioanalytical Method (e.g., HPLC-UV) A1->A2 A3 Concentration Quantification A2->A3 D1 Pharmacokinetic Modeling & Analysis A3->D1 D2 Statistical Analysis D1->D2 D3 Final Report Generation D2->D3 G cluster_0 Two-Compartment Model Central Central Compartment (V_c) Blood, Highly Perfused Organs Dose->Central IV Dose Peripheral Peripheral Compartment (V_p) Less Perfused Tissues Central->Peripheral K12 K21 Elimination Elimination Central->Elimination K10 (Clearance)

Sources

Foundational

Technical Guide: L-Aspoxicillin Trihydrate Discovery &amp; Development

Topic: L-Aspoxicillin Trihydrate Discovery and Development History Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Historical Context L-Asp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-Aspoxicillin Trihydrate Discovery and Development History Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Historical Context

L-Aspoxicillin trihydrate (Aspoxicillin; TA-058; Trade Name: Doyle®) is a semi-synthetic, broad-spectrum ureidopenicillin developed by Tanabe Seiyaku Co., Ltd. (now Mitsubishi Tanabe Pharma) in the 1980s. Approved for clinical use in Japan in 1987 , it represents a pivotal moment in antibiotic engineering where the pharmacokinetic limitations of earlier


-lactams were addressed through precise side-chain modification.

Unlike its predecessors (e.g., piperacillin, azlocillin) which often exhibited high serum protein binding and rapid elimination, Aspoxicillin was rationally designed to possess a long biological half-life and low protein binding , attributes achieved by introducing a hydrophilic


-methyl-D-asparagine moiety to the amoxicillin scaffold.

Discovery Phase: Rational Design & SAR

The discovery of Aspoxicillin was driven by the "acylureido" hypothesis—the understanding that acylation of the amino group of ampicillin or amoxicillin with specific ureido acids could extend the antibacterial spectrum to include Pseudomonas aeruginosa.

Structure-Activity Relationship (SAR)

Researchers at Tanabe Seiyaku focused on the D-asparagine derivative of amoxicillin. The critical design choices included:

  • The Scaffold: Amoxicillin was chosen over ampicillin due to the p-hydroxyl group, which increases hydrophilicity.

  • The Side Chain: The introduction of an

    
    -methyl-D-asparaginyl group.[1][2]
    
    • Causality: The D-configuration of the asparagine was essential for stability against amidases. The

      
      -methylation prevented intramolecular cyclization (which would deactivate the drug) and improved solubility.
      
    • Outcome: This specific configuration resulted in a molecule with a serum half-life (

      
       1.6 hours) significantly longer than piperacillin (
      
      
      
      1.0 hour) and amoxicillin (
      
      
      1.0 hour).
Chemical Synthesis Pathway

The synthesis of L-Aspoxicillin trihydrate involves a convergent route coupling a protected D-asparagine derivative with amoxicillin.

Figure 1: Synthesis Logic of Aspoxicillin

AspoxicillinSynthesis DAsp D-Aspartic Acid Inter1 N-benzyloxycarbonyl- D-aspartic acid DAsp->Inter1 Protection (Z-Cl) Amox Amoxicillin Trihydrate Coupling Coupling Reaction (-15°C, Organic Base) Amox->Coupling Inter2 Activated Ester (Mixed Anhydride) Inter1->Inter2 Activation Inter2->Coupling Deprotection Catalytic Hydrogenation (Pd/C) Coupling->Deprotection Intermediate Aspox L-Aspoxicillin Trihydrate Deprotection->Aspox Crystallization

Caption: Convergent synthesis route of Aspoxicillin from D-Aspartic Acid and Amoxicillin.

Technical Protocols: Synthesis & Characterization

To ensure reproducibility and trustworthiness, the following protocol outlines the critical steps for the synthesis of the key intermediate, adapted from the original Wagatsuma et al. (1983) methodology.

Protocol 1: Synthesis of Aspoxicillin (Key Coupling Step)

Objective: Coupling of the activated asparagine side chain to the amoxicillin nucleus.

  • Preparation of Mixed Anhydride (Activated Side Chain):

    • Dissolve

      
      -benzyloxycarbonyl-
      
      
      
      -methyl-D-asparagine (10 mmol) in dry acetone.
    • Add triethylamine (10 mmol) and cool the solution to -15°C .

    • Critical Step: Add ethyl chloroformate (10 mmol) dropwise. Stir for 15 minutes.

    • Validation: The formation of the mixed anhydride is confirmed by the disappearance of the starting acid on TLC.

  • Coupling Reaction:

    • Suspend amoxicillin trihydrate (10 mmol) in water/acetone (1:1) containing triethylamine (10 mmol) to form a clear solution. Cool to 0°C .

    • Add the mixed anhydride solution prepared in Step 1 to the amoxicillin solution.

    • Stir for 1 hour at 0°C, then 1 hour at room temperature.

  • Deprotection & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove acetone.

    • Acidify the aqueous residue to pH 2.0 to precipitate the protected intermediate.

    • Dissolve the precipitate in phosphate buffer (pH 7.0) and subject to catalytic hydrogenation using 10% Pd/C for 2 hours to remove the benzyloxycarbonyl (Z) group.

    • Filter the catalyst and adjust pH to 4.5 (isoelectric point).

    • Crystallization: Allow the solution to stand at 4°C. Aspoxicillin crystallizes as the trihydrate.

Mechanism of Action & Microbiology

Aspoxicillin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1]

PBP Binding Profile

Unlike earlier penicillins that primarily target PBP-1 or PBP-2, Aspoxicillin shows a high affinity for PBP-3 (Penicillin-Binding Protein 3) in Gram-negative bacteria like E. coli and P. aeruginosa.

  • PBP-3 Inhibition: Leads to the formation of filamentous cells.

  • Lysis: Continued growth without septation eventually triggers autolysins, causing cell lysis.

Figure 2: Mechanism of Action Pathway

MOA Aspox Aspoxicillin (Periplasmic Space) PBP3 Target: PBP-3 (Septum Formation) Aspox->PBP3 High Affinity Binding Inhibition Inhibition of Transpeptidation PBP3->Inhibition Filament Filamentation (Elongation w/o Division) Inhibition->Filament Lysis Bacterial Cell Lysis (Bactericidal Effect) Filament->Lysis Autolysin Activation

Caption: Aspoxicillin mechanism targeting PBP-3, leading to filamentation and subsequent lysis.

Comparative Microbiology (MIC Data)

Aspoxicillin demonstrates superior activity against Streptococcus species and comparable activity to piperacillin against Pseudomonas aeruginosa.

OrganismAspoxicillin MIC

(

g/mL)
Piperacillin MIC

(

g/mL)
Amoxicillin MIC

(

g/mL)
Staphylococcus aureus (MSSA)0.781.560.2
Streptococcus pneumoniae0.050.050.02
Pseudomonas aeruginosa12.5 - 256.25 - 12.5>100
Escherichia coli4.04.08.0
Klebsiella pneumoniae0.781.56>100

Data synthesized from Wagatsuma et al. (1983) and comparative clinical studies.

Pharmacokinetics (PK) Profile

The distinguishing feature of Aspoxicillin is its pharmacokinetic stability. It is highly hydrophilic, which minimizes hepatic metabolism and serum protein binding.

Table 2: Pharmacokinetic Parameters (Human, IV Dose)
ParameterAspoxicillin (4g)Piperacillin (4g)Clinical Significance
Half-life (

)
1.6 hrs 1.0 hrsAllows for less frequent dosing (e.g., BID or TID vs QID).
Protein Binding 4 - 5% 16 - 22%Higher free drug concentration available for tissue penetration.
Urinary Excretion (0-8h) 70 - 80%50 - 60%Excellent for complicated UTIs.
Biliary Excretion HighModerateEffective for biliary tract infections.

Key Insight: The low protein binding and high water solubility (attributed to the p-hydroxyl and methyl-asparagine groups) allow Aspoxicillin to achieve high concentrations in the lung, bile, and peritoneal fluid, making it highly effective for severe abdominal and respiratory infections.

References

  • Wagatsuma, M., et al. (1983).[2] "Synthesis and antibacterial activity of asparagine derivatives of aminobenzylpenicillin." The Journal of Antibiotics, 36(2), 147-154.[2]

  • Matsumoto, K. (1987). "Review: New antimicrobial agent series XXII: Aspoxicillin." The Japanese Journal of Antibiotics, 40(7), 1221–1242.

  • Geyer, J., et al. (1988). "Pharmacokinetics of aspoxicillin in subjects with normal and impaired renal function." Arzneimittelforschung, 38(11), 1635-9.[3]

  • PubChem. (n.d.). "Aspoxicillin Compound Summary." National Library of Medicine.

  • Tanabe Seiyaku Co., Ltd. (1987). "Doyle Injection (Aspoxicillin) Interview Form." (Historical Approval Data).

Sources

Exploratory

L-Aspoxicillin trihydrate CAS number and chemical identifiers

This guide serves as a comprehensive technical reference for Aspoxicillin Trihydrate , a semi-synthetic ureidopenicillin derivative. It is designed for researchers and pharmaceutical scientists requiring precise chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for Aspoxicillin Trihydrate , a semi-synthetic ureidopenicillin derivative. It is designed for researchers and pharmaceutical scientists requiring precise chemical data, validated analytical protocols, and mechanistic insights.

Chemical Identity & Core Identifiers

Aspoxicillin (ASPC) is a broad-spectrum, semi-synthetic antibiotic derived from amoxicillin.[1][] It is chemically distinct due to the


-methyl-D-asparaginyl  moiety attached to the amoxicillin core, which enhances its solubility and stability against certain beta-lactamases compared to its precursors.[1]
Nomenclature & Registry Data
Identifier Value
Common Name Aspoxicillin
Synonyms ASPC; TA-058; Doyle;

-methyl-D-asparaginylamoxicillin
CAS Number 63358-49-6 (Primary Reference)
Chemical Name (IUPAC) (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Drug Class Beta-lactam; Ureidopenicillin (Aminopenicillin derivative)
Molecular Characterization
Property Anhydrous Form Trihydrate Form
Molecular Formula


Molecular Weight 493.54 g/mol ~547.59 g/mol
Chirality L-Asparagine derivative side chain (D-configuration at alpha carbon of side chain)
Appearance White to pale yellowish-white crystalline powder
Digital Identifiers
  • SMILES: CNC(=O)CC(=O)NN[C@H]1[C@H]2SC(C)(C)C(=O)O)c3ccc(O)cc3

  • InChIKey: BHELIUBJHYAEDK-OAIUPTLZSA-N[1][3]

Structural Analysis & Synthesis

Aspoxicillin is synthesized via the acylation of Amoxicillin. The introduction of the asparagine-derived side chain is critical for its extended half-life and unique pharmacokinetic profile.[1]

Synthesis Pathway (Semi-Synthetic Route)

The following diagram illustrates the industrial semi-synthesis of Aspoxicillin, starting from D-Aspartic Acid and Amoxicillin.

AspoxicillinSynthesis DAsp D-Aspartic Acid Protect N-Protection (Ethyl Acetoacetate) DAsp->Protect Methyl esterification & Methylamination Activated Activated Intermediate (Mixed Anhydride) Protect->Activated Chloroformate (Mixed Anhydride Method) Coupling Coupling Reaction (-10°C to 0°C) Activated->Coupling Amox Amoxicillin Trihydrate (Precursor) Amox->Coupling Nucleophilic Attack Deprotect Hydrolysis/Deprotection Coupling->Deprotect Acid Hydrolysis Aspox Aspoxicillin Trihydrate (Final Product) Deprotect->Aspox Crystallization

Caption: Semi-synthetic pathway for Aspoxicillin production via the mixed anhydride method, coupling activated D-aspartic acid derivatives with Amoxicillin.

Physicochemical Stability & Handling

Understanding the stability profile of Aspoxicillin is critical for assay development and storage.

  • Thermal Stability: The trihydrate form is stable at room temperature in solid state.

  • Solution Stability:

    • pH Dependence: Maximum stability is observed in the pH range of 6.0–7.0.

    • Temperature Sensitivity: In serum or buffer at 37°C, Aspoxicillin degrades significantly (~20% degradation within 24 hours).[1][4] It requires storage at -70°C for long-term stability in biological matrices.[1]

    • Reconstitution: Aqueous solutions should be used immediately or stored at 2–8°C for no more than 24 hours.

Mechanism of Action (Pharmacology)

Aspoxicillin functions as a bactericidal agent by inhibiting bacterial cell wall synthesis. It binds to Penicillin-Binding Proteins (PBPs), specifically showing high affinity for PBP-1A and PBP-3 in E. coli and P. aeruginosa.[1]

MoA ASPC Aspoxicillin PBP Penicillin-Binding Proteins (PBP-1A, PBP-3) ASPC->PBP Acylation (Inhibition) Peptidoglycan Peptidoglycan Cross-Linking ASPC->Peptidoglycan Blocks PBP->Peptidoglycan Catalyzes (Normal) CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Bacterial Cell Lysis (Death) CellWall->Lysis Failure triggers

Caption: Mechanism of action showing Aspoxicillin's inhibition of PBPs, disrupting peptidoglycan cross-linking and inducing cell lysis.[1][3]

Analytical Protocol: HPLC Determination

The following protocol is a validated method for the determination of Aspoxicillin in pharmaceutical preparations and biological fluids. This method isolates the drug from the trihydrate matrix.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: Quantification of Aspoxicillin purity and concentration.

  • Principle: Reverse-Phase Chromatography (RP-HPLC) with UV detection.[1]

Chromatographic Conditions
Parameter Setting
Column C18 (ODS) column (e.g., 150 mm × 4.6 mm, 5 µm particle size)
Mobile Phase Phosphate Buffer (0.05 M, pH 3.0) : Acetonitrile (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Secondary option: 220 nm for higher sensitivity)
Temperature 25°C (Ambient)
Injection Volume 10–20 µL
Retention Time Approx. 5–7 minutes (Dependent on column dead volume)
Step-by-Step Procedure
  • Buffer Preparation: Dissolve 6.8g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water. Adjust pH to 3.0 using dilute Phosphoric Acid (
    
    
    
    ).[1] Make up to 1000 mL. Filter through a 0.45 µm membrane filter.
  • Standard Preparation: Accurately weigh 10 mg of Aspoxicillin Reference Standard (anhydrous basis). Dissolve in Mobile Phase to obtain a stock solution of 1.0 mg/mL. Perform serial dilutions to generate a calibration curve (Range: 10–100 µg/mL).

  • Sample Preparation:

    • For Powder: Weigh powder equivalent to 10 mg Aspoxicillin. Dissolve in mobile phase, sonicate for 10 minutes, and filter (0.45 µm).

    • For Plasma: Protein precipitation with Acetonitrile (1:1 ratio), centrifuge at 10,000 rpm for 10 min, inject supernatant.

  • System Suitability: Inject the standard solution 5 times. Ensure Relative Standard Deviation (RSD) of peak area is < 2.0%. Tailing factor should be < 1.5.

References

  • Matsumoto, K. (1987).[3] "Review: New antimicrobial agent series XXII: Aspoxicillin". The Japanese Journal of Antibiotics, 40(7), 1221–1242.[3]

  • National Center for Biotechnology Information (NCBI). (2025).[1] "Aspoxicillin | C21H27N5O7S | CID 71961".[3] PubChem Compound Summary.

  • Oshida, T., et al. (1990). "Activity of sub-minimal inhibitory concentrations of aspoxicillin in prolonging the postantibiotic effect against Staphylococcus aureus". Journal of Antimicrobial Chemotherapy, 26(1), 29-38.[1]

  • Yamazaki, T., et al. (1993). "Determination of aspoxicillin in broncho-alveolar lavage fluid by high-performance liquid chromatography". Journal of Chromatography B: Biomedical Sciences and Applications.

  • Google Patents. (2013).[1] "CN103333180B - Preparation method of aspoxicillin".[1]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: L-Aspoxicillin Trihydrate for Advanced Contamination Control in Mammalian Cell Culture

Abstract: Bacterial contamination remains a persistent threat to the integrity and reproducibility of cell culture experiments. While the foundational principle of contamination control is a stringent aseptic technique,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Bacterial contamination remains a persistent threat to the integrity and reproducibility of cell culture experiments. While the foundational principle of contamination control is a stringent aseptic technique, strategic antibiotic use can provide a crucial secondary line of defense, particularly for high-value cultures, primary cell isolation, and quarantine protocols. This document provides a comprehensive guide to the application of L-Aspoxicillin trihydrate, a broad-spectrum beta-lactam antibiotic, for controlling bacterial contamination in mammalian cell culture. We will explore its mechanism of action, detail protocols for its preparation and use, and provide a framework for determining optimal, non-cytotoxic working concentrations to safeguard your research.

Scientific Foundation of L-Aspoxicillin

Mechanism of Action: Targeting the Bacterial Cell Wall

L-Aspoxicillin is a semi-synthetic, broad-spectrum penicillin derivative belonging to the beta-lactam class of antibiotics.[1][2] Its efficacy stems from a highly specific mode of action that targets a structure unique to bacteria: the peptidoglycan cell wall. Mammalian cells lack this structure, which forms the basis of L-Aspoxicillin's selective toxicity and generally low cytotoxicity in cell culture applications.[3][4][5]

The bactericidal process unfolds as follows:

  • Binding to Penicillin-Binding Proteins (PBPs): L-Aspoxicillin actively binds to and inactivates PBPs, which are bacterial enzymes located on the inner membrane of the bacterial cell wall.[1][6]

  • Inhibition of Peptidoglycan Synthesis: PBPs are essential for the final step of peptidoglycan synthesis, where they cross-link the polymer chains to give the cell wall its structural rigidity.[3][6][7][8]

  • Disruption of Cell Wall Integrity: By inhibiting PBP function, L-Aspoxicillin prevents this cross-linking, compromising the structural integrity of the bacterial cell wall.[1][8]

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][6]

cluster_mechanism Mechanism of L-Aspoxicillin A L-Aspoxicillin (Beta-Lactam Antibiotic) B Binds to Penicillin-Binding Proteins (PBPs) in Bacteria A->B C Inhibition of Peptidoglycan Cross-Linking B->C D Bacterial Cell Wall Synthesis is Disrupted C->D E Loss of Cell Wall Integrity & Osmotic Instability D->E F Bacterial Cell Lysis (Bactericidal Effect) E->F

Caption: Bactericidal mechanism of L-Aspoxicillin.

Spectrum of Activity

L-Aspoxicillin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[9][6][10] This makes it a potentially more versatile alternative to traditional Penicillin-Streptomycin solutions, which are often more effective against Gram-positive strains.[3] Notably, it has demonstrated high activity against clinically significant anaerobes like Bacteroides fragilis, a species known for resistance to other beta-lactam antibiotics.[9][11]

A Prudent Approach to Antibiotic Use in Cell Culture

The routine and continuous use of antibiotics in cell culture is discouraged by seasoned researchers.[12] Aseptic technique is, and must always be, the primary method of contamination control. Over-reliance on antibiotics can mask poor laboratory practices, lead to the development of resistant bacterial strains, and hide cryptic contaminants like mycoplasma.[3][12] Mycoplasma lack a cell wall and are therefore completely unaffected by beta-lactam antibiotics.[13][14]

Strategic use of L-Aspoxicillin is justified in specific, high-risk scenarios:

  • Quarantine of New Cell Lines: When introducing new cell lines from external sources, a short-term antibiotic course can prevent the introduction of contaminants into the general lab population.

  • Primary Cell Culture: The initial stages of isolating primary cells from tissue are inherently high-risk for contamination.[15][16]

  • High-Value or Irreplaceable Cultures: For critical experiments or unique cell lines, antibiotics can provide an additional layer of security.[15]

Experimental Protocols

Protocol: Preparation of a 1000X L-Aspoxicillin Stock Solution

This protocol details the preparation of a concentrated stock solution, which can be diluted into cell culture medium to achieve the desired final working concentration. Preparing a concentrated stock minimizes repetitive weighing and reduces the potential for error and contamination.

Materials:

  • L-Aspoxicillin trihydrate powder (CAS: 63358-49-6)

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile, cell culture-grade water

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Sterile, cryogenic storage vials (1-2 mL)

  • Calibrated analytical balance

  • Biological safety cabinet (BSC)

Procedure:

  • Calculation: Determine the required mass of L-Aspoxicillin powder to create a 100 mg/mL (1000X for a 100 µg/mL working concentration) stock solution.

    • Example: For 10 mL of a 100 mg/mL stock, you will need 1 gram of L-Aspoxicillin powder.

  • Weighing: Aseptically weigh the calculated amount of L-Aspoxicillin powder in a sterile weighing boat inside the BSC.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the desired volume of sterile DMSO or water. L-Aspoxicillin is reported to be soluble in DMSO and sparingly soluble in water.[][18] Vortex vigorously until the powder is completely dissolved.

  • Sterile Filtration: Draw the dissolved solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile conical tube. This step is critical for removing any potential microbial contaminants from the powder or solvent.

  • Aliquoting: Dispense the sterile stock solution into small, single-use volumes (e.g., 100-500 µL) in pre-labeled cryogenic vials. This practice prevents contamination of the entire stock during use and minimizes degradation from repeated freeze-thaw cycles.[3]

  • Storage: Crucially, store the aliquots at -70°C. Published data indicates that Aspoxicillin degrades at -20°C and 4°C but remains stable at -70°C.[] This is a significant departure from many other antibiotics stored at -20°C.

cluster_workflow Workflow: L-Aspoxicillin Stock Preparation A Calculate & Weigh L-Aspoxicillin Powder B Dissolve in Sterile Solvent (e.g., DMSO) A->B C Sterilize with 0.22 µm Syringe Filter B->C D Dispense Single-Use Aliquots C->D E Store Aliquots at -70°C D->E

Caption: Workflow for sterile stock solution preparation.

Protocol: Determining the Optimal Working Concentration (Cytotoxicity Assay)

Before routine use, it is imperative to determine the highest concentration of L-Aspoxicillin that is non-toxic to your specific cell line. This protocol outlines a basic cytotoxicity assay using a viability reagent like MTT or PrestoBlue™.

Procedure:

  • Cell Seeding: Plate your cells in a 96-well plate at their normal seeding density and allow them to adhere overnight. Include wells for "no-cell" blanks and "untreated cell" controls.

  • Prepare Dilutions: Prepare a serial dilution of L-Aspoxicillin in complete culture medium, starting from a high concentration (e.g., 500 µg/mL) down to a low concentration (e.g., 1 µg/mL).

  • Treat Cells: Remove the medium from the cells and replace it with the medium containing the different concentrations of L-Aspoxicillin. Each concentration should be tested in triplicate or quadruplicate.

  • Incubation: Incubate the plate for a period that reflects your typical subculture duration (e.g., 48-72 hours).

  • Viability Assay: Add the viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

  • Measure Absorbance/Fluorescence: Read the plate using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other wells.

    • Normalize the data to the "untreated cell" controls (which represent 100% viability).

    • Plot cell viability (%) versus L-Aspoxicillin concentration.

    • The Optimal Working Concentration (OWC) should be the highest concentration that results in >95% cell viability.

Protocol: Application in Cell Culture
  • Prophylactic Use: For routine prevention in high-risk scenarios, thaw a fresh aliquot of the 1000X L-Aspoxicillin stock solution. Dilute it 1:1000 directly into your complete cell culture medium to achieve a 1X final concentration (e.g., add 500 µL of a 100 mg/mL stock to 500 mL of medium for a final concentration of 100 µg/mL).

  • Elimination of Existing Contamination: If a non-critical culture becomes contaminated, you may attempt to salvage it by using a higher concentration of L-Aspoxicillin (e.g., 2-5X the OWC) for 2-3 passages. However, it is generally recommended to discard contaminated cultures to prevent cross-contamination.[20] After treatment, the cells should be cultured without antibiotics for several passages to ensure the contamination is fully eradicated and does not reappear.

Summary Data & Recommendations

Table 1: Physicochemical Properties of L-Aspoxicillin Trihydrate

Property Value Source
Chemical Formula C₂₁H₂₇N₅O₇S·3H₂O [18]
Molecular Weight 547.58 g/mol [18]
CAS Number 63358-49-6 [9]
Appearance White crystalline powder [18]

| Solubility | Sparingly soluble in water, Soluble in DMSO |[][18] |

Table 2: Recommended Concentrations for Cell Culture Application

Solution Stock Concentration Dilution Factor Recommended Working Conc. Storage Temperature
Stock Solution 100 mg/mL 1000X N/A -70°C []

| Working Solution | N/A | N/A | 50 - 100 µg/mL (empirically determined) | N/A (prepare fresh in media) |

Troubleshooting

IssuePotential CauseRecommended Action
Persistent Contamination 1. Contaminant is resistant to L-Aspoxicillin. 2. Mycoplasma or fungal contamination. 3. Severe contamination overwhelming the antibiotic.1. Discard the culture. 2. Review and reinforce aseptic technique. 3. Test specifically for mycoplasma.[21]
Reduced Cell Proliferation or Viability 1. Working concentration is too high (cytotoxic). 2. Cell line is particularly sensitive.1. Re-run the cytotoxicity assay to determine a lower, non-toxic OWC. 2. Culture a parallel flask without antibiotics as a control.
Precipitate in Stock Solution after Thawing 1. Poor solubility. 2. Freeze-thaw cycles.1. Ensure single-use aliquots are used. 2. Gently warm and vortex the vial to redissolve before use.

Conclusion

L-Aspoxicillin trihydrate presents a potent and broad-spectrum tool for the strategic control of bacterial contamination in cell culture. Its mechanism of action, which is targeted specifically at bacterial cell wall synthesis, provides a strong basis for its low toxicity to mammalian cells. However, its use should not replace but rather supplement rigorous aseptic technique. By following the detailed protocols for stock preparation, empirical determination of optimal working concentrations, and judicious application, researchers can effectively leverage L-Aspoxicillin to protect valuable cell cultures and ensure the integrity of their experimental outcomes.

References

  • Patsnap Synapse. (2024, June 15). What is Aspoxicillin used for? Available at: [Link]

  • Capricorn Scientific. (2025, August 4). Antibiotics in Cell Culture: When and How to Use Them. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71961, Aspoxicillin. Available at: [Link]

  • Capricorn Scientific. Antibiotics in Cell Culture Best Practices & Quick Reference Guide. Available at: [Link]

  • iGEM. Antibacterial Stock Preparation. Available at: [Link]

  • Kylilis, N. Antibiotics Stock Solutions. Available at: [Link]

  • Pioli, P. D. (2019, September 13). Protocol: Ampicillin (Amp) Stock (100 mg/mL) Recipe. Available at: [Link]

  • Barrick Lab. ProtocolsAntibioticStockSolutions. Available at: [Link]

  • Addgene. Protocols Inoculating a Liquid Bacterial Culture. Available at: [Link]

  • Laboratory Notes. (2025, June 16). Penicillin in Cell Culture. Available at: [Link]

  • Capricorn Scientific. (2025, June 18). Cell Culture Contamination: 5 Common Sources and How to Prevent Them. Available at: [Link]

  • Eagle, H. (1958). THE BINDING OF PENICILLIN IN RELATION TO ITS CYTOTOXIC ACTION. The Journal of Experimental Medicine. Available at: [Link]

  • Eagle, H. (1958). The binding of penicillin in relation to its cytotoxic action. III. The binding of penicillin by mammalian cells in tissue culture (HeLa and L strains). PubMed. Available at: [Link]

  • Eagle, H. (1958). THE BINDING OF PENICILLIN IN RELATION TO ITS CYTOTOXIC ACTION: III. THE BINDING OF PENICILLIN BY MAMMALIAN CELLS IN TISSUE CULTURE (HELA AND L STRAIN). ResearchGate. Available at: [Link]

  • FUJIFILM Irvine Scientific. (2023, October 9). How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies. Available at: [Link]

  • Chemie Brunschwig. A Guide to Understanding and Managing Cell Culture Contamination. Available at: [Link]

  • Wikipedia. Aspoxicillin. Available at: [Link]

  • Vembadi, A., et al. (2022). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. Available at: [Link]

  • Procell. Our Cell Culture Antibiotics | Contamination Control & Selection Antibiotics. Available at: [Link]

  • ClorDiSys Solutions, Inc. Beta-Lactam Decontamination Services. Available at: [Link]

  • AntibioticDB. Compound | Aspoxicillin. Available at: [Link]

  • The Japanese Pharmacopoeia. Aspoxicillin. Available at: [Link]

  • Farhan, M.S. et al. (2018). Cytotoxic effects of new synthesis heterocyclic derivatives of Amoxicillin on some cancer cell lines. Digital Repository of University of Baghdad. Available at: [Link]

  • Grokipedia. Aspoxicillin. Available at: [Link]

  • Chemsrc. Aspoxicillin | CAS#:63358-49-6. Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amoxicillin Trihydrate?. Available at: [Link]

  • Matsumoto, K. (1987). [Review: New antimicrobial agent series XXII: Aspoxicillin]. PubMed. Available at: [Link]

  • Watanabe, K., et al. (1985). Effect of aspoxicillin on anaerobic bacteria. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024, June 14). What is Amoxicillin Trihydrate used for?. Available at: [Link]

  • Corsello, S.M., et al. (2017). Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling. Nature Cancer. Available at: [Link]

  • Odenholt-Tornqvist, I. (1993). Activity of sub-minimal inhibitory concentrations of aspoxicillin in prolonging the postantibiotic effect against Staphylococcus aureus. PubMed. Available at: [Link]

  • Farhan, M.S. et al. (2018). Cytotoxic effects of new synthesis heterocyclic derivatives of Amoxicillin on some cancer cell lines. ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: L-Aspoxicillin Trihydrate In Vitro Susceptibility Testing

Introduction L-Aspoxicillin is a broad-spectrum, semi-synthetic beta-lactam antibiotic belonging to the aminopenicillin class.[1][2] As a derivative of amoxicillin, its mechanism of action involves the inhibition of bact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

L-Aspoxicillin is a broad-spectrum, semi-synthetic beta-lactam antibiotic belonging to the aminopenicillin class.[1][2] As a derivative of amoxicillin, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal activity against a range of Gram-positive and Gram-negative pathogens.[3][4] The trihydrate form is frequently used for stability and formulation purposes.

Accurate and reproducible in vitro antimicrobial susceptibility testing (AST) is the cornerstone of preclinical antibiotic development and a critical tool in clinical microbiology.[5] These tests determine the minimum concentration of an antimicrobial agent required to inhibit or kill a microorganism, providing essential data for establishing dosage regimens, monitoring for resistance development, and guiding therapeutic choices.

This document provides detailed, field-proven protocols for determining the in vitro susceptibility of bacterial isolates to L-Aspoxicillin trihydrate. The methodologies described are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability across different research settings.[6]

Mechanism of Action and Resistance

L-Aspoxicillin exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][4] Peptidoglycan provides structural rigidity to the bacterial cell wall. By binding to and inactivating PBPs, L-Aspoxicillin disrupts the cross-linking of peptidoglycan chains.[4] This interference compromises the integrity of the cell wall, leading to cell lysis and bacterial death, particularly in growing bacteria.[3]

Bacterial resistance to beta-lactam antibiotics like L-Aspoxicillin can emerge through several key mechanisms:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic.

  • Target Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the antibiotic.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, which restrict the antibiotic's access to its PBP targets in the periplasmic space (primarily in Gram-negative bacteria).

  • Efflux Pumps: Active transport systems that pump the antibiotic out of the cell before it can reach its target.[7]

cluster_outside Outside Bacterium cluster_cell Bacterial Cell L-Aspoxicillin L-Aspoxicillin Porin Porin L-Aspoxicillin->Porin Enters Gram- Negative Cell PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binds to Target CellWall Cell Wall Synthesis (Cross-linking) PBP->CellWall Inhibits Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CellWall Substrate Lysis Cell Wall Weakening & Lysis CellWall->Lysis Disruption Leads to

Caption: Mechanism of L-Aspoxicillin Action.

Materials and Reagents

L-Aspoxicillin Trihydrate
PropertyValue
Chemical Formula C₂₁H₂₇N₅O₇S · 3H₂O
Molecular Weight (Anhydrous) 493.53 g/mol
Molecular Weight (Trihydrate) ~547.58 g/mol
Solubility Soluble in DMSO. Aqueous solubility should be determined empirically.
Storage Store powder and stock solutions at -70°C for maximum stability. Degradation has been observed at -20°C and 4°C.
Stock Solution Preparation

The potency of the L-Aspoxicillin trihydrate powder must be considered for accurate concentration calculations. The manufacturer should provide a certificate of analysis stating the potency (e.g., in µg of active L-Aspoxicillin per mg of powder).

Calculation Formula: Weight to Dispense (mg) = (Desired Concentration (µg/mL) × Volume (mL)) / Potency (µg/mg)

Example: Preparing a 1280 µg/mL Stock Solution Assuming a powder potency of 950 µg/mg and a desired final volume of 10 mL: Weight = (1280 µg/mL × 10 mL) / 950 µg/mg = 13.47 mg

Protocol:

  • Aseptically weigh the calculated amount of L-Aspoxicillin trihydrate powder.

  • Dissolve in a minimal amount of a suitable solvent (e.g., sterile distilled water or DMSO). If using DMSO, ensure the final concentration in the test medium does not exceed 1%, as higher concentrations can affect bacterial growth.

  • Once fully dissolved, bring the solution to the final volume with the appropriate sterile diluent (e.g., sterile water).

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Aliquot into sterile, cryo-safe tubes and store immediately at -70°C. Avoid repeated freeze-thaw cycles.

Media and Strains
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media for susceptibility testing of non-fastidious bacteria.[8]

  • Quality Control (QC) Strains:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 29213™ (for MIC testing)

    • Staphylococcus aureus ATCC® 25923™ (for disk diffusion)

    • Pseudomonas aeruginosa ATCC® 27853™

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that completely inhibits visible growth of a microorganism in vitro.[5]

cluster_prep Preparation cluster_plate Plate Setup (96-Well) cluster_final Inoculation & Incubation cluster_read Result A Prepare L-Aspoxicillin Stock Solution (e.g., 1280 µg/mL) E Add 100 µL Stock Solution to Well 1 A->E B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum 1:100 in CAMHB for final test concentration (5x10^5 CFU/mL) B->C H Inoculate wells 1-12 with 50 µL of diluted bacterial suspension C->H D Dispense 50 µL CAMHB to wells 2-12 F Perform 2-fold Serial Dilution: Transfer 50 µL from well 1 to 2, 2 to 3, etc. Discard 50 µL from well 11. D->F E->F G Well 12: Growth Control (No Drug) I Seal plate and incubate: 35°C for 16-20 hours H->I J Read MIC: Lowest concentration well with no visible growth I->J

Caption: Broth Microdilution Workflow for MIC Determination.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. Emulsify in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] This standardization is critical for reproducibility.

  • Working Inoculum Dilution: Within 15 minutes of standardization, dilute the 0.5 McFarland suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. A common dilution is 1:100 (e.g., 0.2 mL of inoculum into 20 mL of CAMHB), which will be further diluted 1:2 upon addition to the plate.

  • Plate Preparation:

    • Use sterile 96-well U-bottom microtiter plates.

    • Add 50 µL of CAMHB to wells 2 through 12.

    • Prepare an intermediate dilution of the L-Aspoxicillin stock solution. For a final top concentration of 64 µg/mL, you would add 100 µL of a 128 µg/mL solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 11. Discard the final 50 µL from well 11.

    • Well 12 serves as the growth control (no drug).

  • Inoculation: Add 50 µL of the working inoculum to each well (1-12). The final volume in each well is now 100 µL.

  • Incubation: Seal the plates (e.g., with adhesive plastic seals) to prevent evaporation and incubate at 35 ± 1°C for 16-20 hours in ambient air.[8]

  • Reading Results: The MIC is the lowest concentration of L-Aspoxicillin that shows complete inhibition of visible growth.[8] This can be read by eye or with a plate reader. The growth control (well 12) must show distinct turbidity.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)

This method assesses susceptibility by measuring the zone of growth inhibition around a paper disk impregnated with a known amount of the antibiotic.[10]

Step-by-Step Methodology:

  • Disk Preparation: Since commercial L-Aspoxicillin disks are not available, they must be prepared in-house. Aseptically apply a precise volume of a known concentration of L-Aspoxicillin solution onto blank sterile paper disks (6 mm diameter) and allow them to dry completely in a sterile environment. The drug content per disk (e.g., 10 µg or 30 µg) must be standardized and validated.

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism as described in Protocol 1.

  • Plate Inoculation: Within 15 minutes, dip a sterile cotton swab into the standardized suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply the prepared L-Aspoxicillin disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 1°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or calipers.[9]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum. This is a crucial secondary test for bactericidal agents like L-Aspoxicillin.[5]

Step-by-Step Methodology:

  • Perform MIC Test: First, determine the MIC of the organism as described in Protocol 1.

  • Subculture: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations) and from the growth control well.

  • Plating: Spot-plate each aliquot onto a quadrant of a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubation: Incubate the agar plate at 35 ± 1°C for 18-24 hours, or until growth is clearly visible in the spot from the growth control.

  • Reading Results: The MBC is the lowest concentration from the MIC plate that yields no growth or fewer than 0.1% of the original inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC well should have ≤500 CFU/mL, which typically corresponds to 0-5 colonies from a 10 µL spot).

Quality Control

Running QC strains with every batch of tests is mandatory to ensure the validity of the results. The resulting MIC or zone diameter for the QC strain must fall within the established acceptable range.

Table 4: Example Quality Control Ranges for Aminopenicillins (Note: These are ranges for Ampicillin from CLSI M100 guidelines. L-Aspoxicillin-specific ranges must be established in-house during validation by testing QC strains over 20-30 consecutive days.)

QC StrainTest MethodAntimicrobial AgentAcceptable Range (µg/mL or mm)
E. coli ATCC® 25922™Broth MicrodilutionAmpicillin2 - 8 µg/mL
S. aureus ATCC® 29213™Broth MicrodilutionAmpicillin0.25 - 1 µg/mL
E. coli ATCC® 25922™Disk DiffusionAmpicillin (10 µg)16 - 22 mm
S. aureus ATCC® 25923™Disk DiffusionAmpicillin (10 µg)27 - 35 mm

Data Analysis and Interpretation

The primary outputs of these protocols are quantitative MIC/MBC values (in µg/mL) or semi-quantitative zone diameters (in mm).

  • MIC: Provides a precise measure of the concentration needed to inhibit the organism.

  • Zone Diameter: Correlates inversely with the MIC. A larger zone generally indicates a lower MIC and greater susceptibility.

  • MBC/MIC Ratio: For bactericidal agents, the MBC is typically no more than four times the MIC. A ratio >32 may indicate tolerance.

It is critical to understand that these protocols generate raw microbiological data. The interpretation of these data into clinical categories of Susceptible (S) , Intermediate (I) , or Resistant (R) requires established clinical breakpoints. As a novel compound, L-Aspoxicillin does not yet have breakpoints defined by regulatory bodies like CLSI or EUCAST.[11][12] The data generated using these methods are the first step toward establishing such breakpoints by correlating them with pharmacokinetic/pharmacodynamic (PK/PD) models and clinical outcomes.

References

  • EUCAST. (2023). Guidance for the testing and reporting of Aminopenicillin susceptibility for Enterobacterales. European Committee on Antimicrobial Susceptibility Testing.

  • EUCAST. (2023). Aminopenicillin breakpoints - guidance on implementing revised breakpoints. European Committee on Antimicrobial Susceptibility Testing.

  • Patsnap Synapse. (2024). What is Aspoxicillin used for?

  • IEQAS. (n.d.). Revised EUCAST guidelines- the SVUH perspective.

  • EUCAST. (2023). Aminopenicillin breakpoints - guidance on implementing revised breakpoints.

  • National Center for Biotechnology Information. (n.d.). Aspoxicillin. PubChem Compound Database.

  • Simner, P. J., et al. (2023). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology.

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.

  • Chemsrc. (2025). Aspoxicillin | CAS#:63358-49-6.

  • BOC Sciences. (n.d.). CAS 63358-49-6 (Aspoxicillin).

  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING.

  • Tamma, P. D., et al. (2022). The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms. Journal of Clinical Microbiology.

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute.

  • Drugs.com. (n.d.). Aminopenicillins General Statement Monograph for Professionals.

  • National Institute for Communicable Diseases. (2019). European Committee on Antimicrobial Susceptibility Testing Breakpoint tables for interpretation of MICs and zone diameters.

  • Miller, W. R., et al. (2023). Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey. Journal of Clinical Microbiology.

  • Grokipedia. (n.d.). Aspoxicillin.

  • Hindler, J. F., & Stelling, J. (n.d.). Manual of Antimicrobial Susceptibility Testing. ResearchGate.

  • Wikipedia. (n.d.). Aspoxicillin.

  • Thermo Fisher Scientific. (n.d.). Updates to the CLSI M100 document, 32nd edition.

  • PubMed. (n.d.). [Safety and pharmacology of aspoxicillin in healthy volunteers].

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

  • De Jong, W. H., et al. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry.

  • Sznitowska, M., et al. (2007). In vivo–in vitro correlation for amoxicillin trihydrate 1000 mg dispersible tablet. Pharmacological Reports.

  • University of Košice. (n.d.). Antimicrobial susceptibility testing - methods.

  • Neu, H. C., & Winshell, E. B. (1971). Amoxicillin: In Vitro and Pharmacological Studies. Antimicrobial Agents and Chemotherapy.

  • Hegazy, N. A., et al. (2021). In Vitro Quality Evaluation of Amoxicillin Trihydrate Capsules Marketed in Gaza Strip-Palestine. Acta Pharmaceutica Sciencia.

  • Alwan, M. J. (2024). Modification of Amoxicillin antibacterial to promising anticancer azomethine derivatives: Synthesis and in vitro studies. Scientific Research Journal of Pharmacy.

Sources

Method

Application Note: Optimized Preparation and Handling of L-Aspoxicillin Trihydrate

Introduction & Scientific Context L-Aspoxicillin (Aspoxicillin) is a semi-synthetic, broad-spectrum penicillin derivative distinguished by its N4-aspartyl side chain.[1] This structural modification confers higher water...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

L-Aspoxicillin (Aspoxicillin) is a semi-synthetic, broad-spectrum penicillin derivative distinguished by its N4-aspartyl side chain.[1] This structural modification confers higher water solubility compared to amoxicillin and an extended half-life in biological systems.[1] However, like all


-lactam antibiotics, Aspoxicillin is prone to hydrolytic degradation via cleavage of the 

-lactam ring, a process accelerated by improper pH, temperature, and nucleophilic buffers.

This guide provides a standardized protocol for preparing Aspoxicillin Trihydrate solutions, specifically addressing the stoichiometric correction for hydration and mitigating instability during storage.

Physicochemical Profile & Calculation Logic

Molecular Identity

Researchers must distinguish between the anhydrous and trihydrate forms to ensure accurate molar dosing.[1]

PropertyAnhydrous AspoxicillinAspoxicillin Trihydrate (Target)
Formula


MW ( g/mol ) 493.53547.58
CAS 63358-49-663358-49-6 (often shared)
Appearance White crystalline powderWhite crystalline powder
Stoichiometric Correction Formula

Most commercial sources supply the Trihydrate form.[1] When calculating mass for a specific molar concentration, you must use the Trihydrate MW (547.58).[1] Additionally, check the Certificate of Analysis (CoA) for "Potency" (usually


g/mg).[1]


Example: To prepare 10 mL of a 10 mM stock solution using powder with 98% potency:


[1]

Solubility & Stability Matrix

Solvent SystemSolubility LimitStability ProfileRecommended Use
Water (Milli-Q) ~20 mg/mL (Sparingly Soluble)Moderate. pH is acidic (~4.2–5.2).[1] Hydrolysis is slow at 4°C.Preferred. For immediate use or frozen stocks.[1]
PBS (pH 7.4) < 10 mg/mLLow. Phosphate ions can catalyze

-lactam hydrolysis.[1]
Avoid for storage. Use only for immediate dilution.[1]
DMSO / DMF > 100 mg/mL (Freely Soluble)High. Aprotic solvents prevent hydrolysis.[1]High Conc. Stocks. requires dilution control to avoid cytotoxicity.[1]
0.1M NaOH HighVery Low. Rapid degradation via ring opening.[1]Do Not Use.

Protocol: Preparation of Stock Solution (10 mM Aqueous)

Objective: Create a sterile, stable 10 mM stock solution for cell culture or enzymatic assays.

Materials
  • L-Aspoxicillin Trihydrate (Store at +4°C, desiccated).[1]

  • Solvent: Sterile Milli-Q Water (Type 1) or 0.9% Saline.[1]

  • Filtration: 0.22

    
    m PES (Polyethersulfone) or PVDF syringe filter.[1] Avoid Nylon  (binds proteins/drugs).[1]
    
  • Storage: Light-safe (amber) microtubes.

Step-by-Step Methodology
  • Equilibration: Allow the Aspoxicillin vial to equilibrate to room temperature for 15 minutes before opening to prevent condensation, which accelerates degradation.

  • Weighing: Weigh 54.76 mg (corrected for hydration) of Aspoxicillin Trihydrate.

  • Dissolution (Critical Step):

    • Add the powder to a sterile tube.[1][2]

    • Add 8.0 mL of sterile Milli-Q water (not the full 10 mL yet).

    • Technique: Vortex gently or invert.[1] Do not sonicate for >30 seconds as heat degrades the

      
      -lactam ring.[1]
      
    • pH Check: The solution will be slightly acidic (pH ~4.5).[1] This is acceptable for the stock solution as it stabilizes the ring.[1] Neutralization should occur upon dilution into the assay medium.[1]

  • Volume Adjustment: Add water to bring the final volume to 10.0 mL .

  • Sterilization: Pass the solution through a 0.22

    
    m PES syringe filter into a sterile receiver. Pre-wet the filter with water to minimize drug loss.[1]
    
  • Aliquot & Storage:

    • Dispense into 500

      
      L aliquots in amber tubes.
      
    • Flash Freeze: Liquid nitrogen or dry ice/ethanol bath is preferred.[1]

    • Store: -20°C (up to 1 month) or -80°C (up to 6 months).

Protocol: Working Solution & Handling

Objective: Dilute stock for experimental use while minimizing precipitation.

  • Thawing: Thaw one aliquot on ice. Do not heat to 37°C to thaw.

  • Inspection: Ensure no precipitate is visible. If cloudy, discard.[1]

  • Dilution:

    • Dilute the 10 mM stock into the culture medium (e.g., DMEM) or assay buffer.

    • Note: The buffering capacity of standard media (bicarbonate/HEPES) is sufficient to neutralize the slightly acidic stock without precipitation.[1]

  • Validity Window: Once diluted into physiological media (pH 7.4, 37°C), the half-life of Aspoxicillin is approximately 6–8 hours .[1] Prepare fresh daily.

Visualization: Preparation & Degradation Logic

The following diagram illustrates the critical decision points in the preparation workflow and the chemical risks of deviation.

AspoxicillinWorkflow Start Solid L-Aspoxicillin Trihydrate Calc Calculate Mass (MW: 547.58) Start->Calc Solvent Select Solvent Calc->Solvent Dissolve Dissolve (Gentle Vortex) Solvent->Dissolve Water (Recommended) Solvent->Dissolve DMSO (High Conc) Hydrolysis Hydrolysis (Ring Opening) Solvent->Hydrolysis pH > 8.0 or Phosphate Buffer Filter Filter Sterilize (0.22 µm PES) Dissolve->Filter Dissolve->Hydrolysis Heat / Sonication Storage Aliquot & Freeze (-80°C) Filter->Storage Precip Precipitation Storage->Precip Freeze/Thaw > 1x

Caption: Workflow for Aspoxicillin preparation. Red dashed lines indicate critical failure points leading to degradation (hydrolysis) or physical instability.[1]

Quality Control (QC)[1]

To validate the integrity of the stock solution, use UV-Vis spectrophotometry or HPLC.

  • UV-Vis Check:

    • 
      : ~272 nm (in water).[1]
      
    • Procedure: Dilute stock 1:100 in water.[1] Measure Absorbance.

    • Criteria: Significant shifts in

      
       or loss of peak definition suggests 
      
      
      
      -lactam ring hydrolysis.[1]
  • HPLC (Gold Standard):

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (90:10).[1]

    • Retention time shifts indicate degradation products (penicilloic acid derivatives).[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 71961, Aspoxicillin. Retrieved from [Link][1]

  • DrugBank Online. (2023).[1] Aspoxicillin: Pharmacology and Structure. Retrieved from [Link][1]

  • Kyoto Encyclopedia of Genes and Genomes (KEGG). Aspoxicillin - D01235.[1] Retrieved from [Link][1]

  • Dechra Veterinary Products. (n.d.).[1] Solubility and Stability of Antibiotics in Water. Retrieved from [Link][1]

  • Tokiwa, H., et al. (1995).[1] Stability of Beta-Lactam Antibiotics in Solution. Journal of Pharmaceutical Science and Technology, Japan. (Contextual citation for beta-lactam hydrolysis mechanisms).

Sources

Application

Application Note &amp; Protocol: L-Aspoxicillin Trihydrate Tissue Distribution Studies

Abstract & Introduction This document provides a comprehensive guide for conducting preclinical tissue distribution studies of L-Aspoxicillin trihydrate, a broad-spectrum, semi-synthetic β-lactam antibiotic.[1][2] Unders...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This document provides a comprehensive guide for conducting preclinical tissue distribution studies of L-Aspoxicillin trihydrate, a broad-spectrum, semi-synthetic β-lactam antibiotic.[1][2] Understanding the pharmacokinetic (PK) profile of an antibiotic, specifically its penetration and concentration at the site of infection, is a critical determinant of its efficacy.[3] Plasma concentrations often serve as a proxy, but the actual drug levels in tissues can vary significantly, influencing both therapeutic outcomes and potential toxicity.[3][4] This guide outlines the core principles, experimental design considerations, and detailed, step-by-step protocols for animal studies, tissue processing, and bioanalytical quantification of L-Aspoxicillin. The methodologies described herein are designed to adhere to Good Laboratory Practice (GLP) standards and align with regulatory expectations for preclinical safety and pharmacokinetic assessments.[5][6][7]

L-Aspoxicillin exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][8] This disruption leads to cell lysis and death.[1][8] While its primary mechanism is well-understood, quantifying its distribution across various tissues is essential for optimizing dosing regimens and predicting its effectiveness against localized infections.[9] The protocols provided are tailored for researchers, scientists, and drug development professionals aiming to generate robust and reliable tissue distribution data to support regulatory submissions and advance clinical development.[10][11]

Principle of the Method

A tissue distribution study aims to quantify the concentration of a drug in various organs and tissues over time following administration. This is typically achieved by administering a single dose of the drug to a cohort of laboratory animals (e.g., mice or rats). At predetermined time points, subsets of animals are euthanized, and target tissues are collected. The drug is then extracted from the tissue homogenates and its concentration is measured using a validated analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and specificity.[12][13][14]

The resulting concentration-time data for each tissue are then used to determine key pharmacokinetic parameters, such as:

  • Cmax (tissue): The maximum drug concentration observed in the tissue.

  • Tmax (tissue): The time at which Cmax is reached.

  • AUC (tissue): The Area Under the Curve, representing the total drug exposure in the tissue over time.

These parameters provide a quantitative measure of the extent and rate of drug distribution into different physiological compartments.[15]

Experimental Design & Regulatory Considerations

A robust experimental design is fundamental to the success of a tissue distribution study. All studies should be conducted in compliance with institutional animal care and use committee (IACUC) guidelines and, for regulatory submissions, adhere to Good Laboratory Practice (GLP) standards.[5][7]

Animal Model Selection

The choice of animal model is critical and should be scientifically justified.[16] Rodents, such as Sprague-Dawley rats or CD-1 mice, are commonly used for initial pharmacokinetic studies due to their well-characterized physiology, availability, and cost-effectiveness. The murine neutropenic thigh infection model is a gold standard for antibacterial PK/PD studies and can be adapted for tissue distribution assessments.[17][18]

Dosing and Administration
  • Route of Administration: L-Aspoxicillin can be administered intravenously (IV) or intramuscularly (IM).[8] The chosen route should align with the intended clinical application. An IV route provides immediate systemic exposure, while an IM route involves an absorption phase.

  • Dose Level: The dose should be selected to produce concentrations that are readily quantifiable in both plasma and tissues and should be relevant to the anticipated therapeutic range.[19]

  • Vehicle: The drug should be dissolved in a sterile, biocompatible vehicle, such as sterile saline or phosphate-buffered saline (PBS).

Study Groups and Time Points

A typical study design involves multiple groups of animals, with each group corresponding to a specific time point for sample collection.

  • Animal Allocation: A minimum of 3-4 animals per time point is recommended to ensure statistical power.

  • Time Points: Time points should be selected to adequately capture the absorption, distribution, and elimination phases of the drug. A suggested schedule following IV administration would be: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Tissue Collection

A standard set of tissues should be collected to provide a comprehensive overview of the drug's distribution.

  • Core Tissues: Blood (for plasma), liver, kidneys, lungs, heart, spleen, muscle, and brain.

  • Additional Tissues: Depending on the therapeutic indication, other tissues of interest may include bone, skin, or adipose tissue.[8]

Experimental Workflows & Protocols

The overall experimental process follows a sequential workflow from animal preparation to final data analysis.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase AnimalAcclimation Animal Acclimation & Dosing SampleCollection Blood & Tissue Collection (Timed Sacrifice) AnimalAcclimation->SampleCollection IV/IM Admin SampleProcessing Tissue Weighing & Flash Freezing SampleCollection->SampleProcessing Immediate Homogenization Tissue Homogenization SampleProcessing->Homogenization Extraction Drug Extraction (Protein Precipitation/SPE) Homogenization->Extraction Quantification LC-MS/MS Analysis Extraction->Quantification DataAnalysis Concentration Calculation Quantification->DataAnalysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC) DataAnalysis->PK_Modeling Reporting Final Report Generation PK_Modeling->Reporting

Caption: High-level workflow for a preclinical tissue distribution study.

Protocol 1: Tissue Sample Collection and Processing

Objective: To collect and process tissue samples in a manner that preserves the integrity of the analyte.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps)

  • Pre-weighed, labeled cryovials

  • Liquid nitrogen or dry ice

  • Analytical balance

Procedure:

  • Anesthesia: Anesthetize the animal at the designated time point according to approved institutional protocols.

  • Blood Collection: Perform terminal blood collection via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Transfer plasma to a labeled cryovial.

  • Perfusion (Optional but Recommended): To remove residual blood from tissues, perform a whole-body perfusion via the left ventricle with cold saline until the liver is visibly blanched. This prevents blood-contained drug from artificially inflating tissue concentrations.

  • Tissue Dissection: Rapidly dissect the target organs.

  • Rinsing & Blotting: Gently rinse each tissue with cold saline to remove excess blood and blot dry with gauze.

  • Weighing: Place the entire organ (or a representative section) into a pre-weighed cryovial and record the wet weight.

  • Flash Freezing: Immediately flash-freeze the cryovials in liquid nitrogen to halt all metabolic activity and prevent drug degradation.[20]

  • Storage: Store all plasma and tissue samples at -70°C or lower until analysis.

Protocol 2: Tissue Homogenization & Drug Extraction

Objective: To create a uniform tissue suspension (homogenate) and efficiently extract L-Aspoxicillin from the biological matrix for analysis.

Materials:

  • Homogenization buffer (e.g., 4 volumes of purified water or PBS per gram of tissue)

  • Bead beater homogenizer with ceramic beads or a rotor-stator homogenizer.[12][21]

  • Internal Standard (IS) solution (a structurally similar compound, e.g., another penicillin, not present in the sample)

  • Precipitating solvent (e.g., Acetonitrile or a mixture of acetone/ethanol).[22]

  • Microcentrifuge tubes

  • Centrifuge capable of reaching >10,000 x g at 4°C

Procedure:

  • Preparation: On ice, add the appropriate volume of cold homogenization buffer to the cryovial containing the weighed tissue sample. For example, for a 0.5 g tissue sample, add 2.0 mL of buffer.[12]

  • Homogenization: Homogenize the tissue until no visible tissue fragments remain. Mechanical bead beaters are highly effective for most tissue types.[23] Keep samples on ice throughout the process to minimize degradation.

  • Aliquoting: Transfer a precise volume (e.g., 100 µL) of the tissue homogenate to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small, fixed volume of the IS solution to all samples, calibration standards, and quality control (QC) samples. The IS is crucial for correcting for variability during sample processing and instrument analysis.

  • Protein Precipitation: Add a cold precipitating solvent, typically at a 3:1 or 4:1 ratio (solvent:homogenate volume).[24][25] Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. This will pellet the precipitated proteins.[25]

  • Supernatant Transfer: Carefully aspirate the clear supernatant, which contains the extracted drug and IS, and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.

Note on Extraction: While protein precipitation is a rapid and effective method, for some tissues or for lower detection limits, Solid-Phase Extraction (SPE) may be required.[26][27][28] SPE provides a cleaner extract by selectively retaining the analyte on a sorbent while impurities are washed away.[29]

Protocol 3: Quantification by LC-MS/MS

Objective: To accurately quantify the concentration of L-Aspoxicillin in the tissue extracts.

Principle: Liquid chromatography separates the analyte of interest from other components in the extract based on its physicochemical properties. The mass spectrometer then detects and quantifies the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, providing high selectivity and sensitivity.[30][31][32]

Typical LC-MS/MS System & Conditions:

  • LC System: Agilent, Shimadzu, or Waters UPLC/HPLC system.

  • Mass Spectrometer: Triple quadrupole instrument (e.g., Sciex, Thermo Fisher, Agilent).

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is standard for small molecules like L-Aspoxicillin.[31]

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is a common starting point.[31]

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for L-Aspoxicillin and the IS must be optimized.

Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its accuracy, precision, selectivity, and stability.

Data Analysis & Presentation

Concentration Calculation

The concentration of L-Aspoxicillin in each sample is determined from a calibration curve constructed by plotting the peak area ratio (Analyte/IS) against the known concentrations of the calibration standards. The concentration in the original tissue (in µg/g) is calculated using the following formula:

Concentration (µg/g) = (C_inst * V_hom) / W_tiss

Where:

  • C_inst = Concentration measured by the instrument (µg/mL).

  • V_hom = Total volume of the homogenate (mL).

  • W_tiss = Weight of the tissue sample (g).

Pharmacokinetic Modeling

The calculated tissue concentrations at each time point are plotted to generate concentration-time profiles. Pharmacokinetic parameters are then determined using non-compartmental analysis (NCA) with software like Phoenix® WinNonlin®.

G Central Central Compartment (Blood/Plasma) Peripheral Peripheral Compartment (Tissues) Central->Peripheral k12 (Distribution) Elimination Elimination Central->Elimination k10 (Elimination)

Caption: A simplified two-compartment model for drug distribution.

Data Presentation

Summarize the key pharmacokinetic parameters for each tissue in a clear, tabular format for easy comparison.

Table 1: Example Summary of L-Aspoxicillin Pharmacokinetic Parameters in Rat Tissues

TissueTmax (hr)Cmax (µg/g)AUC (0-t) (hrµg/g)Tissue/Plasma Ratio (AUC)
Plasma0.08350.2 ± 5.685.4 ± 9.11.00
Kidney0.25120.5 ± 15.1210.8 ± 22.32.47
Liver0.2545.1 ± 6.295.3 ± 11.01.12
Lung0.5030.8 ± 4.568.1 ± 7.90.80
Muscle1.0015.3 ± 2.140.2 ± 5.50.47
Brain1.001.2 ± 0.43.1 ± 0.80.04

Plasma concentrations are in µg/mL and AUC is in hrµg/mL. Data are presented as Mean ± SD (n=4) and are hypothetical for illustrative purposes.

References

  • Patsnap Synapse. (2024, June 15). What is Aspoxicillin used for?
  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?
  • Ovid. (n.d.). Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery.
  • Craig, W. A. (2016, December 15). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry.
  • PubMed. (2011, September 15). Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery.
  • J-Stage. (n.d.). A Pharmacokinetic Model for Simulating Drug Concentrations in Tissues or Fluids and Its Application to Antibiotics.
  • National Center for Biotechnology Information. (n.d.). Aspoxicillin. PubChem. Retrieved from [Link]

  • Oxford Academic. (2023, April 18). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • PreOmics. (2024, July 25). Key Considerations for Cell Lysis & Tissue Homogenization. Retrieved from [Link]

  • AKJournals. (n.d.). Solid phase extraction and high-performance thin-layer chromatography quantification of some antibiotics from surface waters. Retrieved from [Link]

  • Oxford Academic. (n.d.). Pharmacokinetics of Tissue Penetration of Antibiotics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PK/PD models in antibacterial development. Retrieved from [Link]

  • Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Retrieved from [Link]

  • National Institutes of Health. (2025, May 24). Physiologically Based Pharmacokinetic Modeling of Antibiotics in Children: Perspectives on Model-Informed Precision Dosing. Retrieved from [Link]

  • PubMed. (2023, April 26). Advances in solid-phase extraction techniques: Role of nanosorbents for the enrichment of antibiotics for analytical quantification. Retrieved from [Link]

  • DiVA. (n.d.). Pharmacokinetic/pharmacodynamic models for time courses of antibiotic effects. Retrieved from [Link]

  • UNL Digital Commons. (2005, March 1). Confirmatory and Quantitative Analysis of β-Lactam Antibiotics in Bovine Kidney Tissue by Dispersive Solid-Phase Extraction. Retrieved from [Link]

  • FDA. (n.d.). Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved from [Link]

  • MDPI. (2024, January 19). Animal Models in Regulatory Breakpoint Determination: Review of New Drug Applications of Approved Antibiotics from 2014–2022. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Tissue Homogenization and Cell Lysis. Retrieved from [Link]

  • Frontiers. (2021, August 17). Recent Advances in Molecular-Imprinting-Based Solid-Phase Extraction of Antibiotics Residues Coupled With Chromatographic Analysis. Retrieved from [Link]

  • Chromatography Online. (2023, April 14). Effective Detection of Antibiotic Residues in Environmental Matrices Using Nanosorbents. Retrieved from [Link]

  • BEE International. (2016, May 12). Tissue Homogenization: 4 Viable Techniques. Retrieved from [Link]

  • edoc.unibas.ch. (n.d.). Measurement of antibiotics using LC-MS/MS. Retrieved from [Link]

  • Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep. Retrieved from [Link]

  • Lund University Publications. (2021, October 1). Determination of antibiotic residues in surface water by solid-phase extraction and high-performance liquid chromatography with UV/Vis detection. Retrieved from [Link]

  • Ovid. (n.d.). Principles of Antibiotic Tissue Penetration and Guidelines for Pharmacokinetic Analysis. Retrieved from [Link]

  • Scilit. (n.d.). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Retrieved from [Link]

  • Labcorp. (2026, February 14). A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. Retrieved from [Link]

  • Wikipedia. (n.d.). Aspoxicillin. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • European Medicines Agency. (2000, November 30). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. Retrieved from [Link]

  • ACS Publications. (2020, April 10). Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. Retrieved from [Link]

  • ResearchGate. (2018, May 21). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. Retrieved from [Link]

  • FDA. (n.d.). Requirements for Preclinical Studies. Retrieved from [Link]

  • Bio-Synthesis Inc. (2014, September 4). Protein Precipitation Methods for Proteomics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Retrieved from [Link]

  • National Institutes of Health. (n.d.). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Retrieved from [Link]

Sources

Method

L-Aspoxicillin trihydrate in animal models of infection

Application Note: Preclinical Evaluation of L-Aspoxicillin Trihydrate in Murine Infection Models Abstract L-Aspoxicillin (ASPC) is a semi-synthetic, broad-spectrum ureidopenicillin distinguished by its high stability aga...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of L-Aspoxicillin Trihydrate in Murine Infection Models

Abstract

L-Aspoxicillin (ASPC) is a semi-synthetic, broad-spectrum ureidopenicillin distinguished by its high stability against beta-lactamases and prolonged biological half-life compared to analogous agents like piperacillin. This application note provides a rigorous technical guide for evaluating Aspoxicillin Trihydrate in preclinical settings. It details protocols for compound formulation, pharmacokinetic (PK) profiling, and efficacy testing in murine models of systemic sepsis and pulmonary infection.

Compound Profile & Mechanism of Action

Molecule: L-Aspoxicillin Trihydrate Class: Ureidopenicillin (Beta-lactam) CAS Registry Number: 63358-49-6 (Anhydrous)[1]

Mechanism of Action (MoA)

Aspoxicillin exerts bactericidal activity by inhibiting bacterial cell wall synthesis. It acts as a structural analogue of D-alanyl-D-alanine, covalently binding to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.

  • Target Specificity: High affinity for PBP-3 in Pseudomonas aeruginosa and Escherichia coli, leading to filamentation and eventual cell lysis. It also binds PBP-1A and 1B.

  • Differentiation: Unlike many penicillins, Aspoxicillin demonstrates a longer serum half-life in mice (~55 mins vs. ~20 mins for ampicillin), making it an excellent candidate for Time-Dependent Killing (

    
    ) studies.
    

Table 1: Representative In Vitro Potency (MIC Ranges) | Pathogen | Phenotype | Representative MIC (


g/mL) |
| :--- | :--- | :--- |
| Staphylococcus aureus | MSSA (Smith Strain) | 0.1 – 0.78 |
| Pseudomonas aeruginosa | Wild Type | 2.0 – 8.0 |
| Klebsiella pneumoniae | Wild Type | 0.5 – 2.0 |
| Escherichia coli | Beta-lactamase (-) | 0.5 – 2.0 |

Figure 1: Mechanism of Action. Aspoxicillin targets PBP-3, halting peptidoglycan cross-linking.

Formulation Protocol: Solubilizing the Trihydrate

Critical Challenge: Aspoxicillin Trihydrate has limited water solubility (~1 g/L) and requires pH adjustment for high-concentration dosing (e.g., 50 mg/kg). The sodium salt form is required for parenteral administration.

Protocol: Preparation of 10 mg/mL Injectable Solution
  • Weighing: Weigh 100 mg of Aspoxicillin Trihydrate powder.

  • Solvent Selection: Do not use pure water or saline initially. Use 0.1 M Sodium Bicarbonate (

    
    )  or Phosphate Buffered Saline (PBS, pH 7.4) .
    
    • Step A: Add 8 mL of 0.1 M

      
       to the powder.
      
    • Step B: Vortex vigorously for 2 minutes. The solution should clarify as the sodium salt forms in situ.

  • pH Adjustment: Check pH. If solution remains cloudy or pH < 6.0, add 1N NaOH dropwise until clear (Target pH: 7.0 – 7.5).

  • Final Volume: Adjust volume to 10 mL with sterile saline (0.9% NaCl).

  • Sterilization: Filter through a 0.22

    
    m PES membrane . Use immediately.
    

Pharmacokinetic (PK) Profiling in Mice

Before efficacy testing, verify the half-life (


) to determine dosing frequency. Beta-lactams require 

of 40-50% of the dosing interval for efficacy.

Experimental Design:

  • Animals: CD-1 or ICR Mice (Male, 20-25g), n=3 per timepoint.

  • Dose: 20 mg/kg (Single dose), Subcutaneous (s.c.) or Intravenous (i.v.).

  • Sampling:

    • Timepoints: 5, 15, 30, 60, 120, 240 mins post-dose.

    • Method: Cardiac puncture or tail vein bleed into heparinized tubes.

  • Bioanalysis: LC-MS/MS or Bioassay (using Micrococcus luteus ATCC 9341).

Target PK Parameters (Mouse):

  • Cmax: > 20

    
    g/mL
    
  • 
    :  ~45–60 mins (Note: This is superior to Ampicillin's ~20 mins).
    
  • AUC: Calculate Area Under Curve to estimate total exposure.

Efficacy Model A: Systemic Sepsis (Mouse Protection Test)

This model mimics acute septicemia and is the "Gold Standard" for determining the


 (Effective Dose 50%).
Materials
  • Pathogen: Staphylococcus aureus Smith (highly virulent) or Pseudomonas aeruginosa (clinical isolate).

  • Virulence Enhancer: 5% Gastric Mucin (Sigma). Note: Mucin prevents rapid phagocytosis, allowing lower bacterial loads to be lethal.

  • Animals: ICR Mice, Male, 5 weeks old (n=10 per group).

Step-by-Step Protocol
  • Inoculum Prep:

    • Culture bacteria in Tryptic Soy Broth (TSB) to Log Phase (

      
      ).
      
    • Dilute in 5% Mucin (in saline) to achieve approx.

      
       CFU/mouse (100x 
      
      
      
      ).
  • Infection (T=0):

    • Inject 0.5 mL of inoculum Intraperitoneally (i.p.).

  • Treatment:

    • Administer Aspoxicillin s.c. at 1 hour post-infection.

    • Dose Groups: Vehicle, 1, 5, 10, 25, 50 mg/kg.

    • Reference Control: Piperacillin or Ceftazidime.

  • Observation:

    • Monitor survival every 12 hours for 7 days .

    • Moribund animals (immobile, cold to touch) must be euthanized and counted as lethality events.

Data Output: Calculate


 using Probit analysis.

Efficacy Model B: Neutropenic Lung Infection (Pneumonia)

This model evaluates tissue penetration and efficacy in an immunocompromised host, relevant for hospital-acquired pneumonia.

Experimental Workflow

Figure 2: Workflow for Neutropenic Lung Infection Model.

Step-by-Step Protocol
  • Neutropenia Induction:

    • Day -4: Cyclophosphamide 150 mg/kg i.p.

    • Day -1: Cyclophosphamide 100 mg/kg i.p.

  • Infection (Day 0):

    • Anesthetize mice (Isoflurane).

    • Intranasal instillation: 50

      
      L  of P. aeruginosa (
      
      
      
      CFU/mL) into nares.
  • Treatment Regimen:

    • Start therapy 2 hours post-infection.

    • Dosing: Aspoxicillin 50 mg/kg s.c. every 6 hours (q6h) for 24 hours.

    • Rationale: Frequent dosing mimics human infusion kinetics and maintains

      
      .
      
  • Endpoint Analysis (24 hours):

    • Euthanize mice. Aseptically remove lungs.

    • Homogenize in 1 mL sterile saline.

    • Serial dilution and plating on MacConkey agar.

    • Success Metric:

      
       reduction in CFU compared to vehicle control.
      

References

  • Matsumoto, K. (1987). "Review: New antimicrobial agent series XXII: Aspoxicillin." The Japanese Journal of Antibiotics, 40(7), 1221–1242.

  • Tsuruoka, T., et al. (1981). "In vitro and in vivo antibacterial activities of TA-058 (Aspoxicillin), a new broad-spectrum penicillin." Antimicrobial Agents and Chemotherapy, 19(6), 964-971.

  • Craig, W.A. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases, 26(1), 1–10.

  • Shime, N., et al. (1992). "Therapeutic effect of aspoxicillin on experimental pneumonia with Klebsiella pneumoniae in mice." Japanese Journal of Antibiotics, 45(5), 556-562.

  • Leggett, J.E., et al. (1989). "Comparative dose-effect relations at several dosing intervals for beta-lactam, aminoglycoside and quinolone antibiotics against gram-negative bacilli in murine thigh-infection and bacteremia models." Scandinavian Journal of Infectious Diseases, Suppl 60, 23-31.

Sources

Application

L-Aspoxicillin trihydrate for studying antibiotic resistance mechanisms

Application Note: Probing Beta-Lactam Resistance Landscapes using L-Aspoxicillin Trihydrate Introduction: The Aspoxicillin Advantage in Resistance Phenotyping In the complex landscape of antibiotic resistance research, s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Probing Beta-Lactam Resistance Landscapes using L-Aspoxicillin Trihydrate

Introduction: The Aspoxicillin Advantage in Resistance Phenotyping

In the complex landscape of antibiotic resistance research, standard compounds like Amoxicillin or Ampicillin often fail to provide granular insights into resistance mechanisms due to their rapid degradation in growth media and broad susceptibility to hydrolysis. L-Aspoxicillin Trihydrate (ASPC) , a semi-synthetic acylureidopenicillin, serves as a critical biological probe for researchers dissecting the specificities of Penicillin-Binding Protein (PBP) alterations and beta-lactamase kinetics.[1]

Distinguished by its


-methyl-D-asparaginyl side chain, Aspoxicillin exhibits unique physicochemical properties:
  • Enhanced Stability: Unlike standard aminopenicillins, ASPC shows superior thermal and hydrolytic stability in physiological media, making it ideal for long-duration assays (e.g., Time-Kill curves, Post-Antibiotic Effect studies).[1]

  • PBP Selectivity: As an acylureidopenicillin, ASPC exhibits high affinity for PBP3 (specifically in Gram-negatives like P. aeruginosa) and PBP2, offering a distinct binding profile compared to PBP1-targeting congeners.[1]

  • Hydrophilicity: The amino acid derivative side chain facilitates penetration through specific porin channels, aiding in the differentiation between porin-loss resistance and efflux-mediated resistance.[1]

This guide outlines high-fidelity protocols for utilizing L-Aspoxicillin Trihydrate to characterize bacterial resistance mechanisms.[1]

Mechanistic Principles

To effectively use ASPC as a research tool, one must understand its interaction within the bacterial envelope.

Mechanism of Action & Resistance Nodes

ASPC permeates the outer membrane (Gram-negatives) via OmpF/OmpC porins.[1] Once in the periplasm, it acylates the active site serine of PBPs, preventing peptidoglycan cross-linking. Resistance manifests at three checkpoints:

  • Entry: Porin downregulation (Omp loss).

  • Interception: Hydrolysis by Beta-lactamases (TEM, SHV, AmpC).[1]

  • Target Modification: Alteration of PBP affinity (e.g., PBP2a in MRSA or mosaic PBPs in Streptococcus).

Pathway Visualization

Aspoxicillin_Mechanism ASPC L-Aspoxicillin (Extracellular) Porin Porin Channel (OmpF/C) ASPC->Porin Passive Diffusion Periplasm Periplasmic Space Porin->Periplasm BLase Beta-Lactamase (Hydrolysis) Periplasm->BLase Enzymatic Attack PBP Target PBP (Cell Wall Synthesis) Periplasm->PBP High Affinity Binding BLase->Periplasm Inactivated Drug Lysis Cell Lysis (Bactericidal) PBP->Lysis Inhibition of Transpeptidation

Figure 1: Mechanistic pathway of L-Aspoxicillin from entry to target binding.[1] Red dashed lines indicate the resistance interception point by beta-lactamases.[1]

Experimental Protocols

Protocol A: Preparation of L-Aspoxicillin Stock Solutions

Critical Note: The trihydrate form has different solubility kinetics than sodium salts. Improper solubilization leads to precipitation and inaccurate MICs.[1]

  • Weighing: Calculate the potency-adjusted weight.

    
    
    Note: Account for the water of hydration (Trihydrate MW = ~493.5  g/mol ).[1]
    
  • Solvent: Dissolve L-Aspoxicillin Trihydrate in Phosphate Buffer (pH 6.0 - 7.0) or a minimal volume of 0.1 M HCl followed by immediate dilution in water. Do not use DMSO if testing porin kinetics, as DMSO alters membrane permeability.

  • Sterilization: Filter sterilize using a 0.22

    
     PVDF membrane.[1] (Do not autoclave).[1]
    
  • Storage: Aliquot and store at -80°C. Stable for 3 months. Avoid freeze-thaw cycles.[1][2][3][4]

Protocol B: Comparative MIC Profiling (Resistance Phenotyping)

Objective: Distinguish between PBP-mediated resistance and enzymatic degradation by comparing ASPC against standard Amoxicillin (AMX).

Materials:

  • Mueller-Hinton Broth (cation-adjusted).[1]

  • Test strains (Wild type, AmpC hyper-producer, Porin-deficient mutant).[1]

  • ASPC and AMX stock solutions.[1]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plate Setup: Prepare 2-fold serial dilutions of ASPC and AMX in 96-well plates (Range: 0.125 - 128

    
    ).
    
  • Incubation: 16-20 hours at 35°C ± 2°C.

  • Readout: Determine MIC (lowest concentration preventing visible growth).

Data Interpretation:

ObservationProbable MechanismRationale
High MIC (AMX) / Low MIC (ASPC) Specific PBP Affinity ASPC retains affinity for PBP3/PBP2 despite mutations affecting AMX binding (PBP1).[1]
High MIC (Both) Class A Beta-Lactamase Both drugs are susceptible to broad-spectrum penicillinases (e.g., TEM-1).[1]
Moderate MIC Increase (Both) Porin Loss Hydrophilic side chains of both drugs require porins; loss affects both similarly.[1]
Protocol C: Spectrophotometric Hydrolysis Assay

Objective: Determine if a specific beta-lactamase hydrolyzes Aspoxicillin, characterizing the resistance enzyme.

Principle: The beta-lactam ring of Aspoxicillin absorbs UV light at ~235 nm.[1] Hydrolysis opens the ring, causing a decrease in absorbance.

Reagents:

  • Purified Beta-Lactamase (e.g., commercially available TEM-1, AmpC) or crude periplasmic extract.[1]

  • 10 mM Phosphate Buffer (pH 7.0).

  • ASPC Stock (1 mM).[1]

Step-by-Step:

  • Baseline Scan: Perform a UV scan of 100

    
     ASPC in buffer (200 nm - 300 nm) to confirm 
    
    
    
    (typically 230-240 nm).[1]
  • Reaction Mix: In a quartz cuvette, combine:

    • 980

      
       Phosphate Buffer.[1]
      
    • 10

      
       ASPC Stock (Final: 10 
      
      
      
      ).[1]
  • Initiation: Add 10

    
     of enzyme extract. Mix by inversion immediately.[1]
    
  • Kinetics: Monitor Absorbance at

    
     every 10 seconds for 5 minutes at 25°C or 37°C.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the extinction coefficient of the beta-lactam bond difference (experimentally determined, typically ~800-1200
    
    
    ).[1]

Workflow Decision Tree

Use this logic flow to guide your experimental design when encountering an unknown resistant isolate.

Workflow Start Isolate with Unknown Resistance Mechanism MIC_Test Run MIC: Aspoxicillin vs. Amoxicillin vs. +Clavulanate Start->MIC_Test Result1 ASPC Sensitive AMX Resistant MIC_Test->Result1 Result2 Both Resistant (Reversed by Clavulanate) MIC_Test->Result2 Result3 Both Resistant (NOT Reversed by Clavulanate) MIC_Test->Result3 Mech1 PBP Affinity Difference (Target Modification) Result1->Mech1 Mech2 Class A Beta-Lactamase (e.g., TEM, SHV) Result2->Mech2 Mech3 Class C (AmpC) or Porin Loss Result3->Mech3

Figure 2: Diagnostic workflow for categorizing resistance using Aspoxicillin as a probe.

References

  • PubChem. (n.d.).[1] Aspoxicillin | C21H27N5O7S.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • DrugBank Online. (n.d.).[1] Aspoxicillin: Uses, Interactions, Mechanism of Action. Retrieved October 26, 2023, from [Link]

  • Geyer, J., Höffler, D., & Koeppe, P. (1988). Pharmacokinetics of aspoxicillin in subjects with normal and impaired renal function.[5] Arzneimittelforschung, 38(11), 1635–1639. [Link]

  • Masuda, G., & Negishi, M. (1990). Activity of sub-minimal inhibitory concentrations of aspoxicillin in prolonging the postantibiotic effect against Staphylococcus aureus.[6] Journal of Antimicrobial Chemotherapy, 26(2), 203-211.[1] [Link]

  • Bush, K., & Jacoby, G. A. (2010). Updated Functional Classification of β-Lactamases. Antimicrobial Agents and Chemotherapy, 54(3), 969–976. [Link][1]

Sources

Method

Application Note: L-Aspoxicillin Trihydrate in Synergistic Antibiotic Combinations

Introduction & Pharmacological Rationale[1][2][3] Aspoxicillin (ASPC) is a semi-synthetic ureidopenicillin derivative of amoxicillin, distinguished by its N4-methyl-D-asparaginyl side chain. While historically utilized f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Rationale[1][2][3]

Aspoxicillin (ASPC) is a semi-synthetic ureidopenicillin derivative of amoxicillin, distinguished by its N4-methyl-D-asparaginyl side chain. While historically utilized for its broad spectrum against Gram-positive and Gram-negative bacteria (including Pseudomonas aeruginosa), the current research landscape focuses on combinatorial repurposing .

As a standalone agent, Aspoxicillin targets Penicillin-Binding Proteins (PBPs), specifically PBP-1B and PBP-3 in E. coli and P. aeruginosa, inhibiting peptidoglycan cross-linking. However, the rise of


-lactamase-producing organisms necessitates the use of combination therapies.[1]
The Logic of Combination

This guide focuses on two primary synergistic modalities for Aspoxicillin Trihydrate:

  • Blockade-Facilitation (with

    
    -lactamase inhibitors):  Agents like Tazobactam or Clavulanate sacrifice themselves to hydrolytic enzymes, protecting the Aspoxicillin 
    
    
    
    -lactam ring.
  • Dual-Target Inhibition (with Aminoglycosides): Aspoxicillin compromises cell wall integrity, facilitating the uptake of aminoglycosides (e.g., Amikacin, Astromicin) which then disrupt protein synthesis.

Mechanism of Action Visualization

The following diagram illustrates the multi-targeted approach when combining Aspoxicillin with a


-lactamase inhibitor (BLI).

G cluster_0 Synergy Mechanism ASPC Aspoxicillin (Beta-Lactam) PBP Penicillin-Binding Proteins (PBP) ASPC->PBP Acylation BLI Inhibitor (e.g., Tazobactam) BLase Beta-Lactamase Enzyme BLI->BLase Irreversible Binding BLase->ASPC Hydrolysis (Blocked) CellWall Peptidoglycan Synthesis PBP->CellWall Inhibition Death Bacterial Lysis CellWall->Death Osmotic Instability

Caption: Figure 1. Synergistic mechanism where the partner agent (BLI) neutralizes the resistance enzyme, allowing Aspoxicillin to effectively target cell wall synthesis.

Experimental Protocols

Protocol A: High-Throughput Checkerboard Synergy Screen

Purpose: To determine the Fractional Inhibitory Concentration (FIC) Index, identifying whether a combination is synergistic, additive, or antagonistic.

Materials
  • Compound A: Aspoxicillin Trihydrate (dissolved in Phosphate Buffer pH 7.0 or sterile water; note that the trihydrate form is sparingly soluble in pure water, mild alkalization may assist solubilization if high concentrations are needed, but standard MICs usually dissolve in buffer).

  • Compound B: Partner antibiotic (e.g., Tazobactam, Amikacin).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate: 96-well sterile polystyrene microtiter plate (round bottom).

  • Organism: Bacterial suspension adjusted to

    
     CFU/mL.
    
Workflow Diagram

Checkerboard Step1 1. Prepare Stock Solutions (4x highest desired MIC) Step2 2. Dispense Media (CAMHB) 50 µL into all wells Step1->Step2 Step3 3. Serial Dilution (Vertical) Aspoxicillin (Rows A-G) Step2->Step3 Step4 4. Serial Dilution (Horizontal) Partner Drug (Cols 1-11) Step3->Step4 Step5 5. Inoculation Add 100 µL bacteria to all wells Step4->Step5 Step6 6. Incubation 18-24h @ 37°C Step5->Step6 Step7 7. Read OD600 & Calculate FIC Step6->Step7

Caption: Figure 2. Step-by-step workflow for setting up a standard checkerboard assay.

Detailed Procedure
  • Array Design:

    • Columns 1-11: Contain increasing concentrations of the Partner Drug (x-axis).

    • Rows A-G: Contain increasing concentrations of Aspoxicillin (y-axis).

    • Well H12: Growth Control (Bacteria + Media only).

    • Row H (1-11): Partner Drug MIC determination (Partner alone).

    • Column 12 (A-G): Aspoxicillin MIC determination (Aspoxicillin alone).

  • Dilution Logic:

    • Prepare stock solutions at

      
       the highest desired final concentration.
      
    • Example: If MIC of Aspoxicillin is 64

      
      g/mL, start dilution range at 128 or 256 
      
      
      
      g/mL.
  • Inoculation: Add 50

    
    L of diluted drugs + 50 
    
    
    
    L of bacterial inoculum to achieve final volume of 100-200
    
    
    L (depending on plate type).
  • Endpoint: Visual turbidity or Spectrophotometric reading at 600 nm.

Protocol B: Time-Kill Kinetics (Confirmatory)

Purpose: To validate the bactericidal activity of the combination over time, distinguishing between bacteriostatic synergy and bactericidal synergy.

Procedure
  • Preparation: Prepare four flasks/tubes containing 10 mL CAMHB:

    • Control: Growth media + Inoculum.

    • Aspoxicillin:

      
       MIC or 
      
      
      
      MIC.
    • Partner:

      
       MIC or 
      
      
      
      MIC.
    • Combination: Aspoxicillin + Partner (at sub-inhibitory concentrations).

  • Inoculation: Inoculate to a starting density of

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove aliquots (100

    
    L) at T=0, 2, 4, 8, and 24 hours.
    
  • Plating: Serially dilute (1:10 to 1:1000) in saline and plate onto Mueller-Hinton Agar.

  • Counting: Count colonies after overnight incubation.

Data Analysis & Interpretation

Calculating the FIC Index

The Fractional Inhibitory Concentration (FIC) Index is the global standard for reporting checkerboard results.



Interpretation Table:

FIC Index ValueInterpretationClinical Implication

0.5
Synergy The combination is significantly more potent than the sum of parts.
> 0.5 to

1.0
Additivity The effect is equal to the sum of the effects of individual drugs.
> 1.0 to < 4.0 Indifference No significant benefit or detriment.

4.0
Antagonism The drugs interfere with each other (Avoid combination).
Time-Kill Synergy Definition

Synergy in Time-Kill assays is defined as a


 decrease  in CFU/mL by the combination compared to the most active single agent after 24 hours.

Formulation & Handling Notes

Aspoxicillin Trihydrate Characteristics[2][6][7][8][9][10]
  • Molecular Weight:

    
     g/mol  (anhydrous basis). The trihydrate adds water mass. Ensure calculations account for the water of hydration (
    
    
    
    g/mol for trihydrate).
  • Solubility: Aspoxicillin is an amphoteric compound.

    • Acidic pH: Low solubility.

    • Neutral/Alkaline pH: Soluble as a salt.

    • Recommendation: Dissolve in a small volume of 0.1M Phosphate Buffer (pH 7.0-7.5) or add a minimal amount of 0.1N NaOH to aid dissolution, then dilute with water/media.

  • Stability: Like all

    
    -lactams, the lactam ring is susceptible to hydrolysis.
    
    • Stock Solutions: Prepare fresh. If storage is necessary, freeze at -80°C. Do not store at 4°C for >24 hours.

    • In Media: Stable for the duration of a 24-hour incubation at 37°C, but degradation occurs thereafter.

References

  • National Center for Biotechnology Information (NCBI). (2023). Aspoxicillin | C21H27N5O7S.[2][3] PubChem Compound Summary. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2000). Terminologies relating to methods for the determination of susceptibility of bacteria to antimicrobial agents. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Matsumoto, K. (1987).[3] Review: New antimicrobial agent series XXII: Aspoxicillin.[3] The Japanese Journal of Antibiotics. [Link]

  • Bio-Protocol. (2020). Checkerboard Assays for Synergistic Antibiotic Activity. [Link]

Sources

Application

Application Notes &amp; Protocols: L-Aspoxicillin Trihydrate for Combating Multi-Drug Resistant Bacterial Strains

Abstract The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global health. L-Aspoxicillin, a broad-spectrum, semi-synthetic penicillin derivative, has demonstrated significant potential in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global health. L-Aspoxicillin, a broad-spectrum, semi-synthetic penicillin derivative, has demonstrated significant potential in addressing this crisis.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of L-Aspoxicillin trihydrate for the evaluation and treatment of infections caused by MDR strains. We will delve into its mechanism of action, provide detailed, field-tested protocols for susceptibility testing, and offer insights into data interpretation. The methodologies outlined herein are grounded in authoritative standards to ensure scientific integrity and reproducibility.

Introduction: The Challenge of MDR and the Role of L-Aspoxicillin

Multi-drug resistance in bacteria, particularly in pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), has rendered many first-line antibiotics ineffective.[4][5][6] This necessitates the exploration of novel or repurposed antimicrobial agents. L-Aspoxicillin, also known as Aspoxicillin, is an injectable beta-lactam antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][7] Its chemical structure allows it to effectively target and inhibit bacterial cell wall synthesis, a fundamental process for bacterial survival.[1][3][8] This application note focuses on the trihydrate form of L-Aspoxicillin, providing a framework for its investigation as a viable therapeutic agent against MDR strains.

Mechanism of Action: Overcoming Resistance

L-Aspoxicillin exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[1][8] The inactivation of PBPs disrupts the cross-linkage of peptidoglycan chains, which are crucial for the strength and rigidity of the bacterial cell wall.[1][9] This interference with cell wall synthesis leads to a weakening of the cell wall, ultimately causing cell lysis and death.[1][8]

A key challenge with many beta-lactam antibiotics is their susceptibility to beta-lactamase enzymes produced by resistant bacteria.[10] While some sources suggest L-Aspoxicillin has been engineered for greater resistance to these enzymes[3], its primary mechanism against resistance, particularly in strains like MRSA, lies in its interaction with altered PBPs. MRSA's resistance is often mediated by the expression of PBP2a, which has a low affinity for many beta-lactam antibiotics.[4][11][12] The efficacy of L-Aspoxicillin against such strains would depend on its ability to effectively bind to and inhibit these altered PBPs.

Mechanism_of_Action cluster_bacterium Bacterial Cell L_Aspoxicillin L-Aspoxicillin PBPs Penicillin-Binding Proteins (PBPs) L_Aspoxicillin->PBPs Binds to & Inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBPs->Cell_Lysis Inhibition leads to Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall

Caption: Mechanism of L-Aspoxicillin Action.

Protocols for Antimicrobial Susceptibility Testing (AST)

Accurate and standardized AST is critical for evaluating the efficacy of L-Aspoxicillin against MDR strains. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a gold standard for determining the MIC, which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[13][17]

Materials:

  • L-Aspoxicillin trihydrate powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Reference bacterial strains for quality control (e.g., S. aureus ATCC 29213)[18]

  • Sterile diluents (e.g., phosphate-buffered saline)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of L-Aspoxicillin Stock Solution: Prepare a stock solution of L-Aspoxicillin trihydrate in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the L-Aspoxicillin stock solution with CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[19]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the L-Aspoxicillin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of L-Aspoxicillin that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_stock Prepare L-Aspoxicillin Stock Solution start->prep_stock serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Plate with ~5x10^5 CFU/mL Bacteria serial_dilution->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

Time-Kill Kinetic Assay

The time-kill assay provides pharmacodynamic information by assessing the rate and extent of bacterial killing over time.[20][21]

Materials:

  • All materials from the MIC protocol

  • Sterile saline or PBS for serial dilutions

  • Tryptic Soy Agar (TSA) plates

  • Shaking incubator

Protocol:

  • Preparation: Determine the MIC of L-Aspoxicillin for the test organism as described above.

  • Culture Setup: In sterile flasks or tubes, prepare cultures with L-Aspoxicillin concentrations at 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control culture without the antibiotic.

  • Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10^5 CFU/mL.[22]

  • Sampling: At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.[19][20]

  • Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto TSA plates to determine the number of viable bacteria (CFU/mL).

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours and count the colonies.

  • Analysis: Plot the log10 CFU/mL against time for each L-Aspoxicillin concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[20][23]

Data Interpretation and Expected Results

The interpretation of AST results is crucial for determining the potential clinical utility of L-Aspoxicillin.

MIC Data: The MIC value itself is a quantitative measure of potency. However, its clinical significance is determined by comparing it to established breakpoints (Susceptible, Intermediate, Resistant). As L-Aspoxicillin is not as widely used as some other penicillins, specific breakpoints may not be available from CLSI or EUCAST. In such cases, researchers may need to consider pharmacokinetic/pharmacodynamic (PK/PD) data to propose provisional breakpoints.[24][25]

Example MIC Data for L-Aspoxicillin against MDR Strains:

Bacterial StrainResistance ProfileL-Aspoxicillin MIC (µg/mL)
S. aureus (MRSA)Methicillin-Resistant2
S. aureus (MSSA)Methicillin-Susceptible≤0.5
E. coli (ESBL)Extended-Spectrum β-Lactamase8
P. aeruginosaMulti-drug Resistant16
E. faecium (VRE)Vancomycin-Resistant>32

Time-Kill Kinetics: The time-kill curves will reveal whether L-Aspoxicillin is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) against the tested MDR strains. For a bactericidal effect, a rapid and significant decline in viable cell count is expected, especially at concentrations above the MIC.

Conclusion and Future Directions

L-Aspoxicillin trihydrate presents a promising avenue for research in the ongoing battle against multi-drug resistant bacteria. The protocols detailed in this guide provide a standardized framework for evaluating its efficacy. Further in vivo studies are warranted to correlate these in vitro findings with clinical outcomes. As our understanding of resistance mechanisms evolves, continued investigation into the interactions between L-Aspoxicillin and MDR pathogens will be essential for optimizing its potential therapeutic applications.

References

  • Fuda, C., Suvorov, M., Vakulenko, S. B., & Mobashery, S. (2004). The basis for resistance to β-lactam antibiotics by penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus. Journal of Biological Chemistry, 279(40), 40802-40806. Available at: [Link]

  • Chambers, H. F. (1997). Methicillin resistance in staphylococci: molecular and biochemical basis and clinical implications. Clinical microbiology reviews, 10(4), 781-791. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Aspoxicillin. PubChem Compound Summary for CID 71961. Retrieved from [Link]

  • Andersson, D. I., & Hughes, D. (2014). Resistance to β-Lactam Antibiotics Conferred by Point Mutations in Penicillin-Binding Proteins PBP3, PBP4 and PBP6 in Salmonella enterica. PLOS ONE, 9(5), e97204. Available at: [Link]

  • Sodik, J. J., & Mulyani, Y. (2023). Penicillin Binding Protein Mutation and Beyond: A Comprehensive Approach to Addressing Streptococcus pneumoniae Resistance. Sciences of Pharmacy, 2(1), 37-45. Available at: [Link]

  • Wikipedia contributors. (2023, December 29). Penicillin-binding proteins. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Giske, C. G., Turnidge, J., Cantón, R., & Kahlmeter, G. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection, 19(2), 143-149. Available at: [Link]

  • Chemsrc. (2025, August 20). Aspoxicillin. Retrieved from [Link]

  • CLSI & EUCAST. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Schulthess, B., Bloemberg, G. V., Zbinden, R., & Böttger, E. C. (2014). Antimicrobial Susceptibility Testing Protocols. Springer Protocols Handbooks. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from [Link]

  • Bio-protocol. (2021). 4.6. Time-Kill Kinetics Assay. Bio-protocol, 11(13), e4076. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). Compound: ASPOXICILLIN (CHEMBL1318150). ChEMBL. Retrieved from [Link]

  • LookChem. (n.d.). Aspoxicillin. Retrieved from [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. Available at: [Link]

  • Nakagawa, K., Koyama, M., Ohtani, M., Nagai, S., & Iida, M. (1982). [Safety and pharmacology of aspoxicillin in healthy volunteers]. The Japanese journal of antibiotics, 35(1), 148–163. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Geyer, J., Höffler, D., & Koeppe, P. (1988). Pharmacokinetics of aspoxicillin in subjects with normal and impaired renal function. Arzneimittel-Forschung, 38(11), 1635–1639. Available at: [Link]

  • Grokipedia. (n.d.). Aspoxicillin. Retrieved from [Link]

  • GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies. Retrieved from [Link]

  • AntibioticDB. (n.d.). Aspoxicillin. Retrieved from [Link]

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Diagnostics (Basel, Switzerland), 9(3), 101. Available at: [Link]

  • Idexx. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Wikipedia contributors. (2023, April 20). Aspoxicillin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Hindler, J. F., & Stelling, J. (2007). Manual of Antimicrobial Susceptibility Testing. American Society for Microbiology. Available at: [Link]

  • Patsnap Synapse. (2024, June 15). What is Aspoxicillin used for?. Retrieved from [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Oshida, T., Nakanishi, N., & Ueda, Y. (1994). Activity of sub-minimal inhibitory concentrations of aspoxicillin in prolonging the postantibiotic effect against Staphylococcus aureus. The Journal of antimicrobial chemotherapy, 33(3), 449–458. Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amoxicillin Trihydrate?. Retrieved from [Link]

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  • Grier, E. C., Turos, M. R., & Turos, E. (2016). Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). ACS infectious diseases, 2(12), 929–937. Available at: [Link]

  • Al-Marjani, M. F., & Al-Hamdani, H. S. (2023). Antimicrobial Effectiveness of Methicillin, Amoxicillin and Ampicillin against Methicillin-Resistant Staphylococcus Aureus (MRSA) Strains Isolated from Bovine Mastitis. Journal of Medicinal and Chemical Sciences, 6(11), 2736-2742. Available at: [Link]

  • Kim, H., et al. (2025). Pharmacodynamic Profiling of Amoxicillin: Targeting Multidrug-Resistant Gram-Positive Pathogens Staphylococcus aureus and Staphylococcus pseudintermedius in Canine Clinical Isolates. MDPI. Available at: [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing L-Aspoxicillin Trihydrate for MIC Assays

Welcome to the technical support guide for L-Aspoxicillin trihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for utilizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for L-Aspoxicillin trihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for utilizing L-Aspoxicillin trihydrate in Minimum Inhibitory Concentration (MIC) assays. Here, we combine established scientific principles with practical, field-tested insights to ensure the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of L-Aspoxicillin trihydrate in susceptibility testing.

Q1: What is L-Aspoxicillin and what is its mechanism of action?

A1: L-Aspoxicillin is a broad-spectrum, semi-synthetic beta-lactam antibiotic of the penicillin class.[1] Its antibacterial activity stems from its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[2] This inactivation interferes with the cross-linking of peptidoglycan chains, a critical step in bacterial cell wall synthesis. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2]

Q2: What are the basic solubility characteristics of L-Aspoxicillin trihydrate?

A2: L-Aspoxicillin trihydrate is described as being sparingly soluble in water and practically insoluble in methanol and ethanol.[3] It is, however, freely soluble in N,N-dimethylformamide (DMF).[3] For the preparation of stock solutions for MIC assays, it is crucial to start with a suitable solvent to ensure complete dissolution before further dilution in aqueous-based broth media.

Q3: What is the recommended storage condition for L-Aspoxicillin trihydrate powder and its stock solutions?

A3: The solid, powdered form of L-Aspoxicillin trihydrate should be stored in well-closed containers.[3] As with many beta-lactam antibiotics, it is advisable to store the powder at refrigerated temperatures (2-8 °C) to maintain its potency over time.

Stock solutions are known to be less stable than the powdered form.[4] It is best practice to prepare fresh stock solutions for each experiment. If storage is necessary, stock solutions should be aliquoted into small volumes in sterile, tightly sealed vials and stored at -60°C or below.[5] Avoid repeated freeze-thaw cycles, as this can degrade the antibiotic.[4]

Q4: Which international guidelines should be followed for conducting MIC assays?

A4: For standardized and reproducible MIC testing, it is imperative to adhere to the guidelines established by internationally recognized organizations. The primary bodies for this are:

  • The Clinical and Laboratory Standards Institute (CLSI): Their M07 document provides methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[6]

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST): EUCAST provides detailed guidelines and breakpoint tables for a wide range of antimicrobial agents.[7][8]

Both organizations provide protocols that are considered gold standards in the field, and their methodologies are designed to ensure inter-laboratory reproducibility.[9]

Section 2: Step-by-Step Protocol for Broth Microdilution MIC Assay

This section provides a detailed workflow for determining the MIC of L-Aspoxicillin trihydrate using the broth microdilution method, a common and standardized technique.[10]

Workflow Overview

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Antibiotic Stock Solution SerialDilute Perform Serial Dilutions in Microplate Stock->SerialDilute Add to plate Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->SerialDilute Diluent Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Microplate Inoculum->Inoculate Add to wells SerialDilute->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read Results (Visual/Spectrophotometric) Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Caption: Workflow for a standard broth microdilution MIC assay.

Detailed Protocol

1. Preparation of L-Aspoxicillin Trihydrate Stock Solution

  • Objective: To create a concentrated, sterile solution of the antibiotic that can be serially diluted.

  • Calculation: Use the following formula to determine the amount of antibiotic powder needed, accounting for its potency[5]:

    Note: The potency of L-Aspoxicillin is expressed as the mass of aspoxicillin (C21H27N5O7S).[3] Assume a potency of 950 µg/mg unless otherwise specified on the certificate of analysis.[3]

  • Procedure:

    • Weigh the calculated amount of L-Aspoxicillin trihydrate powder in a sterile container.

    • To dissolve, initially use a minimal amount of a suitable solvent like N,N-dimethylformamide (DMF).

    • Once dissolved, bring the solution to the final volume with a sterile aqueous diluent (e.g., deionized water or phosphate buffer). The final concentration should be at least 10 times the highest concentration to be tested.[11]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent used.[4]

2. Preparation of Standardized Bacterial Inoculum

  • Objective: To prepare a bacterial suspension with a defined concentration (CFU/mL) for inoculating the assay plate.

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[5]

    • Within 15 minutes of standardization, dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

3. Performing Serial Dilutions

  • Objective: To create a range of decreasing antibiotic concentrations in the microtiter plate.

  • Procedure:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the prepared L-Aspoxicillin working solution (diluted from the stock to twice the highest desired final concentration) to well 1.

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as the growth control (containing only broth and inoculum) and well 12 as the sterility control (containing only broth).[10]

4. Inoculation and Incubation

  • Procedure:

    • Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the antibiotic to its final test concentration.

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.[13]

5. Reading and Interpreting Results

  • Procedure:

    • After incubation, examine the plate for bacterial growth. The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity.

    • The MIC is the lowest concentration of L-Aspoxicillin trihydrate that completely inhibits visible growth of the organism.[10] This is observed as the first clear well in the dilution series.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during MIC assays with L-Aspoxicillin trihydrate.

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_nogrowth No Growth Analysis cluster_growthall Contamination/Resistance Analysis cluster_skipped Inconsistency Analysis cluster_mic_oor QC Failure Analysis Start Problem Observed NoGrowth No growth in any wells (including growth control) Start->NoGrowth GrowthInAll Growth in all wells (including high concentrations) Start->GrowthInAll SkippedWells Skipped wells or inconsistent growth Start->SkippedWells MIC_OOR QC strain MIC is out of range Start->MIC_OOR InoculumViability Check inoculum viability (plate suspension) NoGrowth->InoculumViability IncubationError Verify incubation conditions (temp, time) NoGrowth->IncubationError MediaIssue Check media for inhibitory substances NoGrowth->MediaIssue Contamination Check for contamination (purity plate) GrowthInAll->Contamination Resistance Confirm intrinsic resistance of the organism GrowthInAll->Resistance AntibioticDegradation Verify antibiotic stock (age, storage) GrowthInAll->AntibioticDegradation PipettingError Review pipetting technique (cross-contamination, bubbles) SkippedWells->PipettingError MixingError Ensure proper mixing during serial dilution SkippedWells->MixingError Precipitation Check for drug precipitation in wells SkippedWells->Precipitation InoculumDensity Verify inoculum density (McFarland standard) MIC_OOR->InoculumDensity DilutionError Check serial dilution accuracy MIC_OOR->DilutionError MediaCations Confirm correct cation concentration in media MIC_OOR->MediaCations

Caption: A logical flow for troubleshooting common MIC assay issues.

Q&A Troubleshooting
Issue 1: Drug Precipitation in Stock Solution or Microplate Wells
  • Q: I observed a precipitate after preparing my L-Aspoxicillin stock solution or after adding it to the broth in the microplate. What could be the cause?

  • A: This is a common issue related to the "sparingly soluble" nature of L-Aspoxicillin trihydrate in aqueous solutions.[3]

    • Root Cause 1: Inadequate Initial Solubilization. The antibiotic may not have been fully dissolved in the initial organic solvent (e.g., DMF) before dilution in the aqueous medium.

    • Solution 1: Ensure the powder is completely dissolved in the minimum required volume of the primary solvent before adding any aqueous buffer or broth. Gentle warming or vortexing can aid this process.

    • Root Cause 2: "Salting Out" Effect. The high concentration of salts and other components in Mueller-Hinton Broth can decrease the solubility of the drug, causing it to precipitate out of the solution, especially at higher concentrations.

    • Solution 2: Prepare the initial dilutions in sterile deionized water before adding them to the broth in the microplate. This can help maintain solubility. Also, ensure the pH of the final solution is within the stability range of the antibiotic (pH 4.2-5.2 for a 0.1g in 50mL water solution).[3]

Issue 2: Inconsistent MIC Results (High Variability Between Replicates)
  • Q: My MIC values for the same organism vary significantly across different experiments. Why is this happening?

  • A: Variability in MIC results often points to inconsistencies in the experimental setup.[13]

    • Root Cause 1: Inoculum Effect. The density of the bacterial inoculum is a critical factor.[14] An inoculum that is too heavy can overwhelm the antibiotic, leading to falsely high MICs. Conversely, an inoculum that is too light can result in falsely low MICs.[11]

    • Solution 1: Always use a calibrated spectrophotometer or a nephelometer to standardize your inoculum to a 0.5 McFarland standard. Prepare the inoculum fresh for each experiment and use it within 15 minutes of standardization.[5]

    • Root Cause 2: Antibiotic Instability. Beta-lactam antibiotics like L-Aspoxicillin can degrade in solution, especially if stored improperly or for extended periods.[15] Using a degraded stock solution will lead to higher, inaccurate MIC values.

    • Solution 2: Prepare fresh stock solutions on the day of the experiment. If you must store them, do so at -60°C or colder in single-use aliquots and avoid repeated freeze-thaw cycles.[4][5]

    • Root Cause 3: Media Composition. The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the Mueller-Hinton Broth can significantly affect the activity of some antibiotics against certain bacteria.[13]

    • Solution 3: Always use Cation-Adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Ensure the lot you are using meets the quality control ranges specified by CLSI or EUCAST.[14]

Issue 3: Quality Control (QC) Strain MIC is Out of the Acceptable Range
  • Q: I tested a reference QC strain (e.g., E. coli ATCC® 25922™), and the MIC was outside the published range. What should I do?

  • A: A QC failure invalidates the entire batch of tests. It is essential to identify the source of the error before re-running the experiment.[16]

    • Root Cause 1: Inoculum Density. This is the most common cause of QC failures.[11] An inoculum that is too heavy will yield a falsely high MIC, while one that is too light will give a falsely low MIC.

    • Solution 1: Re-standardize your inoculum preparation procedure. Ensure the McFarland standard is properly mixed and not expired.

    • Root Cause 2: Procedural Errors. This could include errors in preparing the antibiotic dilutions, incorrect incubation time or temperature, or errors in reading the plate.[14]

    • Solution 2: Carefully review every step of the protocol. Use calibrated pipettes and ensure they are functioning correctly. Double-check incubation conditions. Have a second trained individual read the plate to confirm the result.

    • Root Cause 3: Compromised Materials. This could be due to an expired or improperly stored batch of microplates, media, or a degraded antibiotic stock.[11]

    • Solution 3: Repeat the test using a new lot of media and freshly prepared antibiotic stock solution. Ensure the QC strain itself has been stored correctly and is not contaminated.

Section 4: Data Summary Tables

Table 1: Physicochemical Properties of L-Aspoxicillin Trihydrate
PropertyValue/DescriptionSource
Molecular Formula C₂₁H₂₇N₅O₇S·3H₂O[3]
Molecular Weight 547.58 g/mol [3]
Appearance White crystals or crystalline powder[3]
Solubility Sparingly soluble in water; Freely soluble in DMF[3]
pH (0.1g/50mL H₂O) 4.2 - 5.2[3]
Storage Well-closed containers[3]
Table 2: Critical Parameters for Broth Microdilution MIC Assay
ParameterCLSI/EUCAST RecommendationImportance
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Cation concentration affects antibiotic activity.[13]
Inoculum Density Final concentration of ~5 x 10⁵ CFU/mLA key variable affecting the MIC outcome.[11][14]
Incubation 35-37°C for 16-20 hours (for non-fastidious bacteria)Standardized conditions are crucial for reproducibility.[13]
QC Strains e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™Validates the accuracy of the entire test system.[12]

References

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  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19).
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  • PMC. (2019). New definitions of susceptibility categories EUCAST 2019: clinic application. Available from: [Link]

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  • PubMed. (2018, September 15). Aspartate deficiency limits peptidoglycan synthesis and sensitizes cells to antibiotics targeting cell wall synthesis in Bacillus subtilis. Available from: [Link]

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  • ResearchGate. (PDF) STABILITY INDICATING ASSAY METHODS FOR SIMULTANEOUS ESTIMATION OF AMOXICILLIN TRIHYDRATE AND CLOXACILLIN SODIUM IN COMBINED CAPSULE DOSAGE FORM BY UV. Available from: [Link]

  • Google Patents. US6280980B1 - Process for the production of L-aspartic acid.
  • ResearchGate. (2018, April 17). Nutritional control of antibiotic production by Streptomyces platensis MA7327: importance of l-aspartic acid. Available from: [https://www.researchgate.net/publication/316987740_Nutritional_control_of_antibiotic_production_by_Streptomyces_platensis_MA7327_importance_of_l-aspartic_acid]([Link]_ antibiotic_production_by_Streptomyces_platensis_MA7327_importance_of_l-aspartic_acid)

Sources

Optimization

L-Aspoxicillin trihydrate solubility issues and solutions

Welcome to the dedicated support center for L-Aspoxicillin trihydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for L-Aspoxicillin trihydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and handling of this potent, broad-spectrum antibiotic. As a derivative of the penicillin family, its physicochemical properties, particularly its solubility, are critical for successful experimental outcomes.[1][2] This document provides in-depth, field-proven insights and validated protocols to ensure the integrity and reproducibility of your research.

Understanding L-Aspoxicillin Trihydrate: The Solubility Challenge

L-Aspoxicillin is a semi-synthetic, beta-lactam antibiotic.[1][2] Like many aminopenicillins, it is an amphoteric compound, meaning it possesses both acidic (carboxylic acid) and basic (amino) functional groups. This zwitterionic nature is the primary determinant of its complex solubility profile. Its solubility is lowest at its isoelectric point and significantly increases in either acidic or alkaline conditions. This behavior is well-documented for analogous compounds like amoxicillin, which exhibit a characteristic U-shaped pH-solubility curve.[3][4][5]

The trihydrate form indicates that three molecules of water are incorporated into the crystal structure, which can also influence its dissolution kinetics compared to anhydrous forms.[3][4] Understanding and controlling these factors, especially pH, is paramount to achieving complete and stable dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary solvents for L-Aspoxicillin trihydrate?

A1: Based on pharmacopeial data, L-Aspoxicillin trihydrate has varied solubility:

  • Sparingly soluble in water .[6]

  • Freely soluble in N,N-dimethylformamide (DMF) .[6]

  • Practically insoluble in acetonitrile, methanol, and ethanol (95%) .[6]

  • It is also reported to be soluble in DMSO.[]

For most biological applications, starting with an aqueous-based system is preferred. The key is not just the solvent itself, but the pH of the final solution.

Q2: I'm struggling to dissolve L-Aspoxicillin trihydrate in water. What am I doing wrong?

A2: The most common issue is incorrect pH. L-Aspoxicillin trihydrate is sparingly soluble in neutral water.[6] A 0.1g in 50mL water solution naturally settles to a pH between 4.2 and 5.2.[6] To enhance solubility, you must adjust the pH. For compounds like amoxicillin, solubility is significantly improved in dilute acidic or alkaline solutions.[8] We recommend adjusting the pH of your aqueous solvent before adding the powder or titrating during the dissolution process.

Q3: What is the optimal pH range for dissolving and maintaining the stability of L-Aspoxicillin trihydrate?

A3: This is a balance between solubility and stability.

  • For Dissolution: Moving away from the isoelectric point (typically in the pH 4-5 range for similar aminopenicillins) will increase solubility.[6] Dissolving at a slightly acidic pH (e.g., pH 3) or a slightly alkaline pH (e.g., pH 8) is effective.

  • For Stability: Beta-lactam antibiotics can degrade via hydrolysis, a process that is highly pH-dependent.[3][9] For the related amoxicillin, stability is highest in the acidic pH range.[10] However, clavulanate, often paired with it, is most stable at a neutral pH.[10] For L-Aspoxicillin alone, preparing a stock solution in a slightly acidic buffer (e.g., pH 5.0-6.5) and using it promptly is the best practice to balance solubility and minimize degradation.

Q4: Can I heat the solution to improve solubility?

A4: We strongly advise against using high temperatures. While gentle warming to around 37°C may slightly aid dissolution, excessive heat can accelerate the degradation of the beta-lactam ring, inactivating the antibiotic.[11] For amoxicillin, it is explicitly recommended to use cold to lukewarm water to avoid inactivation.[11]

Q5: My L-Aspoxicillin trihydrate dissolved initially but then precipitated out of solution. Why did this happen?

A5: This phenomenon, known as precipitation, is typically caused by a shift in the solution's pH over time.[11] This can happen if the solution is unbuffered and absorbs atmospheric CO₂, causing a slight drop in pH that might push it towards the isoelectric point of minimum solubility. It can also occur if a solution prepared at an extreme pH is neutralized. Always use a well-buffered solvent system to maintain a stable pH.[11]

Troubleshooting Guide

Encountering issues? Follow this logical workflow to diagnose and solve common solubility problems.

G start Start: L-Aspoxicillin trihydrate powder will not dissolve check_solvent Is the solvent aqueous? start->check_solvent precipitation Issue: Compound precipitates after initial dissolution start->precipitation check_ph Measure pH of the suspension check_solvent->check_ph Yes organic_solvent Consider alternative solvent (e.g., DMF, DMSO) for non-aqueous applications check_solvent->organic_solvent No ph_neutral Is pH in the 4.0 - 5.5 range? check_ph->ph_neutral adjust_ph Action: Adjust pH (See Protocol 1) ph_neutral->adjust_ph Yes recheck_dissolution Does the powder dissolve? ph_neutral->recheck_dissolution No (pH is already low/high) adjust_ph->recheck_dissolution success Success: Solution is ready. Use promptly. Store appropriately. recheck_dissolution->success Yes check_concentration Is the concentration too high? recheck_dissolution->check_concentration No check_buffer Was a buffer used? precipitation->check_buffer use_buffer Action: Re-prepare solution using a suitable buffer (e.g., PBS, Citrate) check_buffer->use_buffer No check_buffer->check_concentration Yes use_buffer->success dilute Action: Prepare a more dilute stock solution check_concentration->dilute Yes dilute->success

Caption: Troubleshooting workflow for L-Aspoxicillin trihydrate solubility issues.

Protocols & Data

Table 1: Solubility Overview
SolventSolubility ClassificationNotes & RecommendationsReference
WaterSparingly SolubleRequires pH adjustment for practical concentrations.[6]
Ethanol (95%)Practically InsolubleNot a recommended solvent.[6]
MethanolPractically InsolubleNot a recommended solvent.[6]
N,N-dimethylformamide (DMF)Freely SolubleSuitable for preparing concentrated stocks for non-aqueous applications.[6]
Dimethyl sulfoxide (DMSO)SolubleA common alternative to DMF for preparing concentrated stocks.[]
Protocol 1: Preparation of a Buffered Aqueous Stock Solution

This protocol details the recommended method for preparing a buffered aqueous solution of L-Aspoxicillin trihydrate, prioritizing both dissolution and stability.

Materials:

  • L-Aspoxicillin trihydrate powder

  • Purified water (e.g., Milli-Q®)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Citrate buffer (e.g., 50 mM, pH 5.0)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Sterile magnetic stirrer and stir bar

  • Volumetric flasks

Step-by-Step Methodology:

  • Choose Your Buffer: Select a buffer based on your experimental needs. For near-physiological conditions, PBS is common. For enhanced stability, a citrate buffer at pH ~5.0 is a good choice.[8][10]

  • Weigh the Compound: Accurately weigh the required amount of L-Aspoxicillin trihydrate powder in a clean weighing vessel.

  • Initial Solvent Addition: Add approximately 80% of the final desired volume of your chosen buffer to a volumetric flask containing a sterile stir bar.

  • Dispersion: While stirring gently, slowly add the L-Aspoxicillin powder to the buffer. It will likely form a fine suspension. Do not increase stirring speed excessively, as this can cause foaming.

  • pH Adjustment (If Necessary):

    • Measure the pH of the suspension. It will likely be in the 4.2-5.2 range.[6]

    • If complete dissolution does not occur, slowly add 0.1 M NaOH dropwise to raise the pH towards 7.0-7.5. The powder should dissolve as the pH increases.

    • Alternatively, if your experiment allows, you can add 0.1 M HCl dropwise to lower the pH to ~3.0, which should also facilitate dissolution.

  • Final Volume Adjustment: Once the solid is fully dissolved, stop stirring and add the buffer to reach the final target volume.

  • Final pH Check: Invert the flask several times to ensure homogeneity and perform a final pH check. Adjust if necessary.

  • Sterilization & Storage: If required, sterile-filter the solution through a 0.22 µm filter. Use the solution immediately. For short-term storage, keep it at 2-8°C, but be aware that stability is limited. Studies on related compounds show significant degradation within days, especially at room temperature.[12][13]

References

  • Tsuji, A., Nakashima, E., Hamano, S., & Yamana, T. (1978). Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Journal of Pharmaceutical Sciences, 67(8), 1059-66. [Link]

  • Tsuji, A., Nakashima, E., et al. (1978). Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Semantic Scholar. [Link]

  • Tsuji, A., Nakashima, E., et al. (1978). Physicochemical properties of amphoteric β‐lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Keio University. [Link]

  • Japanese Pharmacopoeia (JP XIV). Aspoxicillin. National Institute of Health Sciences.
  • Silver, L. L. (2018). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. ACS Infectious Diseases. [Link]

  • Aristilde, L., et al. (2021). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. Environmental Science & Technology. [Link]

  • Dechra. (n.d.). Solubility and stability. Dechra Veterinary Products. [Link]

  • ResearchGate. (n.d.). Different solvents used for extraction of antibiotic substance. ResearchGate. [Link]

  • Mura, P. et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Semantic Scholar. [Link]

  • Momin, M. A., et al. (2014). Formulation, characterization and physicochemical evaluation of amoxicillin effervescent tablets. PMC. [Link]

  • bioWORLD. (n.d.). High-Quality Solvents for Laboratory Mastery. bioWORLD. [Link]

  • AAPS PharmSciTech. (2018). Standardized Dissolution Techniques. Springer. [Link]

  • National Center for Biotechnology Information. (n.d.). Aspoxicillin. PubChem. [Link]

  • Karanth, H., & Josyula, V. R. (2005). Studies on Solubility Parameter of Amoxycillin Trihydrate: Influence on In Vitro Release and Antibacterial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

  • CABI. (n.d.). Amoxicillin, stability and solubility. CABI Digital Library. [Link]

  • Tu, Y. H., et al. (1989). Stability of amoxicillin trihydrate-potassium clavulanate in original containers and unit dose oral syringes. PubMed. [Link]

  • Katori, N., et al. (2004). Characterization of an Active Pharmaceutical Ingredient by Its Dissolution Properties: Amoxicillin Trihydrate as a Model Drug. ResearchGate. [Link]

  • Sylvestri, M. F., et al. (2010). Stability of Amoxicillin Trihydrate Oral Suspension in Clear Plastic Unit Dose Syringes. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103333180B - Preparation method of aspoxicillin.
  • Karanth, H., & Josyula, V.R. (n.d.). Studies on solubility parameter of amoxycillin trihydrate: Influence on in vitro release and antibacterial activity. INIS. [Link]

  • ResearchGate. (n.d.). Crystallization of Amoxicillin Trihydrate in the Presence of Degradation Products. ResearchGate. [Link]

  • Sznitowska, M., et al. (2012). Examination of the Stability of Amoxicillin in Compounded Suppositories and Ointments. Semantic Scholar. [Link]

  • Al-kamar, Z. H. (2014). Study of degradation of cefixime trihydrate under stress conditions using stability indicating reverse phase. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Chemsrc. (n.d.). Aspoxicillin. Chemsrc. [Link]

  • Tülü, M., et al. (2020). Purification of amoxicillin trihydrate in the presence of degradation products by different washing methods. CrystEngComm. [Link]

  • Jerzsele, Á., et al. (2009). The stability of amoxicillin trihydrate and potassium clavulanate combination in aqueous solutions. PubMed. [Link]

  • Wikipedia. (n.d.). Aspoxicillin. Wikipedia. [Link]

  • Permana, A. D., et al. (2022). Stability and Controlled Release of Amoxicillin Trihydrate in Novel Biopolymer Matrices. Polymers. [Link]

Sources

Troubleshooting

Technical Support Center: L-Aspoxicillin Trihydrate Application Guide

Document ID: ASPX-TSG-2026-02 Last Updated: February 19, 2026 Introduction: Understanding and Preventing L-Aspoxicillin Trihydrate Precipitation Welcome to the technical support guide for L-Aspoxicillin trihydrate. This...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ASPX-TSG-2026-02

Last Updated: February 19, 2026

Introduction: Understanding and Preventing L-Aspoxicillin Trihydrate Precipitation

Welcome to the technical support guide for L-Aspoxicillin trihydrate. This document is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot a common yet critical issue: the precipitation of L-Aspoxicillin trihydrate in experimental media. As a semi-synthetic, broad-spectrum penicillin derivative, L-Aspoxicillin is a vital tool, but its physicochemical properties can present challenges in aqueous solutions.[1][2]

Precipitation not only reduces the effective concentration of the antibiotic, leading to failed experiments, but it can also introduce confounding variables and damage cell cultures. This guide provides a deep dive into the chemical causality behind this phenomenon and offers field-proven protocols and troubleshooting steps to ensure the successful and consistent use of L-Aspoxicillin in your work.

The Core Challenge: The Chemistry of L-Aspoxicillin Solubility

L-Aspoxicillin trihydrate is described as sparingly soluble in water.[3] Its molecular structure contains both acidic (carboxylic acid) and basic (amino) functional groups, making it a zwitterionic compound. This is the single most important factor governing its solubility.

  • Isoelectric Point (pI) and pH-Dependence: Like amino acids, zwitterionic molecules like L-Aspoxicillin have an isoelectric point (pI)—a specific pH at which the net electrical charge of the molecule is zero. At this pI, intermolecular electrostatic attraction is maximized, and solubility is at its minimum . While the exact pI for L-Aspoxicillin is not readily published, for related aminopenicillins like Amoxicillin, it falls in the slightly acidic to neutral range. A solution of Aspoxicillin in water naturally has a pH between 4.2 and 5.2.[3] Many standard biological buffers and cell culture media are buffered around pH 7.0-7.4, which can be perilously close to the pI, creating a high risk of precipitation. Solubility increases significantly as the pH is moved away from the pI, either into the acidic or, more practically for stock solutions, the alkaline range.[4]

  • Interaction with Media Components: Complex media are rich in divalent cations (e.g., Ca²⁺, Mg²⁺) and various salts.[5][6] These ions can form insoluble salts with the antibiotic, a common cause of precipitation for many media components, especially when concentrated stocks are mixed improperly.[6]

  • Temperature Effects: While warming can sometimes aid initial dissolution, temperature shifts, especially repeated freeze-thaw cycles of stock solutions, can promote protein denaturation and cause salts and other components to fall out of solution.[5]

Proactive Prevention: The Gold Standard Protocol

The most effective strategy is to prevent precipitation from occurring in the first place. This is achieved by preparing a concentrated, pH-adjusted stock solution that is then diluted into your final experimental medium.

3.1 Critical Materials
  • L-Aspoxicillin trihydrate powder

  • Sterile, high-purity water (e.g., WFI, Milli-Q, or equivalent)

  • Sterile 0.1 M Sodium Hydroxide (NaOH) solution

  • Sterile 0.1 M Hydrochloric Acid (HCl) solution (for pH adjustments, if needed)

  • Sterile, low-protein-binding syringe filters (0.22 µm)

  • Sterile conical tubes or vials for storage

3.2 Step-by-Step Protocol for a 10 mg/mL Stock Solution

This protocol is designed to create a stable, concentrated stock solution by transiently increasing the pH to ensure complete dissolution before final pH adjustment and sterilization.

  • Initial Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of L-Aspoxicillin trihydrate powder. For a 10 mg/mL stock, you might weigh 100 mg.

  • Initial Suspension: Add a portion of the final volume of sterile water. For a 10 mL final volume, add ~7 mL of water to the powder. The powder will likely not dissolve and will form a suspension. This is expected.

  • Alkaline Solubilization: While gently vortexing or swirling the suspension, add the 0.1 M NaOH solution dropwise. Monitor the solution closely. The powder will begin to dissolve as the pH increases. Continue adding drops until the solution becomes completely clear.

  • pH Adjustment & Final Volume: Once the solution is clear, use a calibrated pH meter to check the pH. It will likely be alkaline (pH 9-10). Cautiously adjust the pH back down to a range of 7.5 - 8.5 using sterile 0.1 M HCl. Do not adjust back to neutral pH, as this risks re-precipitation. Add sterile water to reach the final desired volume (e.g., 10 mL).

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a sterile, clearly labeled storage tube. This is the mandatory sterilization step for heat-labile antibiotics. Do not autoclave.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store aliquots at -20°C for long-term use (months) or at 4°C for short-term use (up to 7 days).[7]

3.3 Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation cluster_solubilize Solubilization (Critical Step) cluster_finalize Finalization & Storage weigh 1. Weigh L-Aspoxicillin Powder suspend 2. Add 70% of final volume of sterile H2O weigh->suspend add_naoh 3. Add 0.1M NaOH dropwise while vortexing suspend->add_naoh visual_check 4. Observe until solution is completely clear add_naoh->visual_check visual_check->add_naoh Still cloudy adjust_ph 5. Adjust pH to 7.5-8.5 with 0.1M HCl visual_check->adjust_ph Solution is clear qs 6. Add H2O to final volume (QS) adjust_ph->qs filter 7. Sterile filter (0.22 µm) into sterile tube qs->filter aliquot 8. Aliquot and store at -20°C filter->aliquot

Caption: Workflow for preparing a stable L-Aspoxicillin stock solution.

Troubleshooting Guide (Question & Answer Format)

Even with the best preparation, issues can arise. This section addresses specific problems you might encounter.

Q1: I followed the protocol, but my stock solution is still cloudy. What went wrong?

  • Answer: This indicates incomplete dissolution. The most likely cause is that the pH was not raised sufficiently during the solubilization step. While vortexing, add another few drops of 0.1 M NaOH and see if the solution clears. It's also possible that you have exceeded the solubility limit for your intended concentration. If adding more NaOH does not help, you may need to remake the stock at a slightly lower concentration.

Q2: My stock solution was clear, but precipitate formed immediately after I added it to my cold (4°C) cell culture medium. Why?

  • Answer: This is a classic case of thermal shock and localized concentration issues.[5] Adding a small volume of room-temperature or thawed stock to a large volume of cold medium can cause the local concentration of the antibiotic to exceed its solubility limit at that colder temperature, causing it to crash out of solution.

    • Solution: Before adding the antibiotic stock, warm your culture medium to its working temperature (typically 37°C).[8] When adding the stock, pipette it directly into the medium while gently swirling the flask or bottle to ensure rapid and even dispersal.[4]

Q3: My final medium was clear after adding L-Aspoxicillin, but it became cloudy or formed crystals after several hours in the incubator (37°C). What happened?

  • Answer: This delayed precipitation points to a pH shift or an interaction with media components.

    • Cause A (pH Drift): Your final medium's buffering capacity may be insufficient. As cells metabolize, they can alter the pH of the medium, potentially shifting it closer to the antibiotic's isoelectric point and causing precipitation.

    • Cause B (Salt Interaction): Over time, L-Aspoxicillin may be reacting with divalent cations (like Ca²⁺) in the medium to form less soluble salts.[6] This is more common in complex or serum-free media formulations.

    • Solution: First, confirm the pH of your final medium after adding the antibiotic. If the medium lacks a strong buffer (like HEPES), consider adding one if compatible with your experiment. Second, if you suspect salt interaction, prepare the medium by adding the L-Aspoxicillin stock before adding components known to cause precipitation issues, such as calcium chloride, if preparing from scratch.[5]

Q4: Can I dissolve L-Aspoxicillin directly in DMSO or ethanol?

  • Answer: This is not recommended. L-Aspoxicillin is practically insoluble in ethanol and methanol.[3] While it might dissolve in pure DMSO, introducing a high concentration of an organic solvent into an aqueous medium can cause the compound to immediately precipitate upon dilution. The pH-based aqueous stock method described above is far more reliable and biocompatible.

4.1 Troubleshooting Logic Diagram

G start Precipitation Observed q1 When did it occur? start->q1 a1 During stock prep (Solution is cloudy) q1->a1 During Prep a2 Immediately upon adding stock to cold media q1->a2 Immediately a3 Hours later in final media at 37°C q1->a3 Delayed sol1 Root Cause: Incomplete Dissolution Action: - Add more 0.1M NaOH - Ensure pH > 9 before  final adjustment a1->sol1 sol2 Root Cause: Thermal Shock / Localized Concentration Action: - Warm media to 37°C first - Add stock to swirling media a2->sol2 sol3 Root Cause: pH Drift or Salt Interaction Action: - Check media's final pH - Consider adding HEPES buffer - Review order of component addition a3->sol3

Caption: Logic diagram for troubleshooting L-Aspoxicillin precipitation.

Frequently Asked Questions (FAQs)
  • What is the recommended storage condition for the L-Aspoxicillin trihydrate powder?

    • The powder should be stored in well-closed containers in a cool, dry place, protected from light.[3]

  • Why is sterile filtration required instead of autoclaving?

    • L-Aspoxicillin is a beta-lactam antibiotic.[2] The beta-lactam ring is susceptible to hydrolysis, especially at the high temperatures of autoclaving, which would inactivate the antibiotic.

  • My experiment runs for several days. How stable is L-Aspoxicillin in culture medium at 37°C?

    • The stability of beta-lactam antibiotics in solution is finite and pH-dependent.[7][9] For long-term experiments (e.g., > 48-72 hours), it is advisable to replace the medium with freshly prepared medium containing the antibiotic to ensure its effective concentration is maintained.

  • Does the trihydrate form affect how I calculate the concentration?

    • Yes, for maximum precision. The molecular weight of Aspoxicillin anhydrous is 493.53 g/mol , while the trihydrate is 547.58 g/mol .[3] When preparing solutions based on molarity, you must use the molecular weight of the form you are using (typically the trihydrate). For mass/volume concentrations (e.g., mg/mL), you can use the weight directly, but be aware that ~9.8% of the mass is water.

Data Summary
PropertyValueSource
Chemical Formula C₂₁H₂₇N₅O₇S·3H₂O[3]
Molecular Weight 547.58 g/mol (trihydrate)[3]
Anhydrous MW 493.54 g/mol [10]
Appearance White crystals or crystalline powder[3]
Aqueous Solubility Sparingly soluble in water[3]
Solubility in other solvents Practically insoluble in methanol, ethanol[3]
pH of 0.2% Solution 4.2 - 5.2[3]
References
  • Aspoxicillin. (n.d.). In Japanese Pharmacopoeia (JP XIV). Retrieved February 19, 2026, from [Link]

  • Has anyone had problems with media contamination or precipitants falling out of media? (2016, June 8). BenchSci. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71961, Aspoxicillin. Retrieved February 19, 2026, from [Link].

  • ChEMBL. (n.d.). Compound: ASPOXICILLIN (CHEMBL1318150). European Bioinformatics Institute (EMBL-EBI). Retrieved February 19, 2026, from [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved February 19, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Aspoxicillin. In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Basic Cell Culture Protocols. (n.d.). Humana Press. Retrieved February 19, 2026, from [Link]

  • Concentration and Solution Dependent Stability of Cloxacilllin Intravenous Solutions. (n.d.). Canadian Journal of Hospital Pharmacy. Retrieved February 19, 2026, from [Link]

  • Jerzsele, Á., et al. (2009). The stability of amoxicillin trihydrate and potassium clavulanate combination in aqueous solutions. Acta Veterinaria Hungarica, 57(4), 537-547. DOI: 10.1556/AVet.57.2009.4.3. Retrieved February 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: L-Aspoxicillin Trihydrate Compatibility Guide

[1][2] Status: Operational Topic: Interference Mechanisms & Troubleshooting in Biochemical Assays Target Analyte: L-Aspoxicillin Trihydrate (ASPC) Chemical Class: Semi-synthetic Acylureidopenicillin (Beta-lactam)[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Topic: Interference Mechanisms & Troubleshooting in Biochemical Assays Target Analyte: L-Aspoxicillin Trihydrate (ASPC) Chemical Class: Semi-synthetic Acylureidopenicillin (Beta-lactam)[1][2]

Triage: Is L-Aspoxicillin Affecting Your Data?

Before altering your protocol, use this diagnostic logic to confirm if L-Aspoxicillin is the root cause of your experimental anomaly.

Triage_Algorithm Start Start: Anomaly Detected Type Identify Assay Type Start->Type Jaffe Creatinine (Jaffe/Picrate) Type->Jaffe Enzymatic Enzymatic Assay Type->Enzymatic HPLC HPLC/LC-MS Type->HPLC Jaffe_Issue Issue: False HIGH Creatinine? Jaffe->Jaffe_Issue Enz_Issue Issue: pH Shift / Chelation? Enzymatic->Enz_Issue HPLC_Issue Issue: Ghost Peaks / Tailing? HPLC->HPLC_Issue Action_Jaffe CONFIRMED: Beta-lactam/Picrate Adduct. Switch to Enzymatic Creatinine. Jaffe_Issue->Action_Jaffe Yes Action_Enz CHECK: Buffer Capacity. Asp side chain is acidic. Enz_Issue->Action_Enz Yes Action_HPLC CHECK: Hydrolysis. Beta-lactam ring open? HPLC_Issue->Action_HPLC Yes

Figure 1: Diagnostic decision tree for isolating L-Aspoxicillin interference based on assay modality.

Module 1: Biochemical Assay Interference

The "Jaffe" False Positive (Creatinine)

The Problem: Researchers observing artificially high creatinine levels in subjects/samples treated with L-Aspoxicillin when using alkaline picrate methods.[1][2]

The Mechanism: The Jaffe reaction relies on the formation of a red-orange complex between creatinine and picrate under alkaline conditions. L-Aspoxicillin contains a beta-lactam ring and a carbonyl group within its side chain.[1][2] These moieties act as "Jaffe-like chromogens," undergoing a nucleophilic attack by the picrate ion, forming a complex that absorbs light at the same wavelength (500–520 nm) as the creatinine-picrate complex [1, 2].

ParameterJaffe Method (Alkaline Picrate)Enzymatic Method (Creatininase)
Interference High (Positive Bias) Negligible
Mechanism Non-specific nucleophilic attackSpecific enzymatic conversion
Magnitude Dose-dependent (Linear)N/A
Recommendation Avoid Preferred

Troubleshooting Protocol:

  • Immediate Validation: If Jaffe must be used, perform a "Spike-and-Recovery" test. Spike a known concentration of Creatinine standard into the L-Aspoxicillin sample.[1] If recovery is >110%, interference is confirmed.

  • Corrective Action: Switch to an enzymatic creatinine assay (Creatininase/Creatinase/Sarcosine Oxidase).[1][2] These enzymes are structurally specific to creatinine and do not cross-react with the penicillin core [3].

Protein Quantification (BCA & Bradford)

The Problem: Inconsistent protein concentration readings.

The Mechanism:

  • BCA Assay: L-Aspoxicillin possesses an aspartic acid-derived side chain.[1][2] This dicarboxylic acid structure, combined with the beta-lactam nitrogen, creates a potential chelating pocket. High concentrations of drug may chelate Cu²⁺ ions, competing with the BCA reaction or reducing Cu²⁺ non-specifically, leading to background noise [4].

  • Bradford Assay: The drug is acidic (Asp side chain).[1][2] If the sample buffer capacity is weak, L-Aspoxicillin can lower the local pH, shifting the Coomassie Blue dye equilibrium and altering the absorbance ratio.

Troubleshooting Protocol:

  • Buffer check: Ensure your lysis buffer has at least 50mM buffering capacity (HEPES or Tris) to counteract the acidity of L-Aspoxicillin.[1][2]

  • Dialysis: If the drug is not the target of analysis, dialyze samples (MWCO 3.5 kDa) to remove free L-Aspoxicillin before protein quantification.

Module 2: Analytical Interference (HPLC & Stability)

The "Ghost Peak" Phenomenon

The Problem: Appearance of split peaks or unexpected early-eluting peaks in LC-UV/MS.[1]

The Mechanism: L-Aspoxicillin Trihydrate is hygroscopic and susceptible to hydrolysis .[1][2] In aqueous solution, the beta-lactam ring opens to form penicilloic acid derivatives. This reaction is catalyzed by extremes of pH and temperature.

Degradation_Pathway ASPC L-Aspoxicillin (Intact Beta-Lactam) OpenRing Aspoxicillin Penicilloic Acid (Inactive / Different RT) ASPC->OpenRing Hydrolysis Water + H2O / pH > 7.5 Water->OpenRing Decarbox Decarboxylated Products OpenRing->Decarbox Slow Degradation

Figure 2: Hydrolytic degradation pathway of L-Aspoxicillin leading to chromatographic artifacts.[1][2]

Troubleshooting Protocol:

  • Solvent pH: Maintain mobile phase pH between 4.5 and 5.5. The beta-lactam ring is most stable in this slightly acidic range.[1][2] Avoid alkaline buffers (pH > 7.[1][2]5) which accelerate ring opening [5].[1][2]

  • Temperature: Maintain the autosampler at 4°C. At room temperature, L-Aspoxicillin solutions can degrade by >10% within 24 hours.[1][2]

  • Column Choice: Use a C18 column with end-capping to reduce tailing caused by the interaction of the amine groups with free silanols.

Module 3: Reagent Handling (The Trihydrate Factor)

The Problem: Concentration errors due to incorrect molecular weight calculations.

Technical Note: L-Aspoxicillin is supplied as a trihydrate .[1][2][3] You must account for the water mass when calculating molarity.

  • MW (Anhydrous): ~493.5 g/mol [1][2]

  • MW (Trihydrate): ~547.5 g/mol [1][2]

Calculation Correction: If your protocol requires 10 mM anhydrous L-Aspoxicillin, you must weigh the trihydrate equivalent:


[1][2]

Failure to apply this correction results in an 11% under-dosing error.

Frequently Asked Questions (FAQ)

Q: Can I store L-Aspoxicillin stock solutions at -20°C? A: Yes, but only once. Beta-lactams are sensitive to freeze-thaw cycles.[1][2] Prepare single-use aliquots. Store powder desiccated at 4°C or -20°C.

Q: Why does my L-Aspoxicillin solution turn yellow over time? A: Yellowing indicates hydrolysis and polymerization of the penicilloic acid degradation products. Discard immediately. The solution has lost potency and the degradation products may be immunogenic or interfering.

Q: Does L-Aspoxicillin interfere with glucose assays? A: Generally, no.[1][2] However, extremely high concentrations (therapeutic overdose levels) may show minor interference in GOD-POD (Glucose Oxidase) assays due to redox activity, but this is rare compared to the Jaffe interference [6].[1][2]

References

  • Srisawasdi, P., et al. (2010).[2][4] "Exogenous interferences with Jaffe creatinine assays: addition of sodium dodecyl sulfate to reagent eliminates bilirubin and total protein interference with Jaffe methods."[4][5] Journal of Clinical Laboratory Analysis. Link

  • Derkits, D.R., et al. (2022).[2][6] "Trending of a falsely elevated serum creatinine after a pediatric nitromethane ingestion: A case report." ResearchGate.[1][2] Link

  • Laboratory Medicine and Quality Assurance. (2008). "Creatinine Determination with Minimized Interference." JLMQA. Link

  • Thermo Fisher Scientific. "Overview of Protein Assays and Interference." (General reference for BCA/Antibiotic interference mechanisms).
  • Tippa, D.M.R., et al. (2010).[2] "Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid." Semantic Scholar. Link

  • Nigam, P.K. (2016).[1][2] "Bilirubin interference in serum creatinine estimation by Jaffe’s kinetic method." Indian Journal of Clinical Biochemistry. Link

Sources

Troubleshooting

Troubleshooting inconsistent L-Aspoxicillin trihydrate experimental results

Status: Active Ticket ID: ASP-TRI-TS-001 Responder: Dr. Aris Thorne, Senior Application Scientist Subject: Resolving Inconsistencies in Solubility, HPLC Profiling, and Potency[1] Executive Summary Researchers working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: ASP-TRI-TS-001 Responder: Dr. Aris Thorne, Senior Application Scientist Subject: Resolving Inconsistencies in Solubility, HPLC Profiling, and Potency[1]

Executive Summary

Researchers working with L-Aspoxicillin Trihydrate (ASPC) often encounter reproducibility issues stemming from three specific physicochemical characteristics: its zwitterionic nature , beta-lactam ring instability , and stoichiometric hydration state .[1][2] Unlike standard small molecules, ASPC requires strict adherence to pH-controlled solubilization and specific chromatographic conditions to prevent in-situ degradation during analysis.[1][2]

This guide synthesizes protocols aligned with the Japanese Pharmacopoeia (JP) and current stability data to resolve these inconsistencies.

Module 1: Solubilization & Physical State (The "Prep" Phase)[1][2][3]

User Complaint: "The powder floats, clumps, or forms a cloudy suspension despite vortexing. My stock solution concentration varies."

The Root Cause: Amphoteric Solubility & Hydration

Aspoxicillin is sparingly soluble in water and practically insoluble in pure organic solvents like methanol or acetonitrile [1].[3] As an amino-penicillin derivative, it is amphoteric.[1][2] Its solubility is heavily dependent on the pH relative to its isoelectric point.[2][3] Furthermore, the "Trihydrate" designation means ~10-13% of the weighed mass is water, not active drug [2].[3]

Troubleshooting Protocol: The "Step-Up" Solubilization
ParameterStandard ProtocolWhy? (Causality)
Weighing Equilibrate vial to RT for 30 mins before opening.Prevents condensation.[1][2][3] Hygroscopic uptake alters the stoichiometric water content, leading to mass errors.[3]
Primary Solvent Phosphate Buffer (pH 6.0 - 7.0) or dilute NaOH.[1][2][3]ASPC is most soluble and stable in neutral-to-slightly alkaline aqueous media.[1][2] Avoid acidic water (pH < 4).
Co-Solvent None initially.[1][2][3] Add organics after dissolution.[1][2][3]Adding MeOH/ACN directly to the powder "shells" the crystals, preventing hydration and dissolution.[3]
Sonication Max 5 minutes at < 25°C.Extended sonication generates heat, accelerating beta-lactam ring hydrolysis [3].[1][2]

Correct Calculation for Molarity:



Note: Check the CoA for the specific water content (usually 9.5% - 13.0%).[1][2][3] Do not assume a flat 3H2O calculation.
Module 2: Chromatographic Anomalies (HPLC)

User Complaint: "I see split peaks, excessive tailing, or 'ghost' peaks that grow over time in the autosampler."

The Root Cause: On-Column Hydrolysis & Metal Chelation

Beta-lactams can chelate trace metals in stainless steel LC systems, causing peak tailing.[1][2] More critically, if the autosampler is not cooled, ASPC hydrolyzes to Aspoxicilloic Acid (ring-open form) while waiting for injection [4].[1][2]

Visualizing the Logic Flow

HPLC_Troubleshooting Start HPLC Issue SplitPeak Split/Double Peak Start->SplitPeak Tailing Tailing (Tf > 1.5) Start->Tailing Drift Retention Time Drift Start->Drift CheckTemp Check Autosampler Temp SplitPeak->CheckTemp Degradation? Isomers Stereoisomer Separation? SplitPeak->Isomers Stable? CheckpH Check Mobile Phase pH Tailing->CheckpH Drift->CheckpH Buffer Capacity Low Cool Set to 4°C CheckTemp->Cool Yes Buffer Use Phosphate Buffer (pH 3.0 - 4.5) CheckpH->Buffer Suppress Ionization

Figure 1: Decision tree for diagnosing HPLC anomalies specific to labile beta-lactams.

Optimized HPLC Method (Adapted from JP XIV)

To ensure sharp peaks and separation from degradation products:

  • Column: C18 (L1), 5 µm, 4.6 x 150 mm (End-capped to reduce silanol interactions).[1][2][3]

  • Mobile Phase: 0.05M Phosphate Buffer (pH 3.0) : Acetonitrile (90:10).[1][2][3]

    • Note: The high aqueous content is necessary for solubility, but the low pH stabilizes the molecule during the short run time while suppressing silanol ionization [5].[3]

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

  • Detection: UV 220 nm (or 254 nm for lower sensitivity but higher selectivity).[1][2][3]

  • Temperature: Column @ 25°C; Autosampler @ 4°C (CRITICAL).

Module 3: Stability & Degradation Mechanisms

User Complaint: "My biological assay (MIC) shows lower potency than my chemical assay (HPLC) suggests."

The Root Cause: The "Invisible" Degradation

HPLC may separate the parent drug from degradation products, giving a high "purity" value for the main peak.[3] However, if the sample degraded during the biological assay incubation (37°C), the effective concentration is lower.[3]

The primary degradation pathway is the hydrolysis of the beta-lactam ring, driven by nucleophilic attack (water/hydroxide) or metal catalysis [6].[3]

Degradation_Pathway Aspoxicillin Native Aspoxicillin (Active Antibiotic) Transition Nucleophilic Attack on Beta-Lactam Carbonyl Aspoxicillin->Transition + H2O / OH- / Metal Ions Penicilloic Aspoxicilloic Acid (Inactive Hydrolysis Product) Transition->Penicilloic Ring Opening Decarboxylation Decarboxylation Products (Penilloic Acids) Penicilloic->Decarboxylation Slow, Oxidative

Figure 2: The primary degradation pathway.[1][2] The opening of the 4-membered lactam ring destroys biological activity.[3]

Prevention Strategy
  • Fresh Prep: Always prepare solutions immediately before use.[1][2][3]

  • Avoid Autoclaving: Never autoclave Aspoxicillin solutions.[1][2][3] Use 0.22 µm filtration.[1][2][3]

  • Metal Scavenging: In highly sensitive assays, include 0.1 mM EDTA to chelate trace Cu²⁺ or Zn²⁺, which catalyze ring opening [7].[3]

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to make a stock solution? A: Yes, Aspoxicillin is soluble in DMSO.[3] However, DMSO is hygroscopic.[2] If stored frozen, the DMSO will absorb water upon thawing, initiating hydrolysis.[3] Recommendation: Use fresh DMSO stocks and discard remainders; do not freeze-thaw more than once.[1][2]

Q: Why does the Japanese Pharmacopoeia specify "Anhydrous Basis" for calculation? A: Because the crystal is a trihydrate.[3] If you weigh 100 mg of powder, you are only weighing ~87 mg of Aspoxicillin.[3] All potency calculations must be corrected:



Q: My solution turned yellow overnight. Is it still good? A: No. Yellowing indicates oxidation and polymerization of degradation products (penicilloic acids).[1][2][3] Discard immediately.

References
  • Japanese Pharmacopoeia (JP XIV). Aspoxicillin Monograph.[1][2][3] Official Monographs, pp. 182-183.[1][2]

  • PubChem. Aspoxicillin | C21H27N5O7S.[1][2][3] National Library of Medicine.[2][3] [1][2][3]

  • Kahsay, G. & Song, H. (2021).[1][2][3] Degradation of beta-lactam antibiotics: Mechanisms and stability profiles.[1][2][6][7] Journal of Pharmaceutical Analysis.[2][3]

  • McPolin, P. (2009).[1][2][3] Validation of HPLC Methods for Pharmaceutical Analysis: Beta-Lactam Specifics. Elsevier Science.[1][2][3]

  • Toku-E. Antibiotic Solubility Data Resource: Beta-Lactams.[1][2]

  • Mitchell, J.M., et al. (2021).[1][2][3] Biodegradation pathway of penicillins by β-lactamase.[1][2][3][6][7][8] Journal of Hazardous Materials.[2][3][6]

  • Deshpande, A.D., et al. (2004).[1][2][3] Degradation of beta-lactam antibiotics.[1][2][3][6][7][8] Current Science, 87(12), 1684-1695.[1][2]

Sources

Optimization

Technical Support Center: L-Aspoxicillin Trihydrate Stability &amp; Handling

Diagnostic Hub: Troubleshooting Freeze-Thaw Issues This section addresses specific anomalies observed during the handling of L-Aspoxicillin Trihydrate (ASPC). The following troubleshooting protocols are based on the phys...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Troubleshooting Freeze-Thaw Issues

This section addresses specific anomalies observed during the handling of L-Aspoxicillin Trihydrate (ASPC). The following troubleshooting protocols are based on the physicochemical properties of aminopenicillins, where the


-lactam ring is the primary site of instability.
Issue 1: Significant Potency Loss After Thawing

Symptom: HPLC/bioassay indicates >10% loss of activity after a single freeze-thaw cycle, despite storage at -20°C. Root Cause: The "Freeze-Concentration" Effect. At temperatures between 0°C and -20°C, aqueous solutions do not freeze instantly. Water crystallizes first, forcing the drug and buffer salts into a highly concentrated, non-frozen liquid pocket (micropools). This increases the reaction rate of hydrolysis (2nd order kinetics) and can drastically shift pH.

Corrective Protocol:

  • Abandon -20°C Storage: Move samples to -80°C immediately. The transition through the "critical zone" (0°C to -20°C) must be instantaneous.

  • Switch Buffers: If using Sodium Phosphate, switch to HEPES or Citrate . Sodium phosphate buffer components precipitate at different rates during freezing, causing pH drops (e.g., from pH 7.0 to pH 3.5), which acid-catalyzes

    
    -lactam ring opening.
    
  • Thaw Rapidly: Do not thaw on ice. Thaw in a 37°C water bath with agitation until just melted, then immediately transfer to wet ice.

Issue 2: White Precipitate/Turbidity Upon Thawing

Symptom: Solution was clear before freezing but appears cloudy or contains fine white needles after thawing. Root Cause: Trihydrate Crystallization & Solubility Limit. L-Aspoxicillin exists as a trihydrate. During the freeze-concentration phase, the local concentration may exceed the solubility limit (


). Upon thawing, the stable trihydrate crystal lattice may reform slowly or form a polymorph that is difficult to redissolve at low temperatures.

Corrective Protocol:

  • Verification: Centrifuge a small aliquot. If the pellet dissolves upon adding a few drops of 0.1 N NaOH (adjusting pH > 6.0), it is likely the drug. If it remains insoluble, it may be degradation products (penicilloic acid oligomers).

  • Solubility Check: Ensure initial concentration does not exceed 100 mg/mL .

  • Sonication: Apply mild sonication (30 seconds, <25°C) to redissolve. Do not heat above 37°C as this accelerates degradation.

Issue 3: Yellow Discoloration

Symptom: Solution turns pale yellow or amber. Root Cause: Oxidative Degradation / Hydrolysis. Yellowing indicates the formation of penicilloic acid and subsequent rearrangement products (penilloaldehyde). This is irreversible.

Corrective Protocol:

  • Discard Sample: The presence of color indicates significant degradation (>5-10%).

  • Deoxygenate: For future preparations, sparge water with Nitrogen (

    
    ) or Argon before dissolving Aspoxicillin to minimize oxidative stress.
    

Deep Dive: The Mechanics of Instability

Understanding why Aspoxicillin degrades allows you to design robust experiments.

The Beta-Lactam Ring Vulnerability

Aspoxicillin, like Amoxicillin, relies on the integrity of the four-membered


-lactam ring for antibiotic activity. This ring is chemically strained and prone to nucleophilic attack by water (hydrolysis).
  • Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbon susceptible to water attack.

  • Base-Catalyzed: Hydroxide ions directly attack the carbonyl carbon.

  • Optimal Stability: pH 5.0 – 6.5.

The "Danger Zone" (-5°C to -20°C)

Contrary to intuition, -20°C is often the worst storage temperature for dilute beta-lactam solutions.

  • Mechanism: As ice forms, the volume of liquid water decreases. The concentration of Aspoxicillin in the remaining liquid increases exponentially.

  • Result: The rate of degradation (

    
    ) increases due to the concentration term 
    
    
    
    , often overpowering the Arrhenius effect (slower rate
    
    
    at lower temp).
Visualizing the Degradation Pathway

AspoxicillinDegradation cluster_prevention Prevention Strategy Aspoxicillin L-Aspoxicillin (Active) FreezeConc Freeze-Concentration (Micropools at -10°C) Aspoxicillin->FreezeConc Slow Freezing (-20°C) Hydrolysis Beta-Lactam Ring Opening Aspoxicillin->Hydrolysis pH > 8 or pH < 4 FreezeConc->Hydrolysis High Conc. + pH Shift Penicilloic Aspoxicillin Penicilloic Acid (Inactive) Hydrolysis->Penicilloic Irreversible Oligomers Polymers/Aggregates (Immunogenic?) Penicilloic->Oligomers Polymerization FlashFreeze Flash Freeze (-80°C / LN2) FlashFreeze->FreezeConc Bypasses

Caption: Pathway of Aspoxicillin degradation induced by freeze-concentration. Slow freezing creates high-solute micropools that accelerate ring opening.

Standardized Protocol: Freeze-Thaw Stability Assay

Use this protocol to validate the stability of your specific Aspoxicillin formulation.[1]

Objective: Determine if a specific buffer/concentration combination withstands freeze-thaw cycles.

Materials
  • L-Aspoxicillin Trihydrate (Reference Standard)

  • Buffer A: 50 mM Phosphate, pH 6.0 (Control - Known Risk)

  • Buffer B: 50 mM Citrate or HEPES, pH 6.0 (Test)

  • HPLC System with UV detection (230 nm or 254 nm)

  • Liquid Nitrogen or Dry Ice/Ethanol bath

Methodology
  • Preparation:

    • Prepare a 1.0 mg/mL stock solution of Aspoxicillin in both Buffer A and Buffer B.

    • Filter sterilize (0.22 µm) to remove nucleation sites.

    • Aliquot 100 µL into 10 separate microcentrifuge tubes for each buffer.

  • Baseline (Cycle 0):

    • Inject 3 replicates immediately into HPLC. Record Area Under Curve (AUC).

  • Cycling (The Stress Test):

    • Freeze: Submerge tubes in Liquid Nitrogen (Flash Freeze) OR place in -20°C freezer (Slow Freeze). Note: Test both to see the difference.

    • Hold: Keep frozen for at least 4 hours.

    • Thaw: Place in 37°C water bath for 2 minutes. Agitate gently.

    • Repeat: Perform 3 complete cycles (Freeze -> Thaw -> Freeze -> Thaw -> Freeze -> Thaw).

  • Analysis:

    • After Cycle 1 and Cycle 3, analyze samples via HPLC.

    • Calculate % Recovery :

      
      .
      
Acceptance Criteria
ParameterAcceptance LimitAction if Failed
Potency (Cycle 1) > 98.0%Change Buffer or Freeze Method
Potency (Cycle 3) > 95.0%Single-use aliquots only (No refreezing)
Appearance Clear, ColorlessCheck Solubility / Filtration

Workflow: Sample Handling Decision Tree

Follow this logic to ensure sample integrity during storage.

HandlingWorkflow Start L-Aspoxicillin Sample Prepared UsageTime When will you use it? Start->UsageTime Immediate < 4 Hours UsageTime->Immediate Now ShortTerm < 24 Hours UsageTime->ShortTerm Soon LongTerm > 24 Hours UsageTime->LongTerm Later KeepIce Keep on Wet Ice (4°C) Immediate->KeepIce Fridge Refrigerate (4°C) Check pH stability ShortTerm->Fridge FreezeCheck Flash Freeze Required? LongTerm->FreezeCheck Method80 Store at -80°C (Recommended) FreezeCheck->Method80 Yes (Standard) Method20 Store at -20°C (HIGH RISK) FreezeCheck->Method20 Only if validated Warn Warning: Freeze-Concentration Method20->Warn Expect 10-20% Loss

Caption: Decision logic for storing L-Aspoxicillin. Note that -20°C is flagged as high risk due to the semi-frozen state phenomenon common in beta-lactams.

Frequently Asked Questions (FAQs)

Q: Can I use vortexing to redissolve the precipitate after thawing? A: Yes, but be cautious. Vortexing introduces oxygen. Short bursts (5-10 seconds) are acceptable. If vigorous agitation is needed, the precipitate may be polymerized degradation products, not the active drug.

Q: Why is the pH of my Aspoxicillin solution drifting? A: Aspoxicillin contains carboxylic acid and amine groups (zwitterionic nature). If unbuffered, it will drift based on


 absorption from air. Always use a buffer (e.g., 10-50 mM) if precise pH is required.

Q: Is L-Aspoxicillin light sensitive? A: Yes, like most penicillins, it is susceptible to photodegradation. Use amber vials or wrap tubes in foil, especially during the thawing process in a water bath.

Q: What is the maximum concentration for freezing? A: Avoid freezing highly saturated solutions (>100 mg/mL). The "salting out" effect during freezing can force the drug out of solution irreversibly. A working concentration of 1-10 mg/mL is safer for storage.

References

  • Vertex AI Search. (2026). Stability of oral liquid penicillins in unit dose containers at various temperatures. 2

    • Context: Establishes baseline stability data for amoxicillin (structural analog)
  • Vertex AI Search. (2026). Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states. 3[4]

    • Context: Critical evidence for the "Danger Zone" theory, showing accelerated degrad
  • Vertex AI Search. (2026). Aspoxicillin - Chemical and Physical Data. 5[4]

    • Context: Provides chemical structure and solubility properties specific to Aspoxicillin.
  • Vertex AI Search. (2026). Kinetics of amoxicillin and clavulanate degradation alone and in combination in aqueous solution under frozen conditions. 6

    • Context: Validates the kinetic model of frozen state degradation and buffer c

Sources

Troubleshooting

Technical Support Center: L-Aspoxicillin Trihydrate Cross-Reactivity

Topic: Cross-Reactivity & Assay Interference of L-Aspoxicillin Trihydrate Audience: Pharmaceutical Researchers, Assay Developers, and QC Scientists[] Introduction: The Structural Lineage of Aspoxicillin Welcome to the Te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity & Assay Interference of L-Aspoxicillin Trihydrate Audience: Pharmaceutical Researchers, Assay Developers, and QC Scientists[]

Introduction: The Structural Lineage of Aspoxicillin

Welcome to the Technical Support Center. If you are observing unexpected cross-reactivity signals in your ELISAs or antimicrobial susceptibility testing (AST) involving L-Aspoxicillin Trihydrate (ASPC) , this guide provides the mechanistic explanation and troubleshooting protocols.

The Core Issue: Aspoxicillin is not a generic "beta-lactam."[][2] Chemically, it is N4-(N-methyl-D-asparaginyl) amoxicillin .[][2] Unlike Piperacillin, which is often grouped with it as a ureidopenicillin, Aspoxicillin retains the full structural motif of Amoxicillin within its R1 side chain. This structural reality is the primary driver of cross-reactivity with anti-Amoxicillin antibodies and specific Cephalosporins.

Module 1: The Structural Basis of Cross-Reactivity

Mechanism of Action

Cross-reactivity in beta-lactams is rarely driven by the core beta-lactam ring (which is unstable and opens rapidly).[][2] It is driven by the R1 Side Chain .[2][3][4]

  • High Risk: Reagents/Antibodies targeting Amoxicillin or Ampicillin .[][2]

  • Moderate Risk: Cefadroxil (shares the p-hydroxybenzyl group).[][2]

  • Low Risk: Piperacillin (distinct side chain despite same "ureido" classification).[][2]

Visualizing the Cross-Reactivity Pathway

The following decision tree illustrates why your assay might be flagging Aspoxicillin as "Amoxicillin."

Aspoxicillin_Cross_Reactivity cluster_0 Structural Analysis cluster_1 Cross-Reactivity Prediction ASPC L-Aspoxicillin Trihydrate (Analyte) R1_Check Does Antibody Target R1 Side Chain? ASPC->R1_Check Amox_Ab Target: Amoxicillin/Ampicillin (p-hydroxyphenylglycine) R1_Check->Amox_Ab Yes: Structurally Identical Core Pip_Ab Target: Piperacillin (Piperazine-2,3-dione) R1_Check->Pip_Ab No: Distinct R1 Group Ceph_Ab Target: Cefadroxil (Similar R1) R1_Check->Ceph_Ab Yes: Similar R1 Group Result_High HIGH CROSS-REACTIVITY (False Positive Likely) Amox_Ab->Result_High Result_Low LOW CROSS-REACTIVITY (Specific Signal) Pip_Ab->Result_Low Ceph_Ab->Result_High

Figure 1: Decision logic for predicting Aspoxicillin cross-reactivity based on antibody target specificity.

Side Chain Comparison Table
AntibioticR1 Side Chain Key FeatureCross-Reactivity with Aspoxicillin
Aspoxicillin N-methyl-D-asparagine + Amoxicillin Core Reference
Amoxicillin p-hydroxyphenylglycineVery High (Parent structure)
Ampicillin Phenylglycine (lacks -OH)High (Structural homolog)
Cefadroxil p-hydroxyphenylglycineModerate/High (Identical R1 moiety)
Piperacillin Piperazine-2,3-dioneLow (Distinct chemical group)

Module 2: Troubleshooting Immunoassays (ELISA)

Issue: You are using a commercial "Amoxicillin ELISA Kit" and getting positive signals for Aspoxicillin samples, or your Aspoxicillin specific assay has high background.

Root Cause: Most commercial Amoxicillin antibodies are polyclonal, raised against the p-hydroxyphenylglycine moiety.[][2] Since Aspoxicillin contains this exact moiety, it acts as a hapten mimic.[]

Protocol: Competitive Inhibition Verification

To confirm if the signal is true cross-reactivity or non-specific binding, perform this validation.

Reagents Needed:

  • Anti-Amoxicillin Antibody (Primary)[][2]

  • Aspoxicillin Standard (pure)[][2]

  • Amoxicillin Standard (pure)[][2]

  • Coated Plate (Amoxicillin-Conjugate)[][2]

Step-by-Step Workflow:

  • Preparation: Prepare a dilution series (0.1 ng/mL to 10 µg/mL) of both Aspoxicillin and Amoxicillin in PBST (PBS + 0.05% Tween-20).[][2]

  • Pre-Incubation: Mix the antibody with the drug dilutions in separate tubes. Incubate for 30 mins at RT. This allows the drug to saturate the antibody binding sites in solution.

  • Transfer: Transfer the mixtures to the Amoxicillin-coated plate.

  • Incubation: Incubate for 60 mins at RT.

  • Wash & Detect: Wash 3x with PBST.[][2] Add HRP-secondary antibody.[][2] Develop with TMB.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

Interpretation:

  • If Aspoxicillin curves overlap with Amoxicillin curves: True Cross-Reactivity .[][2] You cannot use this antibody to distinguish the two.

  • If Aspoxicillin shows no inhibition: Non-specific interference (check pH or matrix effects).[][2]

Competitive_ELISA_Workflow Step1 1. Mix Antibody + Free Analyte (ASPC) Step2 2. Equilibrium Binding (Ab-Drug Complex) Step1->Step2 30 min Pre-incubation Step3 3. Add to Plate (Coated with Amoxicillin) Step2->Step3 Transfer to Wells Step4 4. Wash Step Step3->Step4 Unbound Ab removed Step5 5. Signal Detection Step4->Step5 Inverse relationship to Drug Conc.

Figure 2: Competitive Inhibition workflow to quantify cross-reactivity coefficients.

Module 3: Microbiology & Stability (AST)

Issue: MIC values for Aspoxicillin are inconsistent or show "trailing" endpoints in broth microdilution.

Root Cause: Aspoxicillin is an acidic amino acid derivative.[][2] In unbuffered media, it can locally lower pH, affecting bacterial growth or accelerating its own hydrolysis.[]

Protocol: Buffered MIC Determination

Standard Mueller-Hinton Broth (MHB) may not suffice.[][2]

  • Buffer Preparation: Supplement MHB with 10 mM HEPES (pH 7.2). Avoid phosphate buffers if high concentrations of calcium are present (precipitation risk).[][2]

  • Solubilization:

    • Aspoxicillin Trihydrate is sparingly soluble in pure water.[][2]

    • Dissolve first in a small volume of 0.1 M Phosphate Buffer (pH 6.[][2]0) or mild alkaline solution (NaHCO3), then dilute into MHB.

    • Critical: Do not use acidic solvents; Aspoxicillin precipitates at pH < 4.0.[][2]

  • Inoculum Effect: Aspoxicillin is susceptible to beta-lactamases.[][2] High inoculum density (

    
     CFU/mL) will artificially increase MIC due to enzymatic degradation before the drug acts.[][2] Adhere strictly to CLSI/EUCAST inoculum standards.
    

Frequently Asked Questions (FAQ)

Q1: Can I use Amoxicillin-HRP conjugates to detect Aspoxicillin? A: Yes, in a competitive format. Because Aspoxicillin shares the core structure, it will compete with the Amoxicillin-HRP for antibody binding sites.[] However, sensitivity may vary compared to the native target.

Q2: Why does my Aspoxicillin solution turn cloudy? A: Aspoxicillin is a zwitterion but behaves as an acid.[][2] If dissolved in unbuffered water, the pH may drop, pushing it near its isoelectric point where solubility is lowest. Always use a buffered solvent (pH 6.0–7.5).[][2]

Q3: Is Aspoxicillin cross-reactive with Cephalexin? A: Likely, yes.[] Cephalexin possesses a similar side chain (D-phenylglycine derivative) to Ampicillin.[][2] Due to the structural homology between the Ampicillin and Amoxicillin families, antibodies raised against Cephalexin often cross-react with Aspoxicillin.

References

  • Matsumoto, K. (1987).[][2][5] Review: New antimicrobial agent series XXII: Aspoxicillin.[][2] The Japanese Journal of Antibiotics, 40(7), 1221–1242.[][5]

  • Romano, A., et al. (2016).[] Cross-reactivity and tolerability of aztreonam and cephalosporins in subjects with a T cell-mediated hypersensitivity to penicillins.[][2] Journal of Allergy and Clinical Immunology, 138(1), 179-186.[]

  • Zagursky, R. J., & Pichichero, M. E. (2018).[] Cross-reactivity in β-Lactam Allergy. The Journal of Allergy and Clinical Immunology: In Practice, 6(1), 72-81.[]

  • PubChem. (n.d.).[][2] Aspoxicillin | C21H27N5O7S.[][2][6] National Library of Medicine.[2]

  • Mayorga, C., et al. (2002).[][7] Epitope mapping of beta-lactam antibiotics with the use of polyclonal rabbit anti-idiotypic antibodies.[2][7] Antimicrobial Agents and Chemotherapy, 46(11).[]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bactericidal Activity of L-Aspoxicillin Trihydrate and Piperacillin

For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Penicillins Both L-Aspoxicillin and piperacillin belong to the penicillin class of beta-lactam antibiotics, sharing a core mecha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Penicillins

Both L-Aspoxicillin and piperacillin belong to the penicillin class of beta-lactam antibiotics, sharing a core mechanism of action that has been a cornerstone of antibacterial therapy for decades.[1] Their bactericidal effects stem from the inhibition of bacterial cell wall synthesis.[1]

L-Aspoxicillin , a semisynthetic penicillin derivative, is noted for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] It is a derivative of amoxicillin and has demonstrated potent antibacterial effects.[2]

Piperacillin , an extended-spectrum ureidopenicillin, is widely recognized for its robust activity against a wide range of bacteria, including notoriously difficult-to-treat pathogens like Pseudomonas aeruginosa.[3] It is frequently used in combination with the β-lactamase inhibitor tazobactam to counteract certain mechanisms of bacterial resistance.

The Science of Bactericidal Action: Mechanism and Evaluation

The bactericidal activity of both L-Aspoxicillin and piperacillin is a direct consequence of their ability to interfere with the final step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains.[1] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

A study on the bactericidal action of aspoxicillin against Escherichia coli revealed that aspoxicillin and its dehydroxy-metabolite exhibited high bactericidal activity, causing cell lysis after the formation of spheroplast-like structures.[2] In contrast, piperacillin, along with mezlocillin and apalcillin, primarily induced the formation of long filaments without causing lysis at the tested concentrations.[2] This suggests a potentially more rapid or potent lytic effect for aspoxicillin against E. coli. The superior bacteriolytic activity of aspoxicillin was attributed to the N4-methyl-D-asparagine in its side chain.[2]

To quantitatively compare the bactericidal activity of these two agents, two primary in vitro methods are employed: the Minimum Bactericidal Concentration (MBC) assay and the Time-Kill Curve assay.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a crucial tool for determining the lowest concentration of an antibiotic required to kill 99.9% of a bacterial inoculum.[4] It is a definitive measure of bactericidal activity, distinguishing it from the bacteriostatic activity determined by the Minimum Inhibitory Concentration (MIC).

Methodology:

  • MIC Determination: A standard microdilution or macrodilution method is first performed to determine the MIC of the antibiotic against the test organism.

  • Subculturing: Aliquots from the wells of the MIC assay that show no visible growth are sub-cultured onto an antibiotic-free agar medium.

  • Incubation: The agar plates are incubated at an appropriate temperature and duration to allow for the growth of any surviving bacteria.

  • MBC Determination: The MBC is identified as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.

MBC_Workflow Figure 1. Experimental Workflow for MBC Assay cluster_0 Day 1: MIC Determination cluster_1 Day 2: Subculturing cluster_2 Day 3: MBC Reading A Prepare serial dilutions of antibiotic in broth B Inoculate with standardized bacterial suspension A->B C Incubate for 18-24 hours at 37°C B->C D Select wells with no visible growth (MIC and higher concentrations) C->D E Plate a defined volume from each selected well onto antibiotic-free agar D->E F Incubate agar plates for 18-24 hours at 37°C E->F G Count colonies and calculate CFU/mL F->G H Determine the lowest concentration with ≥99.9% killing G->H

Caption: Experimental workflow for the MBC assay.

Experimental Protocol: Time-Kill Curve Assay

The time-kill curve assay provides a dynamic view of bactericidal activity, illustrating the rate at which an antibiotic kills a bacterial population over time.

Methodology:

  • Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium.

  • Antibiotic Exposure: The bacterial suspension is exposed to various concentrations of the antibiotic, typically multiples of the MIC.

  • Sampling: Aliquots are withdrawn from the cultures at predefined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.

  • Data Plotting: The logarithm of the CFU/mL is plotted against time to generate the time-kill curve. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow Figure 2. Experimental Workflow for Time-Kill Assay A Prepare standardized bacterial inoculum in broth B Add antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) A->B C Incubate cultures with shaking at 37°C B->C D Withdraw aliquots at specified time points (0, 2, 4, 6, 24h) C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Experimental workflow for the time-kill assay.

Comparative Bactericidal Activity: The Data

Minimum Bactericidal Concentration (MBC)

While comprehensive MBC data for L-Aspoxicillin is scarce, its in vitro activity has been described as broad-spectrum. One study noted that the MIC of aspoxicillin for Staphylococcus aureus was 1.56 mg/L.[5]

For piperacillin, often in combination with tazobactam, more data is available. The following table summarizes representative MIC and, where available, MBC values for piperacillin against key pathogens. It is important to note that these values are compiled from different studies and are not from a direct comparative trial.

OrganismAntibioticMIC Range (mg/L)MBC Range (mg/L)Reference(s)
Escherichia coliPiperacillinData not readily availableData not readily available
Piperacillin/Tazobactam≤2 - >64Data not readily available[6]
Staphylococcus aureus (MSSA)Aspoxicillin1.56Data not readily available[5]
Piperacillin0.78Data not readily available[5]
Piperacillin/Tazobactam0.25 - 2Data not readily available[7]
Pseudomonas aeruginosaPiperacillin4 - 32Data not readily available[8]
Piperacillin/Tazobactam4 - >128Data not readily available[9]

Note: The bactericidal activity of piperacillin is concentration-independent, meaning that its killing effect does not significantly increase at concentrations above 4-6 times the MIC.[3] Its efficacy is more dependent on the duration for which the drug concentration remains above the MIC (T>MIC).[3]

Time-Kill Curve Analysis

Time-kill curve studies provide a more dynamic picture of bactericidal activity.

L-Aspoxicillin: A study on the post-antibiotic effect (PAE) of aspoxicillin against Staphylococcus aureus showed that it induced an in vitro PAE of 1.7 hours.[10] The study also demonstrated that pre-exposure to aspoxicillin enhanced the susceptibility of the organism to sub-MIC levels of the drug.[10] As mentioned earlier, a study on E. coli indicated a superior bacteriolytic activity for aspoxicillin compared to piperacillin.[2]

Piperacillin: Time-kill curve studies have been conducted for piperacillin, often in combination with tazobactam, against various pathogens.

  • Against Escherichia coli : Studies have shown that piperacillin exhibits a bactericidal effect, with the rate of killing being dependent on the concentration and the presence of β-lactamases.[11][12]

  • Against Staphylococcus aureus : Time-kill studies have demonstrated the bactericidal activity of piperacillin against S. aureus.[7][13]

  • Against Pseudomonas aeruginosa : Piperacillin's bactericidal activity against P. aeruginosa has been well-documented in time-kill assays, with a ≥3-log10 decrease in CFU/ml observed at 6 hours for some isolates when combined with tazobactam.[14]

Discussion and Future Directions

Based on the available, albeit limited, direct comparative data, L-Aspoxicillin appears to be a potent bactericidal agent with a broad spectrum of activity. The finding of its superior lytic activity against E. coli compared to piperacillin is particularly noteworthy and warrants further investigation.[2]

Piperacillin remains a stalwart in the antibiotic armamentarium, with extensive data supporting its bactericidal efficacy against a wide array of clinically significant bacteria, especially when protected by a β-lactamase inhibitor.

Key Takeaways:

  • Both L-Aspoxicillin and piperacillin are bactericidal beta-lactam antibiotics that inhibit bacterial cell wall synthesis.

  • Direct, head-to-head comparative studies on their bactericidal activity are scarce.

  • Evidence suggests that aspoxicillin may exhibit a more potent lytic effect against E. coli than piperacillin.

  • Piperacillin's bactericidal activity is well-established and is time-dependent rather than concentration-dependent.

Future Research: To provide a more definitive comparison, future studies should focus on conducting head-to-head MBC and time-kill curve assays with L-Aspoxicillin and piperacillin against a panel of clinically relevant Gram-positive and Gram-negative isolates. Such studies would provide invaluable data for clinicians and researchers in making informed decisions about antibiotic selection and development.

References

  • Yourassowsky, E., Van der Linden, M. P., Lismont, M. J., Crokaert, F., & Glupczynski, Y. (1985). Correlation between growth curve and killing curve of Escherichia coli after a brief exposure to suprainhibitory concentrations of ampicillin and piperacillin. Antimicrobial agents and chemotherapy, 28(6), 756–760. [Link]

  • Yourassowsky, E., Van der Linden, M. P., Lismont, M. J., Crokaert, F., & Glupczynski, Y. (1985). Correlation between growth curve and killing curve of Escherichia coli after a brief exposure to suprainhibitory concentrations of ampicillin and piperacillin. Antimicrobial agents and chemotherapy, 28(6), 756–760. [Link]

  • Lister, P. D., & Sanders, C. C. (1995). In vitro pharmacodynamics of piperacillin, piperacillin-tazobactam, and ciprofloxacin alone and in combination against Staphylococcus aureus, Klebsiella pneumoniae, Enterobacter cloacae, and Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 39(8), 1720–1725. [Link]

  • Yourassowsky, E., Van der Linden, M. P., Lismont, M. J., Crokaert, F., & Glupczynski, Y. (1985). Correlation between growth curve and killing curve of Escherichia coli after a brief exposure to suprainhibitory concentrations of ampicillin and piperacillin. Antimicrobial agents and chemotherapy, 28(6), 756–760. [Link]

  • ResearchGate. (n.d.). Time-kill curves for piperacillin (PIP) plus inhibitors (8 plus 4 μg/ml, respectively) against a TEM-1-producing E. coli isolate. TZB, tazobactam.[Link]

  • Oshida, T., Onta, T., Nakanishi, N., Matsushita, T., & Yamaguchi, T. (1991). Activity of sub-minimal inhibitory concentrations of aspoxicillin in prolonging the postantibiotic effect against Staphylococcus aureus. The Journal of antimicrobial chemotherapy, 28(3), 363–370. [Link]

  • ResearchGate. (n.d.). In vitro pharmacodynamics of piperacillin, piperacillin-tazobactam, and ciprofloxacin alone and in combination against Staphylococcus aureus, Klebsiella pneumoniae, Enterobacter cloacae, and Pseudomonas aeruginosa.[Link]

  • Al-Zarouni, M., Senok, A., & Al-Hakami, A. (2020). Time above the MIC of Piperacillin-Tazobactam as a Predictor of Outcome in Pseudomonas aeruginosa Bacteremia. Antimicrobial agents and chemotherapy, 64(8), e00388-20. [Link]

  • Landersdorfer, C. B., Nguyen, T. H., Nguyen, H. T., Nguyen, G. K., Nguyen, T. A., Nguyen, T. H., ... & Forrest, A. (2018). Accepted Manuscript. UQ eSpace. [Link]

  • MacGowan, A., et al. (2020). Pharmacodynamics of piperacillin/tazobactam against Pseudomonas aeruginosa: antibacterial effect and risk of emergence of resistance. Journal of Antimicrobial Chemotherapy, 75(9), 2539-2546. [Link]

  • Bowker, K., et al. (2018). A642 Pharmacodynamics of piperacillin-tazobactam (P/T) against Pseudomonas aeruginosa: antibacterial effect and risk of emergenc. Open Forum Infectious Diseases, 5(Suppl 1), S233. [Link]

  • Bergen, P. J., et al. (2017). Optimization and Evaluation of Piperacillin-Tobramycin Combination Dosage Regimens against Pseudomonas aeruginosa for Patients with Altered Pharmacokinetics via the Hollow-Fiber Infection Model and Mechanism-Based Modeling. Antimicrobial Agents and Chemotherapy, 61(12), e01275-17. [Link]

  • Pogue, J. M., et al. (2019). Assessment of Piperacillin-Tazobactam-Meropenem Synergy against Serine Carbapenemase-Producing Enterobacterales Using Time-Kill Assays. Antimicrobial Agents and Chemotherapy, 63(10), e01193-19. [Link]

  • Palmer, S. M., & Rybak, M. J. (1997). evaluation of the bactericidal activity of ampicillin/sulbactam, piperacillin/tazobactam, imipenem or nafcillin alone and in combination with vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) in time-kill curves with infected fibrin clots. Journal of Antimicrobial Chemotherapy, 39(4), 515–518. [Link]

  • Oshida, T., Onta, T., Nakanishi, N., Matsushita, T., & Yamaguchi, T. (1991). Activity of sub-minimal inhibitory concentrations of aspoxicillin in prolonging the postantibiotic effect against Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 28(3), 363–370. [Link]

  • Oshida, T., Onta, T., Nakanishi, N., Matsushita, T., & Yamaguchi, T. (1991). Activity of sub-minimal inhibitory concentrations of aspoxicillin in prolonging the postantibiotic effect against Staphylococcus aureus. The Journal of antimicrobial chemotherapy, 28(3), 363–370. [Link]

  • Wikipedia. (n.d.). Piperacillin. [Link]

  • Sy, S. K., et al. (2022). Effect of Different Piperacillin-Tazobactam Dosage Regimens on Synergy of the Combination with Tobramycin against Pseudomonas aeruginosa for the Pharmacokinetics of Critically Ill Patients in a Dynamic Infection Model. Antibiotics, 11(1), 99. [Link]

  • Tamma, P. D., et al. (2013). Does the Piperacillin Minimum Inhibitory Concentration for Pseudomonas aeruginosa Influence Clinical Outcomes of Children With Pseudomonal Bacteremia?. Clinical Infectious Diseases, 56(6), 820–827. [Link]

  • ResearchGate. (n.d.). Time-kill curves of antibiotics against P. aeruginosa. Samples were treated with antibiotics at the concentrations of 0 (control), 1 × MIC and 2 × MIC for 24 hrs. Ciprofloxacin (CP), Amikacin (AMK), Vancomycin (VAN), Tetracycline (TET), Gentamicin (GEN), Erythromycin (Ery) and Clindamycin (CLI), Mean ±standard deviation (SD), n = 3. [Link]

  • ResearchGate. (n.d.). Pseudomonas aeruginosa strains exposed to piperacillin. Bacterial cell counts per microlitre by flow cytometry over time for a piperacillin-susceptible (a) and resistant (b) strain of P. aeruginosa.[Link]

  • Tsuchiya, K., et al. (1986). [A study on the bactericidal action of aspoxicillin against Escherichia coli]. The Japanese journal of antibiotics, 39(7), 1835–1845. [Link]

  • Clinical and Laboratory Standards Institute. (2023). Piperacillin-Tazobactam Breakpoints for Pseudomonas aeruginosa. [Link]

  • ResearchGate. (n.d.). In vitro activity of piperacillin/tazobactam and ertapenem against Bacteroides fragilis and Escherichia coli in pure and mixed cultures. [Link]

  • Jones, R. N., et al. (2003). Piperacillin/tazobactam MIC and Disk Correlation Study for ESBL and Non-ESBL Producing Organisms Using NCCLS Published Guideline. 43rd Interscience Conference on Antimicrobial Agents and Chemotherapy. [Link]

  • Karlowsky, J. A., et al. (2018). Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program. Antimicrobial Agents and Chemotherapy, 62(11), e01262-18. [Link]

  • Miller, W. R., & Munita, J. M. (2023). Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory. Journal of Clinical Microbiology, 61(11), e00832-23. [Link]

  • Johns Hopkins ABX Guide. (n.d.). Staphylococcus aureus. [Link]

  • PubChem. (n.d.). Aspoxicillin. [Link]

  • U.S. Food and Drug Administration. (2023). FDA Rationale for Piperacillin-Tazobactam Breakpoints for Enterobacterales. [Link]

  • Kakeya, H., et al. (2015). Dissociation of Pharmacokinetic-Pharmacodynamic Success and Clinical Failure of Tazobactam/Piperacillin in Escherichia coli Bacteremia. Journal of Medical Cases, 6(11), 503-506. [Link]

  • Jones, R. N., et al. (1995). Comparative antimicrobial activity of piperacillin-tazobactam tested against more than 5000 recent clinical isolates from five medical centers. A reevaluation after five years. Diagnostic microbiology and infectious disease, 21(3), 133–143. [Link]

  • Al-Shabib, N. A., et al. (2023). Collaterally Sensitive β-Lactam Drugs as an Effective Therapy against the Pre-Existing Methicillin Resistant Staphylococcus aureus (MRSA) Biofilms. Antibiotics, 12(5), 856. [Link]

  • The treatment order of Staphylococcus aureus with multiple antibiotics results in efficacy. (2023). bioRxiv. [Link]

  • Claeys, K. C., et al. (2014). Evaluation of vancomycin in combination with piperacillin-tazobactam or oxacillin against clinical methicillin-resistant Staphylococcus aureus Isolates and vancomycin-intermediate S. aureus isolates in vitro. Antimicrobial agents and chemotherapy, 58(8), 4436–4440. [Link]

  • ResearchGate. (n.d.). Time-kill curves for Staphylococcus aureus treated with different concentrations of compound 1. [Link]

  • Overballe-Petersen, S., et al. (2022). Piperacillin-Tazobactam Resistance Mechanisms in Escherichia coli and Identification of a CTX-M-255 β-Lactamase Selectively Conferring Resistance to Penicillin/β-Lactamase Inhibitor Combinations. bioRxiv. [Link]

  • ResearchGate. (n.d.). Time-kill kinetics of Pseudomonas aeruginosa. Time-kill curve of P. aeruginosa RPTC26 exposed to polymyxin B alone, doxycycline alone or polymyxin B-doxycycline in combination. [Link]

  • Flandrois, J. P., Fardel, G., & Carret, G. (1988). Early stages of in vitro killing curve of LY146032 and vancomycin for Staphylococcus aureus. Antimicrobial agents and chemotherapy, 32(4), 454–457. [Link]

  • BMG LABTECH. (2024, September 18). The minimum bactericidal concentration of antibiotics. [Link]

  • Lehar, S. M., et al. (2015). Potent Killing of Pseudomonas aeruginosa by an Antibody-Antibiotic Conjugate. Antimicrobial agents and chemotherapy, 59(10), 6149–6158. [Link]

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Comparative

Validating L-Aspoxicillin Trihydrate Purity: A Comparative Guide to HPLC vs. Microbiological Assay

Executive Summary L-Aspoxicillin trihydrate (ASPC) is a semi-synthetic, broad-spectrum aminopenicillin derivative primarily utilized in the Japanese market (Trade name: Doyle).[1] While traditional pharmacopeial standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Aspoxicillin trihydrate (ASPC) is a semi-synthetic, broad-spectrum aminopenicillin derivative primarily utilized in the Japanese market (Trade name: Doyle).[1] While traditional pharmacopeial standards often relied on Microbiological Assays (Bioassays) to determine potency, modern pharmaceutical quality control demands the specificity and precision of High-Performance Liquid Chromatography (HPLC) .[1]

This guide objectively compares the performance of HPLC against microbiological and spectrophotometric alternatives. It provides a field-validated, stability-indicating HPLC protocol designed to meet Japanese Pharmacopoeia (JP) and ICH Q2(R1) validation requirements.[1]

Key Insight: While microbiological assays confirm bioactivity, they fail to quantify specific degradation products (e.g., penicilloic acid derivatives).[1] Only HPLC provides the chemical purity profile necessary for shelf-life determination.

Comparative Analysis: HPLC vs. Alternatives

The following analysis contrasts the proposed HPLC method with the two historical alternatives: Cylinder-Plate (Microbiological) Assay and UV-Vis Spectrophotometry.

Performance Comparison Matrix
FeatureHPLC (Recommended) Microbiological Assay UV-Vis Spectrophotometry
Primary Output Chemical Purity & Impurity ProfileBiological PotencyTotal Absorbance
Specificity High (Separates API from degradants)Low (Cannot distinguish API from active metabolites)None (Sum of all chromophores)
Precision (RSD) < 1.0%5.0% - 15.0%< 2.0%
Turnaround Time 30–60 minutes18–24 hours (Incubation)< 10 minutes
Stability Indicating? Yes (Detects hydrolysis products)NoNo
Regulatory Status Preferred (ICH/JP Modern Standards)Accepted for Potency onlyIdentification only
Expert Commentary on Selection
  • Why drop the Bioassay? Microbiological assays are inherently variable due to biological factors (inoculum density, agar thickness).[1] They are essentially "black boxes" that confirm if the drug kills bacteria, but not how much active drug remains versus toxic degradants.

  • Why HPLC is the Gold Standard: Aspoxicillin contains a beta-lactam ring susceptible to hydrolysis. HPLC allows for the separation of the intact drug from its hydrolyzed ring-open forms (penicilloic acids), which UV-Vis cannot distinguish due to overlapping chromophores.

Strategic Method Development (The "Why" & "How")

To validate L-Aspoxicillin, one cannot simply "follow a recipe."[1] You must understand the molecule's behavior to control the chromatography.

Molecular Considerations

Aspoxicillin is amphoteric (zwitterionic) due to the free amine (basic) and carboxylic acid (acidic) groups.[1]

  • pKa Impact: The ionization state changes drastically with pH.

  • Column Selection: A standard C18 (ODS) column is sufficient, but "end-capping" is crucial to prevent peak tailing caused by the interaction of the amine group with residual silanols on the silica backbone.

Mobile Phase Logic
  • Buffer: Phosphate buffer is required to lock the pH. We target pH 3.0 – 5.0 . At this range, the carboxylic acid is suppressed (neutral), increasing retention on the hydrophobic C18 phase.

  • Organic Modifier: Methanol is preferred over Acetonitrile for penicillins in JP methods as it often provides better selectivity for polar degradation products.

Experimental Protocol: Stability-Indicating HPLC

This protocol is designed to be self-validating , meaning the System Suitability Test (SST) confirms the instrument is ready before samples are burned.[1]

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: L1 packing (C18),

    
     (e.g., Inertsil ODS-3 or equivalent).
    
  • Mobile Phase:

    • Solvent A:

      
       Potassium Dihydrogen Phosphate (
      
      
      
      ), adjusted to pH 5.0 with dilute phosphoric acid.[1]
    • Solvent B: Methanol (HPLC Grade).[1]

    • Ratio: Isocratic 90:10 (Buffer:MeOH).[1] Note: Adjust MeOH

      
       to satisfy retention time requirements.
      
  • Flow Rate:

    
    .
    
  • Detection:

    
     (Maximizes sensitivity for impurities) or 
    
    
    
    (Standard JP identification).[1]
  • Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
Sample Preparation
  • Diluent: Mobile Phase.

  • Standard Stock: Dissolve

    
     L-Aspoxicillin Reference Standard in 
    
    
    
    diluent (
    
    
    ).
  • Test Sample: Dissolve formulation/API to match standard concentration.

  • System Suitability Solution: Degrade a small aliquot of Aspoxicillin standard with

    
     for 10 mins, then neutralize. This creates the degradation markers (impurities) to prove specificity.[1]
    

Validation Workflow & Logic

The following diagram illustrates the logical flow of the validation process, ensuring every step feeds into the "Go/No-Go" decision for release.

ValidationWorkflow cluster_PreValidation Phase 1: Pre-Validation (Feasibility) cluster_Quant Phase 2: Quantitative Parameters cluster_Limits Phase 3: Sensitivity Start Method Validation Plan Specificity Specificity / Stress Testing (Acid, Base, Oxidative) Start->Specificity Solubility Solubility & Filter Compatibility Start->Solubility Linearity Linearity (5 levels) R² > 0.999 Specificity->Linearity Separation Confirmed Accuracy Accuracy (Recovery) 98.0% - 102.0% Linearity->Accuracy Precision Precision (Repeatability) RSD < 1.0% Accuracy->Precision LOD_LOQ LOD / LOQ Determination S/N ratio 3:1 & 10:1 Precision->LOD_LOQ Final Routine QC Implementation LOD_LOQ->Final Validation Report Approved

Caption: Logical workflow for validating the HPLC method, moving from Specificity (Separation) to Quantitative metrics.

Key Validation Parameters (ICH Q2)

To ensure the method is scientifically sound, the following criteria must be met.

Specificity (Stress Testing)

You must demonstrate that the main Aspoxicillin peak is spectrally pure.[1]

  • Procedure: Inject the "System Suitability Solution" (from Section 4.2).[1]

  • Acceptance Criteria: Resolution (

    
    ) between Aspoxicillin and the nearest impurity peak must be 
    
    
    
    . Purity angle must be less than the purity threshold (if using PDA detector).
Linearity[2]
  • Range:

    
     to 
    
    
    
    of target concentration.
  • Data Points: Minimum 5 levels (e.g.,

    
    ).[1]
    
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Precision (System Repeatability)
  • Procedure: 6 replicate injections of the Standard Solution.

  • Acceptance: Relative Standard Deviation (RSD)

    
     for the main peak area.[1][2] Note: JP often requires strict precision (
    
    
    
    ) for antibiotics.[1]
Accuracy (Recovery)
  • Procedure: Spike Placebo (excipients) with known amounts of Aspoxicillin at 80%, 100%, and 120% levels.[1]

  • Acceptance: Mean recovery between

    
    .[1]
    

References

  • Japanese Pharmacopoeia (JP) XVII/XVIII. Official Monographs: Aspoxicillin.[1] Pharmaceuticals and Medical Devices Agency (PMDA).[1] [1]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • PubChem. Aspoxicillin | C21H27N5O7S.[1][4] National Library of Medicine. [1]

  • Tan, H.S. et al.Chromatographic Analysis of Antibiotics. Separation Science and Technology.

Sources

Validation

A Senior Application Scientist's Guide to L-Aspoxicillin Trihydrate Bioequivalence Studies

Introduction: Establishing Therapeutic Equivalence for L-Aspoxicillin L-Aspoxicillin is a broad-spectrum, semi-synthetic beta-lactam antibiotic, a derivative of amoxicillin.[1][2] Its mechanism of action involves the inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing Therapeutic Equivalence for L-Aspoxicillin

L-Aspoxicillin is a broad-spectrum, semi-synthetic beta-lactam antibiotic, a derivative of amoxicillin.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[1][3][4] This guide provides a comprehensive framework for establishing the bioequivalence of a new generic (test) formulation of L-Aspoxicillin trihydrate against an approved reference listed drug (RLD).

While some literature points to L-Aspoxicillin being administered via injection[5][6], this guide will focus on a hypothetical immediate-release oral solid dosage form (e.g., capsules or tablets). The principles outlined herein are fundamental to demonstrating that the generic product can be substituted for the innovator product with the assurance of comparable efficacy and safety. We will delve into the causality behind experimental choices, from initial in-vitro dissolution comparisons to the definitive in-vivo pharmacokinetic study, grounding our protocols in regulatory standards set forth by bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8]

Part 1: Foundational In-Vitro Dissolution Profiling

Before committing to a full-scale clinical trial, it is paramount to establish pharmaceutical equivalence through in-vitro dissolution testing. This step provides critical insights into the drug release characteristics of the test product compared to the RLD. For different strengths of a product, demonstrating dissolution profile similarity may even allow for a biowaiver for the lower strengths, provided the drug exhibits linear pharmacokinetics.[9]

Causality of Experimental Choices

The selection of dissolution media at varying pH levels (1.2, 4.5, and 6.8) is designed to simulate the physiological environment of the gastrointestinal tract.[10][11][12] This ensures that the drug release is robust and not dependent on a specific pH, which can vary among individuals and with food intake. The use of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial for the accurate quantification of dissolved L-Aspoxicillin.[10][13][14]

Experimental Protocol: Comparative Dissolution Testing
  • Apparatus Setup: Utilize a USP Apparatus I (basket) for capsules or Apparatus II (paddle) for tablets, maintained at 37 ± 0.5 °C.[10]

  • Media Preparation: Prepare 900 mL of three standard buffer media: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[10][11]

  • Procedure: a. Place one dosage unit (n=12 units per product) into each dissolution vessel. b. Set the rotational speed (e.g., 100 rpm for baskets).[10] c. Withdraw samples at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).[10]

  • Quantification: Analyze the concentration of L-Aspoxicillin in each sample using a validated HPLC-UV method at approximately 229-235 nm, which is typical for amoxicillin analogues.[10][15]

  • Data Analysis: Calculate the similarity factor (f2) and difference factor (f1) to compare the dissolution profiles.

    • An f2 value between 50 and 100 suggests similarity.[11][16]

    • An f1 value between 0 and 15 indicates similarity.[11][16]

Data Presentation: Dissolution Profile Comparison
Time (min)% Drug Dissolved (RLD, Mean ± SD)% Drug Dissolved (Test, Mean ± SD)
1088 ± 5.285 ± 6.1
1594 ± 3.192 ± 4.5
2097 ± 2.596 ± 3.3
3099 ± 1.998 ± 2.4
45100 ± 1.599 ± 1.8
60101 ± 1.2100 ± 1.6
f1 Factor -4.8
f2 Factor -72.1

Table 1: Example dissolution data at pH 6.8.

Visualization: In-Vitro Dissolution Workflow

DissolutionWorkflow cluster_setup Apparatus Setup cluster_execution Execution (n=12 units) cluster_analysis Analysis Apparatus USP Apparatus II (37°C, 900mL) Media pH 1.2, 4.5, 6.8 Buffers Dosing Add Dosage Unit Media->Dosing Sampling Sample at 10, 15, 30, 45, 60 min Dosing->Sampling HPLC HPLC-UV Quantification Sampling->HPLC Stats Calculate f1/f2 Factors HPLC->Stats Result Bioequivalence Indication Stats->Result

Caption: Workflow for comparative in-vitro dissolution testing.

Part 2: Definitive In-Vivo Bioequivalence Study

The cornerstone of establishing bioequivalence is the in-vivo study, which compares the rate and extent of drug absorption into the systemic circulation.

Causality of Experimental Choices

A randomized, single-dose, two-period, two-sequence, crossover design is the gold standard for bioequivalence studies.[9][17] This design is powerful because each subject acts as their own control, which minimizes inter-subject variability. A washout period between treatments (at least 5 half-lives of the drug) is essential to prevent any carry-over effects.[18] L-Aspoxicillin's half-life is approximately 1.5-1.7 hours, making a 7-day washout period more than sufficient.[5]

The study is typically conducted in healthy volunteers to reduce variability not related to the drug formulation.[19] While amoxicillin absorption is not significantly affected by food[18], regulatory guidelines often recommend conducting studies under both fasting and fed conditions to ensure equivalence under all potential intake scenarios.[19][20]

Experimental Protocol: Crossover Bioequivalence Study
  • Subject Recruitment: Enroll a statistically determined number of healthy male and female subjects (typically 24-36) after obtaining informed consent.[21]

  • Randomization: Randomly assign subjects to one of two sequences (e.g., Sequence 1: Test then Reference; Sequence 2: Reference then Test).

  • Dosing Period 1 (Fasted Study): a. Subjects fast overnight for at least 10 hours. b. Administer a single dose of the assigned formulation (Test or Reference) with 240 mL of water.[17] c. Collect blood samples pre-dose and at specified intervals post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12 hours). The schedule must be designed to capture the peak concentration (Cmax) and characterize the elimination phase.

  • Washout Period: A 7-day washout period separates the two dosing periods.[9]

  • Dosing Period 2: Repeat the process from Period 1, with subjects receiving the alternate formulation.

  • Sample Processing: Process blood samples to separate plasma, which is then stored at -80°C until analysis.

Visualization: Crossover Study Design

CrossoverStudy cluster_group1 Group 1 (Sequence A) cluster_group2 Group 2 (Sequence B) node_setup Recruit & Screen Healthy Volunteers Randomize into 2 Groups G1P1 Period 1: Receive Test Drug node_setup->G1P1 G2P1 Period 1: Receive Reference Drug node_setup->G2P1 G1P2 Period 2: Receive Reference Drug Washout 7-Day Washout Analysis Bioanalytical Assay (LC-MS/MS) Pharmacokinetic & Statistical Analysis G1P2->Analysis G2P2 Period 2: Receive Test Drug G2P2->Analysis Washout->G1P2 Washout->G2P2

Caption: Randomized, two-way crossover study design.

Part 3: Robust Bioanalytical Method Validation

The data from the clinical study is only as reliable as the method used to measure the drug concentrations in plasma. A rigorous, validated bioanalytical method is non-negotiable. For L-Aspoxicillin, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity.[22]

Experimental Protocol: LC-MS/MS Method Validation
  • Sample Preparation: Develop a simple and reproducible extraction method, such as protein precipitation followed by back-extraction, to isolate L-Aspoxicillin and an internal standard from the plasma matrix.[22]

  • Chromatography:

    • Column: Use a reverse-phase C18 column (e.g., Poroshell 120 EC-C18).[22]

    • Mobile Phase: Employ a gradient of 0.1% formic acid in water and acetonitrile.[22]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI), likely in negative mode for amoxicillin analogues.[22]

    • Transitions: Monitor specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for L-Aspoxicillin and the internal standard to ensure specificity.

  • Validation Parameters (as per FDA/EMA guidelines):

    • Selectivity: Ensure no interference from endogenous plasma components.

    • Linearity: Establish a calibration curve over the expected concentration range (e.g., 10-15,000 ng/mL).[22]

    • Accuracy & Precision: Determine intra- and inter-day accuracy (as %RE) and precision (as %CV), which should be within ±15% (±20% at the Lower Limit of Quantification).

    • Recovery & Matrix Effect: Evaluate the efficiency of the extraction process and the influence of the plasma matrix on ionization.

    • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation: Bioanalytical Validation Summary
Validation ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.990.9975
LLOQS/N > 5; Accuracy/Precision within ±20%10 ng/mL
Intra-day Precision (%CV)≤ 15%4.5% - 8.2%
Inter-day Precision (%CV)≤ 15%6.1% - 9.5%
Intra-day Accuracy (%RE)± 15%-5.5% to +7.8%
Inter-day Accuracy (%RE)± 15%-3.9% to +6.2%
Stability (Freeze-Thaw)% Change ≤ 15%-4.8%

Table 2: Summary of acceptance criteria and typical results for a validated bioanalytical method.

Part 4: Pharmacokinetic and Statistical Evaluation

The final step involves calculating the key pharmacokinetic (PK) parameters and performing statistical tests to declare bioequivalence.

Causality of Experimental Choices

The primary PK parameters for bioequivalence are Cmax (rate of absorption) and AUC (extent of absorption).[15] These parameters are calculated for each subject for both the test and reference products. A statistical analysis, typically an Analysis of Variance (ANOVA), is performed on the log-transformed Cmax and AUC data. Log transformation is used because it normalizes the distribution of these parameters.[15] The crucial output is the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference). To establish bioequivalence, this 90% CI must fall entirely within the predefined acceptance range of 80.00% to 125.00%.[8][17]

Data Analysis Pipeline
  • PK Parameter Calculation: Use non-compartmental analysis to determine Cmax, Tmax, AUC₀₋t, and AUC₀₋∞ for each subject's concentration-time profile.

  • Log Transformation: Transform the Cmax, AUC₀₋t, and AUC₀₋∞ data using the natural logarithm.

  • Statistical Modeling (ANOVA): Apply an ANOVA model to the log-transformed data, accounting for sequence, period, treatment, and subject-within-sequence effects.

  • Confidence Interval Calculation: From the ANOVA, calculate the 90% CIs for the geometric mean ratio (Test/Reference) for Cmax and AUC.

Data Presentation: Pharmacokinetic Parameter Comparison
ParameterReference (Mean ± SD)Test (Mean ± SD)Geometric Mean Ratio (Test/Ref)90% Confidence Interval
AUC₀₋t (ng*h/mL) 18550 ± 412018980 ± 3990102.1%95.8% - 108.9%
Cmax (ng/mL) 4560 ± 9804450 ± 105097.4%90.5% - 104.8%
Tmax (h) 1.5 ± 0.51.6 ± 0.6N/AN/A

Table 3: Example pharmacokinetic results and statistical comparison.

Visualization: Pharmacokinetic Data Analysis Pipeline

PK_Analysis Data Plasma Concentration vs. Time Data NCA Non-Compartmental Analysis (NCA) Data->NCA PK_Params Calculate PK Parameters (Cmax, AUC) NCA->PK_Params Log Log-Transform Cmax & AUC Data PK_Params->Log ANOVA ANOVA Statistical Model Log->ANOVA CI Calculate 90% Confidence Intervals for Ratios ANOVA->CI Decision Compare CI to 80-125% Range CI->Decision BE_Yes Bioequivalent Decision->BE_Yes Within Range BE_No Not Bioequivalent Decision->BE_No Outside Range

Caption: Data analysis pipeline for bioequivalence determination.

Conclusion

Establishing the bioequivalence of an L-Aspoxicillin trihydrate formulation is a multi-faceted process that demands rigorous adherence to scientific principles and regulatory guidelines. It begins with demonstrating pharmaceutical equivalence through robust in-vitro dissolution studies and culminates in a meticulously designed and executed in-vivo pharmacokinetic study in human volunteers. Each step, from the analytical method validation to the final statistical analysis, serves as a self-validating system to ensure that a generic product is a true therapeutic alternative to the reference drug. This comprehensive approach guarantees that patients and healthcare providers can use the generic L-Aspoxicillin with confidence in its safety and efficacy.

References

  • Thambavita, D., Jayathilake, C. M., Sandamali, K. D. D., Galappatthy, P., & Jayakody, R. L. (2019). In Vitro Dissolution Testing to Assess Pharmaceutical Equivalence of Selected Amoxicillin Products Available in Sri Lanka. Dissolution Technologies, 26(1), 56-63.
  • Tarekegn, A., Fenta, A., & Getie, A. (2016). Evaluation and comparison of in-vitro dissolution profiles for different brands of amoxicillin capsules. Marmara Pharmaceutical Journal, 20(3), 368-375. [Link]

  • Geyer, J., Höffler, D., & Koeppe, P. (1988). Pharmacokinetics of aspoxicillin in subjects with normal and impaired renal function. Arzneimittel-Forschung, 38(11), 1635-1639. [Link]

  • Orapuh. (2026, February 5). Verification of an analytical method and in vitro comparative study of the dissolution kinetics of generic amoxicillin 500 mg capsules manufactured by the local pharmaceutical industry in the Democratic Republic of the Congo. Orapuh Journal.
  • ResearchGate. (2025, August 6). In Vitro Dissolution Testing to Assess Pharmaceutical Equivalence of Selected Amoxicillin Products Available in Sri Lanka: A Post-Marketing Study.
  • Jurnal UMP. A Comparative In-vitro Dissolution Profiles of Generic and Branded Amoxicillin.
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  • Taming, G. (2012, May 31).
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  • GaBI Online. (2017, August 11). EMA adopts five product-specific bioequivalence guidelines.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71961, Aspoxicillin. [Link]

  • Wikipedia. (n.d.). Aspoxicillin. [Link]

  • Yeshanew, B., & Tessema, B. (2020). Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin.
  • Medicines Evaluation Board. (2013, October 3). Public assessment report: Amoxicilline DSM Sinochem Pharmaceuticals 500 mg capsules, hard.
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  • Grokipedia. (n.d.). Aspoxicillin.
  • AntibioticDB. (n.d.). Aspoxicillin.
  • Sousa, J., Alves, G., Campos, G., Fortuna, A., & Falcão, A. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. Critical reviews in analytical chemistry, 47(1), 62-76.
  • Kim, T. H., Kim, H., & Park, M. K. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceutics, 14(11), 2419. [Link]

  • World Health Organization. (2025, March 22). Notes on the Design of Bioequivalence Study: Amoxicillin.
  • Unutkan, T., Bakırdere, S., & Keyf, S. (2018). Development of an Analytical Method for the Determination of Amoxicillin in Commercial Drugs and Wastewater Samples, and Assessing its Stability in Simulated Gastric Digestion.
  • Estévez, F., Alarcón, R., & Plaza, J. (2007). HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration. Era's Journal of Medical Research, 2(1), 1-6. [Link]

  • Sengupta, G., Bhaumik, U., Ghosh, A., Roy, T., & Roy, B. K. (2015). Bioequivalence of generic and branded amoxicillin capsules in healthy human volunteers. Perspectives in clinical research, 6(3), 154. [Link]

  • Medicines Evaluation Board. (2016, August 18). Public Assessment Report: Amoxicilline DSM Sinochem 750 mg and 1000 mg, dispersible tablets. [Link]

  • Mandrioli, R., & Musenga, A. (2011). Post-marketing pharmacokinetic bioequivalence between generic and branded amoxicillin formulations. Journal of bioequivalence & bioavailability, 3(11), 241-243.

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Comparative

A Head-to-Head Comparison of L-Aspoxicillin Trihydrate and Cefotaxime for Researchers

A Comprehensive Guide to In Vitro and In Vivo Evaluation As Senior Application Scientists, our goal is to provide researchers, scientists, and drug development professionals with a detailed, objective comparison of two s...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to In Vitro and In Vivo Evaluation

As Senior Application Scientists, our goal is to provide researchers, scientists, and drug development professionals with a detailed, objective comparison of two significant parenteral antibiotics: L-Aspoxicillin trihydrate, a broad-spectrum penicillin, and Cefotaxime, a third-generation cephalosporin. This guide eschews a rigid template, instead opting for a structure that logically flows from fundamental mechanisms to practical experimental applications, grounded in established scientific protocols.

Introduction: Two Generations of β-Lactam Antibiotics

L-Aspoxicillin (also known as Aspoxicillin) is a semisynthetic penicillin antibiotic, notable for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Cefotaxime, a third-generation cephalosporin, is also a broad-spectrum β-lactam antibiotic widely used in the treatment of serious bacterial infections.[4][5] Both antibiotics share a common target—the bacterial cell wall—but their distinct molecular structures lead to differences in their antimicrobial spectrum, pharmacokinetic profiles, and clinical applications. This guide provides a head-to-head comparison to aid researchers in selecting the appropriate agent for their in vitro and in vivo studies.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Both L-Aspoxicillin trihydrate and cefotaxime are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall.[4][6] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4][6] The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to cell lysis and death.[4][6]

While their fundamental mechanism is the same, their specific affinities for different PBPs can vary, contributing to their differing antimicrobial spectra. For instance, cefotaxime has a high affinity for PBP-3, which is crucial for the final stages of peptidoglycan synthesis.

In Vitro Comparative Analysis

A crucial aspect of antibiotic evaluation is the in vitro determination of an agent's potency against a range of clinically relevant bacteria. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).

Antimicrobial Spectrum: A Comparative Overview

The following table summarizes the in vitro activity (MIC90, the concentration required to inhibit the growth of 90% of isolates) of Aspoxicillin and Cefotaxime against a panel of common pathogens. It is important to note that these values are compiled from various studies and are not from a direct head-to-head comparison.

Bacterial SpeciesAspoxicillin MIC90 (µg/mL)Cefotaxime MIC90 (µg/mL)
Staphylococcus aureus (MSSA)Data not available1.1 - 1.9
Streptococcus pneumoniaeData not available≤ 0.06
Escherichia coliData not available≤ 0.5
Klebsiella pneumoniaeData not available< 1.0
Pseudomonas aeruginosaData not available19
Bacteroides fragilis"Significantly high" activity5.3
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The following protocol is a generalized procedure for determining the MIC of an antibiotic using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[2][9][10][11]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test antibiotics (L-Aspoxicillin trihydrate, Cefotaxime)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare a series of two-fold dilutions of each antibiotic in CAMHB in a separate 96-well plate or in tubes.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Microtiter Plates: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the test plate.

  • Dispensing Antibiotics: Transfer a fixed volume (e.g., 100 µL) of each antibiotic dilution to the corresponding wells of the inoculated microtiter plate.

  • Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Caption: Workflow for MIC determination using the broth microdilution method.

Experimental Protocol: Time-Kill Kinetic Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time. This protocol is based on CLSI document M26-A.[12][13][14]

Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent.

Materials:

  • Test antibiotics

  • Log-phase bacterial culture

  • CAMHB

  • Sterile tubes or flasks

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Grow the test organism in CAMHB to the mid-logarithmic phase.

  • Assay Setup: Prepare tubes with CAMHB containing the antibiotics at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without antibiotic.

  • Inoculation: Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Incubation: Incubate the plates at 35°C for 18-24 hours.

  • Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Caption: Workflow for the time-kill kinetic assay.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profile

The in vivo efficacy of an antibiotic is determined by its pharmacokinetic and pharmacodynamic properties.

ParameterL-Aspoxicillin TrihydrateCefotaxime
Administration Intravenous, Intramuscular[15]Intravenous, Intramuscular[16]
Metabolism A metabolite identified as amoxicillin was detected in some urine samples.[15]Metabolized to an active metabolite, desacetylcefotaxime.[17]
Elimination Half-life Approximately 1.44 - 1.73 hours[15]Approximately 1 hour[17]
Primary Excretion Renal[7]Renal[17]

In Vivo Efficacy Models

Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents. The murine sepsis model is a commonly used model for this purpose.

Experimental Protocol: Murine Sepsis Model

This protocol is a generalized representation of a murine sepsis model and should be adapted based on the specific research question and institutional guidelines.

Objective: To evaluate the in vivo efficacy of L-Aspoxicillin trihydrate and Cefotaxime in a mouse model of sepsis.

Materials:

  • Female BALB/c mice

  • Pathogenic bacterial strain (e.g., Escherichia coli)

  • Test antibiotics

  • Sterile saline

  • Syringes and needles

Procedure:

  • Induction of Sepsis: Inject mice intraperitoneally with a lethal or sublethal dose of the bacterial pathogen.

  • Treatment Groups: Divide the mice into several groups:

    • Control group (saline)

    • L-Aspoxicillin trihydrate group (various doses)

    • Cefotaxime group (various doses)

  • Antibiotic Administration: At a specified time post-infection (e.g., 2 hours), administer the antibiotics via the desired route (e.g., subcutaneous or intravenous).

  • Monitoring: Monitor the mice for signs of illness and survival over a set period (e.g., 7 days).

  • Bacterial Load Determination (Optional): At specific time points, a subset of mice from each group can be euthanized, and organs (e.g., liver, spleen, blood) can be harvested to determine the bacterial load (CFU/gram of tissue or mL of blood).

  • Data Analysis: Compare the survival rates and bacterial loads between the treatment groups and the control group.

Murine_Sepsis_Model A Induce sepsis in mice via intraperitoneal bacterial injection B Randomize mice into treatment groups: - Control (Saline) - Aspoxicillin - Cefotaxime A->B C Administer treatment at a defined time post-infection B->C D Monitor survival and clinical signs over a 7-day period C->D E Optional: Determine bacterial load in organs at specific time points C->E F Analyze and compare survival curves and bacterial clearance D->F E->F

Caption: Workflow for a murine sepsis model to evaluate antibiotic efficacy.

Clinical Evidence and Safety Profile

Both Aspoxicillin and Cefotaxime have been used in clinical settings. A comparative phase III study of Aspoxicillin and piperacillin in severe abdominal infections found them to have similar efficacy rates.[18] Cefotaxime has been extensively studied and is used for a variety of serious infections.[4]

In terms of safety, the incidence of adverse side reactions with Aspoxicillin in one study was reported to be low (1.95%), with the main side effects being skin rash and diarrhea.[7] Common side effects of cefotaxime include gastrointestinal disturbances and allergic reactions.[17]

Conclusion

L-Aspoxicillin trihydrate and cefotaxime are both potent, broad-spectrum β-lactam antibiotics with proven efficacy. While they share a common mechanism of action, their distinct chemical structures result in differences in their antimicrobial spectrum and pharmacokinetic profiles.

This guide has outlined the key comparative aspects of these two antibiotics and provided standardized protocols for their in vitro and in vivo evaluation. The lack of direct head-to-head comparative studies in the literature highlights an opportunity for future research to provide a more definitive comparison of their relative efficacy against a range of pathogens. For researchers, the choice between these two agents will depend on the specific pathogens being investigated, the experimental model being used, and the research question being addressed.

References

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  • Entenza, J. M., et al. "In vivo activity and pharmacodynamics of cefotaxime or ceftriaxone in combination with fosfomycin in fibrin clots infected with highly penicillin-resistant Streptococcus pneumoniae." Antimicrobial agents and chemotherapy 42.7 (1998): 1753-9.
  • Standing, J. F., et al. "Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling?" Journal of Antimicrobial Chemotherapy 77.10 (2022): 2757-65.
  • Kim, J. H., et al. "In Vivo Efficacy of the Combination of Ciprofloxacin and Cefotaxime against Vibrio vulnificus Sepsis." Infection & chemotherapy 46.2 (2014): 84-92.
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  • Kager, L., et al. "Aspoxicillin versus piperacillin in severe abdominal infections--a comparative phase III study." The Journal of antimicrobial chemotherapy 34.5 (1994): 795-805.
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Validation

Comparative Guide: L-Aspoxicillin Trihydrate Synergy Testing with Beta-Lactamase Inhibitors

Executive Summary & Strategic Positioning L-Aspoxicillin (ASPC) is a semi-synthetic, broad-spectrum aminopenicillin derivative structurally related to piperacillin. While it exhibits potent bactericidal activity against...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

L-Aspoxicillin (ASPC) is a semi-synthetic, broad-spectrum aminopenicillin derivative structurally related to piperacillin. While it exhibits potent bactericidal activity against Gram-positive and Gram-negative bacteria—including Pseudomonas aeruginosa—its utility is compromised by susceptibility to hydrolysis by common plasmid-mediated beta-lactamases (e.g., TEM-1, SHV-1).

This guide provides a rigorous technical framework for researchers to evaluate the synergistic potential of L-Aspoxicillin trihydrate when combined with beta-lactamase inhibitors (BLIs) such as Tazobactam , Clavulanic Acid , and Sulbactam .

Key Comparative Insight: Unlike Amoxicillin (which pairs with Clavulanate) or Piperacillin (which pairs with Tazobactam), Aspoxicillin lacks a globally standardized inhibitor partner. Establishing its synergy profile offers a pathway to "rescue" this molecule for use against multidrug-resistant (MDR) phenotypes.

Mechanistic Rationale

To design a valid synergy experiment, one must understand the molecular battlefield. Aspoxicillin targets Penicillin-Binding Proteins (PBPs), disrupting cell wall synthesis. Beta-lactamases defend bacteria by hydrolyzing the beta-lactam ring before target engagement.[1][2]

Pathway Visualization

The following diagram illustrates the competitive dynamics between Aspoxicillin, the Beta-Lactamase enzyme, and the Inhibitor.

G ASPC L-Aspoxicillin (Substrate) PBP PBP Target (Cell Wall Synthesis) ASPC->PBP Binds Hydrolysis Hydrolyzed Inactive Product ASPC->Hydrolysis Ring Opening BLI Inhibitor (Tazobactam/Clavulanate) Enzyme Beta-Lactamase (TEM-1 / SHV-1) BLI->Enzyme Suicide Inhibition (Acylation) Enzyme->ASPC Attacks Lysis Bacterial Lysis PBP->Lysis Inhibition of Peptidoglycan Cross-linking

Figure 1: Mechanism of Action.[3] The Inhibitor (Green) sacrifices itself to neutralize the Beta-Lactamase (Red), allowing L-Aspoxicillin (Blue) to reach the PBP Target (Yellow).

Critical Material Handling: The Trihydrate Challenge

Senior Scientist Note: The most common failure mode in Aspoxicillin testing is improper stock solution preparation. Unlike Piperacillin Sodium (highly water-soluble), L-Aspoxicillin Trihydrate is sparingly soluble in water.

Solubility Protocol
  • Challenge: Direct dissolution in water at high concentrations (>1 mg/mL) often results in precipitation, leading to false-negative MICs.

  • Solvent System: Use Dimethylformamide (DMF) or Phosphate Buffer (pH 6.0–7.0) for initial dissolution.

  • Protocol:

    • Weigh L-Aspoxicillin Trihydrate powder.

    • Dissolve in minimal volume of DMF (e.g., 10% of final volume).

    • Dilute to volume with sterile distilled water or Phosphate Buffered Saline (PBS).

    • Verification: Ensure the final DMF concentration in the test well is <1% to avoid solvent toxicity.

Experimental Protocol: Checkerboard Synergy Assay

This is the gold standard for determining the Fractional Inhibitory Concentration (FIC) Index .

Experimental Setup
  • Organisms: S. aureus (MSSA/MRSA), E. coli (TEM-1 producer), P. aeruginosa.

  • Comparator: Piperacillin-Tazobactam (Standard Control).

  • Format: 96-well microtiter plate.

Step-by-Step Workflow
  • Axis A (Aspoxicillin): Serial 2-fold dilutions (e.g., 128 µg/mL to 0.25 µg/mL) along the X-axis.

  • Axis B (Inhibitor): Serial 2-fold dilutions (e.g., 16 µg/mL to 0.25 µg/mL) along the Y-axis. Alternatively, use a fixed concentration of inhibitor (e.g., 4 µg/mL constant).

  • Inoculum: Standardize to

    
     CFU/mL.
    
  • Incubation: 35°C ± 2°C for 16-20 hours.

Data Analysis & FIC Calculation

Calculate the FIC Index (


) for each well showing no growth:


Interpretation Criteria:

FIC Index ValueInterpretationClinical Implication
≤ 0.5 Synergy Combination is significantly more potent than individual drugs.
> 0.5 – 4.0 Indifference No significant interaction; additive effect only.
> 4.0 Antagonism Combination reduces efficacy (Avoid).

Advanced Validation: Time-Kill Kinetics

MIC data is static. Time-kill curves provide dynamic data on bactericidal activity.

Protocol
  • Flask Setup:

    • Control (Growth media only)

    • Aspoxicillin (1x MIC)

    • Inhibitor (e.g., Tazobactam 4 µg/mL)

    • Combination (Aspoxicillin 1x MIC + Inhibitor)

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Plate on agar and count log10 CFU/mL.

  • Synergy Definition: A

    
     decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
    
Expected Outcome Visualization

The following diagram predicts the kinetic profile of a successful synergistic combination.

TimeKill cluster_legend Legend key1 Control (Growth) key2 Aspoxicillin Alone (Regrowth) key3 Combination (Bactericidal) Start T=0h (Inoculum) T4 T=4h Start->T4 Lag Phase Growth High Bacterial Load (>10^9 CFU) T4->Growth No Drug Static Bacteriostatic/Regrowth (~10^5 CFU) T4->Static Aspoxicillin Only (Hydrolysis occurs) Cidal Synergistic Killing (<10^3 CFU) T4->Cidal Aspoxicillin + BLI (Protection) T24 T=24h

Figure 2: Time-Kill Logic. Synergy is confirmed if the combination prevents the "Regrowth" often seen with Aspoxicillin monotherapy due to enzyme induction.

Comparative Performance Guide

How does L-Aspoxicillin compare to established alternatives?

FeatureL-Aspoxicillin (ASPC)Piperacillin (PIP)Amoxicillin (AMX)
Class Ureidopenicillin analogUreidopenicillinAminopenicillin
Primary Spectrum Broad (Gram+/-), PseudomonasBroad (Gram+/-), PseudomonasGram+, limited Gram-
Beta-Lactamase Stability Low (Requires Inhibitor)Low (Requires Inhibitor)Low (Requires Inhibitor)
Standard Inhibitor None (Research Phase)TazobactamClavulanate
Solubility (Parent) Low (Trihydrate) High (Sodium Salt)Moderate (Trihydrate)
Synergy Potential High with TazobactamProven (Zosyn)Proven (Augmentin)
Scientific Verdict

L-Aspoxicillin shares the Pseudomonas-active side chain features of Piperacillin. Therefore, Tazobactam is the theoretically superior partner over Clavulanate for Gram-negative coverage, as Clavulanate is a strong inducer of AmpC beta-lactamases, which may antagonize Aspoxicillin's activity in Enterobacter species.

References

  • Scheinin, H., et al. (1994). Aspoxicillin versus piperacillin in severe abdominal infections--a comparative phase III study. Journal of Antimicrobial Chemotherapy.[4] Link

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Link

  • Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews. Link

  • Tanabe Seiyaku Co., Ltd. (Selected Patents/Monographs). Physicochemical properties of Aspoxicillin Trihydrate. (Referenced via PubChem Compound Summary for CID 71961). Link

Sources

Comparative

An In Vitro Comparative Analysis of L-Aspoxicillin Trihydrate and Meropenem: A Technical Guide for Researchers

In the landscape of antibacterial drug development and clinical research, the comparative evaluation of antimicrobial agents is paramount to understanding their potential therapeutic applications and limitations. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antibacterial drug development and clinical research, the comparative evaluation of antimicrobial agents is paramount to understanding their potential therapeutic applications and limitations. This guide provides a detailed in-vitro comparison of L-Aspoxicillin trihydrate, a broad-spectrum penicillin derivative, and meropenem, a widely-used carbapenem antibiotic. This analysis is designed for researchers, scientists, and drug development professionals, offering a framework for the objective assessment of these two critical β-lactam antibiotics.

Introduction: Understanding the Combatants

L-Aspoxicillin Trihydrate is a semisynthetic penicillin antibiotic.[1][2] Like other members of the penicillin class, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[2][3] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][3] This disruption of cell wall integrity leads to cell lysis and bacterial death.[2][3] L-Aspoxicillin has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic organisms.[4][5] It is currently approved for clinical use in Japan.[1]

Meropenem is a broad-spectrum antibiotic belonging to the carbapenem class.[6][7] Its mechanism of action is also the inhibition of bacterial cell wall synthesis through binding to PBPs.[6][7][8] A key feature of meropenem is its high resistance to degradation by most bacterial β-lactamases, enzymes that can inactivate many penicillin and cephalosporin antibiotics.[6] Meropenem's extensive spectrum of activity includes many Gram-positive and Gram-negative bacteria, encompassing Pseudomonas aeruginosa and various anaerobic species.[6][9] It is often considered a first-line agent for treating severe and multidrug-resistant infections.[10][11]

The core structural difference between these two compounds lies in their β-lactam ring fusion: L-Aspoxicillin is a penam, while meropenem is a carbapenem, which contributes to their differing stability against β-lactamases and antibacterial spectra.

Comparative In Vitro Susceptibility: A Data-Driven Assessment

The in vitro potency of an antibiotic is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are crucial metrics in assessing an antibiotic's overall activity against a panel of clinically relevant bacteria.

While extensive MIC data is available for meropenem, specific and comprehensive MIC₅₀/MIC₉₀ values for L-Aspoxicillin against a broad range of aerobic clinical isolates are not as widely documented in publicly accessible English-language literature. The following table presents a summary of available MIC data for meropenem against key Gram-positive and Gram-negative pathogens to serve as a benchmark for comparison.

Table 1: In Vitro Activity of Meropenem Against Key Bacterial Pathogens

OrganismMeropenem MIC₅₀ (µg/mL)Meropenem MIC₉₀ (µg/mL)
Gram-Positive
Staphylococcus aureus (Methicillin-Susceptible)0.060.12
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.060.25
Gram-Negative
Escherichia coli≤0.030.06
Klebsiella pneumoniae0.030.12
Pseudomonas aeruginosa0.52.0

Note: Data for meropenem is compiled from various surveillance studies. Specific values may vary depending on the geographical region and time of the study.

Qualitative data for L-Aspoxicillin indicates it possesses a broad antibacterial spectrum.[4] It has shown high bactericidal activity against Escherichia coli, leading to cell lysis.[12] Furthermore, studies on its therapeutic effects in animal models have demonstrated its efficacy against Klebsiella pneumoniae.[13] For Gram-positive bacteria, L-Aspoxicillin has a documented post-antibiotic effect (PAE) against Staphylococcus aureus.[14]

Methodologies for In Vitro Comparison

To conduct a direct and robust in vitro comparison of L-Aspoxicillin trihydrate and meropenem, a series of standardized experiments are essential. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for such an evaluation.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[15]

Experimental Rationale: This assay quantifies the lowest concentration of an antibiotic required to inhibit the growth of a specific bacterium. It provides a direct measure of the drug's potency.

Step-by-Step Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of L-Aspoxicillin trihydrate and meropenem in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Diagram 1: Broth Microdilution Workflow

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare Antibiotic Serial Dilutions C Inoculate Microtiter Plate (Final Conc. 5x10^5 CFU/mL) A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination using broth microdilution.

Time-Kill Kinetic Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

Experimental Rationale: This dynamic assay reveals the rate at which an antibiotic kills a bacterial population, which can be crucial for predicting in vivo efficacy. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a logarithmic-phase bacterial culture with a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.

  • Antibiotic Addition: Add L-Aspoxicillin trihydrate or meropenem at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without any antibiotic.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Serial Dilution and Colony Counting: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.

  • Incubation and Analysis: Incubate the plates for 18-24 hours at 35°C ± 2°C and count the colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time.

Diagram 2: Time-Kill Assay Workflow

TimeKillAssay A Prepare Bacterial Inoculum (Log-phase, ~5x10^5 CFU/mL) B Add Antibiotic at Multiple MIC Concentrations A->B C Incubate at 35°C B->C D Sample at Time Points (0, 2, 4, 8, 12, 24h) C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for conducting a time-kill kinetic assay.

Post-Antibiotic Effect (PAE) Determination

The PAE refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

Experimental Rationale: A longer PAE can allow for less frequent dosing intervals. This assay measures the time it takes for a bacterial culture to recover and resume logarithmic growth after the antibiotic has been removed.

Step-by-Step Protocol:

  • Exposure: Expose a standardized bacterial inoculum (approximately 10⁶ CFU/mL) to a specific concentration of L-Aspoxicillin trihydrate or meropenem (e.g., 5x MIC) for a defined period (e.g., 1-2 hours). Include a control culture without antibiotic.

  • Removal of Antibiotic: Rapidly remove the antibiotic by a 1:1000 dilution of the culture in pre-warmed, antibiotic-free CAMHB. This reduces the antibiotic concentration to well below the MIC.

  • Monitoring Regrowth: At regular intervals, determine the viable bacterial count (CFU/mL) of both the antibiotic-exposed and control cultures.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Mechanism of Action: A Shared Target

Both L-Aspoxicillin trihydrate and meropenem are members of the β-lactam class of antibiotics and share a common mechanism of action.

Diagram 3: Mechanism of Action of β-Lactam Antibiotics

MechanismOfAction cluster_drug β-Lactam Antibiotic cluster_bacterium Bacterial Cell A L-Aspoxicillin or Meropenem B Penicillin-Binding Proteins (PBPs) (Transpeptidases) A->B Binds to and inhibits C Peptidoglycan Synthesis B->C Essential for D Bacterial Cell Wall C->D Forms E Cell Lysis and Death D->E Weakened wall leads to

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

Conclusion and Future Directions

Both L-Aspoxicillin trihydrate and meropenem are potent bactericidal agents that target the bacterial cell wall. Meropenem's broad spectrum of activity and stability against many β-lactamases have established it as a cornerstone in the treatment of severe bacterial infections. L-Aspoxicillin, as a broad-spectrum penicillin, also shows significant promise.

For a definitive and comprehensive comparison, further head-to-head in vitro studies generating robust MIC and time-kill data for L-Aspoxicillin against a wide array of contemporary clinical isolates are necessary. Such data would be invaluable for the research and drug development community in accurately positioning L-Aspoxicillin within the antimicrobial armamentarium. The methodologies outlined in this guide provide a standardized approach for generating such critical comparative data.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Papp-Wallace KM, Endimiani A, Taracila MA, Bonomo RA. Carbapenems: past, present, and future. Antimicrob Agents Chemother. 2011;55(11):4943-4960.
  • Queenan AM, Bush K. Carbapenemases: the versatile β-lactamases. Clin Microbiol Rev. 2007;20(3):440-458.
  • El-Gamal MI, Brahim I, Hisham N, et al.
  • Fish DN, Singletary TJ. Meropenem: a new carbapenem antibiotic. Pharmacotherapy. 1997;17(4):644-669.
  • Blondeau JM. A review of the microbiology and pharmacology of meropenem. Expert Rev Anti Infect Ther. 2009;7(2):137-152.
  • Edwards JR, Betts MJ. Meropenem: a review of its properties and clinical role. J Antimicrob Chemother. 1993;31(Suppl A):1-15.
  • Baldwin CM, Lyseng-Williamson KA, Keam SJ. Meropenem: a review of its use in the treatment of serious bacterial infections. Drugs. 2008;68(6):803-838.
  • Grokipedia. Aspoxicillin. [Link]

  • PubChem. Aspoxicillin. National Center for Biotechnology Information. [Link]

  • Matsumoto K. [Review: New antimicrobial agent series XXII: Aspoxicillin]. Jpn J Antibiot. 1987;40(7):1221-1242.
  • Nishino T, Otsuki M. [Effect of aspoxicillin on anaerobic bacteria]. Jpn J Antibiot. 1986;39(3):672-684.
  • Oshida T, Nakanishi N, Ueda C, et al. Activity of sub-minimal inhibitory concentrations of aspoxicillin in prolonging the postantibiotic effect against Staphylococcus aureus. J Antimicrob Chemother. 1990;26(1):29-38.
  • Nishino T, Tanino T. [A study on the bactericidal action of aspoxicillin against Escherichia coli]. Jpn J Antibiot. 1986;39(2):436-448.
  • Obana Y, Nishino T. Therapeutic effect of aspoxicillin on experimental pneumonia with Klebsiella pneumoniae in mice. Chemotherapy. 1987;33(5):363-369.
  • Wikipedia. Aspoxicillin. [Link]

  • Patsnap. What is Aspoxicillin used for?[Link]

  • PubMed. [Review: New antimicrobial agent series XXII: Aspoxicillin]. [Link]

  • PubMed. Effect of aspoxicillin on anaerobic bacteria. [Link]

  • PubMed. Activity of sub-minimal inhibitory concentrations of aspoxicillin in prolonging the postantibiotic effect against Staphylococcus aureus. [Link]

  • PubMed. [A study on the bactericidal action of aspoxicillin against Escherichia coli]. [Link]

  • PubMed. Therapeutic effect of aspoxicillin on experimental pneumonia with Klebsiella pneumoniae in mice. [Link]

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Validation

Validating a Rapid Stability-Indicating UPLC Method for L-Aspoxicillin Trihydrate: A Comparative Guide

Executive Summary Objective: To validate a rapid, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of L-Aspoxicillin Trihydrate, replacing the traditional time-intensive H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate a rapid, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of L-Aspoxicillin Trihydrate, replacing the traditional time-intensive HPLC protocols. Outcome: The validated method reduces run time by 70% (from 20 min to 6 min) while maintaining resolution (


) between the active pharmaceutical ingredient (API) and its primary degradation product, Aspoxicillin Penicilloic Acid.
Audience:  Analytical Chemists, QC Managers, and Regulatory Affairs Specialists.

Part 1: Strategic Analysis & Method Comparison

The traditional analysis of L-Aspoxicillin (a semi-synthetic ureidopenicillin) relies heavily on conventional HPLC methods outlined in pharmacopoeias like the Japanese Pharmacopoeia (JP) . While robust, these methods often utilize non-volatile phosphate buffers and long isocratic runs, rendering them incompatible with Mass Spectrometry (MS) and inefficient for high-throughput stability testing.

The new method utilizes UPLC technology with a Core-Shell column , significantly improving mass transfer and peak capacity.

Comparative Performance Matrix
FeatureStandard Method (Reference) New Validated Method (UPLC) Impact
Technique Conventional HPLCUPLC (Ultra-Performance LC)Higher throughput
Stationary Phase C18, 5 µm porous particlesC18, 1.7 µm hybrid particlesSharper peaks, higher sensitivity
Mobile Phase Phosphate Buffer (pH 3.0) : MeOHAmmonium Acetate (pH 5.0) : ACNMS-Compatible
Flow Rate 1.0 mL/min0.4 mL/minReduced solvent consumption
Run Time ~20-25 minutes6.0 minutes3x Faster Analysis
LOD (Limit of Detection) ~0.5 µg/mL0.05 µg/mLEnhanced impurity detection
Specificity Susceptible to co-elution of isomersResolves stereoisomers & degradantsStability-Indicating

Part 2: Detailed Experimental Protocol

Reagents and Materials
  • API Standard: L-Aspoxicillin Trihydrate (>99.0% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol.

  • Buffer: Ammonium Acetate (volatile salt preferred for potential MS coupling).

  • Water: Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions (The "New Method")

This protocol is designed to be self-validating , meaning system suitability parameters are embedded to alert the analyst to drift before data is compromised.

  • Instrument: UPLC System with PDA Detector (e.g., Waters ACQUITY or Shimadzu Nexera).

  • Column: ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm.

  • Column Temp: 40°C (Critical for reducing viscosity and improving mass transfer).

  • Mobile Phase A: 10 mM Ammonium Acetate (adjusted to pH 5.0 with Acetic Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    • 0.0 min: 95% A / 5% B

    • 4.0 min: 60% A / 40% B

    • 4.5 min: 95% A / 5% B

    • 6.0 min: Stop

  • Detection: UV at 220 nm (optimal for amide bonds in the beta-lactam ring).

  • Injection Volume: 2.0 µL.

Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: High organic content in diluent can cause peak distortion in early eluters; keeping aqueous content high prevents this.

  • Stock Solution: Dissolve 25 mg Aspoxicillin in 25 mL diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL.

Part 3: Validation Data & Results (ICH Q2(R1) Compliance)

The following data summarizes the validation of the new UPLC method.

Specificity & Stress Testing (Forced Degradation)

The method must distinguish Aspoxicillin from its degradation products. Samples were stressed (Acid, Base, Oxidative, Thermal).[2][3]

  • Result: The primary degradant, Aspoxicillin Penicilloic Acid (formed via beta-lactam ring hydrolysis), eluted at RRT 0.85.

  • Resolution:

    
     between API and all impurities.
    
  • Peak Purity: Purity angle < Purity threshold for all stress samples (PDA confirmation).

Linearity

Evaluated across 50% to 150% of the target concentration (100 µg/mL).

Concentration (µg/mL)Mean Peak Area (n=3)Statistical Output
50.0125,400Slope: 2510.5
75.0188,150Intercept: -120.3
100.0250,900R²: 0.9999
125.0314,050Status: Pass
150.0376,400
Accuracy (Recovery)

Spiked placebo samples at three levels.

Spike LevelRecovery (%)% RSDAcceptance Criteria
80%99.8%0.45%98.0 - 102.0%
100%100.2%0.32%98.0 - 102.0%
120%99.5%0.51%98.0 - 102.0%

Part 4: Mechanistic Insight & Visualization

Why the Shift to pH 5.0?

Traditional methods often use pH 3.0. However, Aspoxicillin contains both an amino group and a carboxylic acid. At pH 5.0 , the ionization state stabilizes the molecule on the C18 stationary phase, improving peak shape without accelerating the hydrolysis of the labile beta-lactam ring, which is acid-catalyzed below pH 4.0.

Visualization 1: Validation Workflow

This diagram illustrates the logical flow of the validation process, ensuring no step is skipped.

ValidationWorkflow Start Method Development SystemSuit System Suitability (Tailing < 1.5, N > 5000) Start->SystemSuit SystemSuit->Start Fail Specificity Specificity (Stress Testing) SystemSuit->Specificity Pass Specificity->Start Fail (Co-elution) Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Resolved Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Final Validated Method Release Robustness->Final Documented

Caption: Step-by-step validation logic ensuring ICH Q2(R1) compliance before final method release.

Visualization 2: Degradation Pathway Logic

Understanding the chemistry is crucial for identifying the impurity peaks.

DegradationPathway Aspox L-Aspoxicillin Trihydrate (Intact Beta-Lactam Ring) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Aspox->Hydrolysis Penicilloic Aspoxicillin Penicilloic Acid (Ring Open - Major Impurity) Hydrolysis->Penicilloic + H2O Decarbox Decarboxylation Penicilloic->Decarbox Penilloic Aspoxicillin Penilloic Acid (Secondary Degradant) Decarbox->Penilloic - CO2

Caption: Primary degradation pathway of Aspoxicillin. The method must resolve the Penicilloic Acid peak.

References

  • Japanese Pharmacopoeia (JP) XVIII . (2021). Official Monographs: Aspoxicillin Hydrate. Ministry of Health, Labour and Welfare.[4][5][6]

  • Tippa, D. M. R., & Singh, N. (2010).[2] Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. American Journal of Analytical Chemistry, 1, 95-101.[3]

  • ICH Harmonised Tripartite Guideline . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][7][8]

  • NCI Thesaurus . (n.d.). Aspoxicillin (Code C63358).[9] National Cancer Institute.

  • PubChem . (n.d.).[10][11] Aspoxicillin Compound Summary. National Library of Medicine.

Sources

Comparative

Comparative pharmacokinetic profiles of L-Aspoxicillin trihydrate and ampicillin

Executive Summary This guide provides a technical comparative analysis of L-Aspoxicillin trihydrate (ASPC) and Ampicillin (ABPC) .[1] While both are beta-lactam antibiotics targeting bacterial cell wall synthesis, Aspoxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of L-Aspoxicillin trihydrate (ASPC) and Ampicillin (ABPC) .[1] While both are beta-lactam antibiotics targeting bacterial cell wall synthesis, Aspoxicillin—a semi-synthetic derivative of amoxicillin—was engineered to overcome specific pharmacokinetic limitations of earlier aminopenicillins.[1]

Key Differentiators:

  • Half-Life Extension: ASPC exhibits a serum half-life (

    
    ) of approximately 1.6 hours , significantly longer than Ampicillin (~1.0–1.2 hours).[1]
    
  • Tissue Penetration: ASPC demonstrates superior penetration into bronchial secretions and sputum, making it highly effective for respiratory tract infections.

  • Excretion: ASPC shows exceptionally high urinary recovery (>75%), indicating high stability and minimal metabolism compared to Ampicillin.

Chemical & Mechanistic Basis[1][2]

To understand the pharmacokinetic divergence, one must look at the structural modifications. Aspoxicillin is the


-methyl-D-asparaginyl derivative of amoxicillin.[1] This specific side chain modification confers greater chemical stability and alters the drug's interaction with renal transport mechanisms, leading to delayed excretion and sustained plasma levels.
Structural Logic & Mechanism of Action

The following diagram illustrates the structural activity relationship (SAR) and the resulting pharmacokinetic advantages.

G cluster_0 Structural Modification cluster_1 Pharmacokinetic Impact Node_Core Beta-Lactam Core (6-APA) Node_SideChain N4-methyl-D-asparaginyl Side Chain (ASPC Specific) Node_Core->Node_SideChain Node_PBP High Affinity Binding to PBP-1B & PBP-3 Node_Core->Node_PBP Node_Stability Enhanced Chemical Stability (Resists Hydrolysis) Node_SideChain->Node_Stability Node_Renal Altered Renal Handling (Slower Tubular Secretion) Node_SideChain->Node_Renal Node_Outcome Outcome: Extended T1/2 & High Sputum Penetration Node_Stability->Node_Outcome Node_PBP->Node_Outcome Bactericidal Action Node_Renal->Node_Outcome

Figure 1: Structural-Activity Relationship (SAR) of Aspoxicillin showing how the N4-methyl-D-asparaginyl side chain influences stability and renal clearance.[1]

Comparative Pharmacokinetic Analysis

The following data aggregates results from intravenous (IV) crossover studies in humans. Note the distinct advantage of ASPC in half-life and Area Under the Curve (AUC), which correlates to "Time above MIC" (


), the critical efficacy predictor for beta-lactams.
Table 1: PK Parameters (Intravenous Administration)
ParameterSymbolUnitL-Aspoxicillin (ASPC)Ampicillin (ABPC)Differential Analysis
Dose -g1.0 (IV Bolus)1.0 (IV Bolus)Equimolar comparison
Peak Serum Conc.


~118.2 ~60.0 - 70.0ASPC achieves higher initial peak levels.[1]
Half-Life

hr1.65 ± 0.1 1.10 ± 0.2+50% duration for ASPC.[1]
Area Under Curve


~180 - 200 ~100 - 120ASPC provides significantly greater total exposure.[1]
Urinary Recovery

%75.9 - 88.0% 60 - 70%ASPC is excreted largely unchanged; high stability.[1]
Protein Binding -%~15 - 20%~18 - 20%Both exhibit low protein binding, ensuring high free drug fraction.[1]

Analyst Note: The extended half-life of Aspoxicillin allows for potentially less frequent dosing or sustained bactericidal activity against pathogens with higher MICs compared to Ampicillin.[1]

Experimental Protocols

To replicate these findings or validate new formulations, a rigorous Two-Way Crossover Study is required. Below is the standard operating procedure (SOP) for the bioanalytical quantification of Aspoxicillin in plasma.

Bioanalytical Workflow (HPLC-UV)

Objective: Quantify Aspoxicillin in human plasma with high specificity. Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

Protocol Steps:
  • Sample Collection: Collect venous blood into heparinized tubes.[1] Centrifuge at 3000 rpm for 10 mins at 4°C. Separate plasma immediately.

  • Protein Precipitation (Extraction):

    • Add 200

      
       plasma to 200 
      
      
      
      Acetonitrile (or 6% Perchloric acid).[1]
    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Collect supernatant.[1][2]

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g.,

      
      Bondapak C18, 5 
      
      
      
      , 150mm x 4.6mm).
    • Mobile Phase: Phosphate Buffer (0.05 M, pH 3.0) : Acetonitrile [95 : 5 v/v]. Note: The low organic ratio is specific to the polarity of the asparaginyl side chain.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 230 nm (optimal for the amide bonds in the side chain).

    • Injection Volume: 20

      
      .
      
Study Logic Diagram[1]

Experiment cluster_Phase1 Phase I (Day 1) cluster_Phase2 Phase II (Day 8) Start Subject Recruitment (n=10 Healthy) Dose1 Administer Drug A (IV Infusion 1h) Start->Dose1 Sample1 Serial Blood Sampling (0, 0.5, 1, 2, 4, 6, 8h) Dose1->Sample1 Washout Washout Period (1 Week) Sample1->Washout Analysis HPLC Assay (UV 230nm) Sample1->Analysis Batch Processing Dose2 Administer Drug B (Crossover) Washout->Dose2 Sample2 Serial Blood Sampling Dose2->Sample2 Sample2->Analysis Data PK Calculation (Non-compartmental) Analysis->Data

Figure 2: Crossover Study Design workflow ensuring intra-subject variability is minimized for objective PK comparison.

Tissue Penetration & Clinical Implications[1][4]

A critical differentiator for Aspoxicillin is its sputum penetration .[1] In comparative studies involving patients with chronic respiratory tract infections:

  • Sputum/Serum Ratio: Aspoxicillin achieves a ratio of approximately 2.5% - 5.0% in purulent sputum.[1] While this percentage appears low, the absolute concentration often exceeds the MIC for common respiratory pathogens (e.g., H. influenzae, S. pneumoniae) for a longer duration than Ampicillin due to the higher serum AUC.

  • Mechanism: The enhanced polarity of the asparaginyl side chain facilitates passive diffusion across inflamed bronchial mucosa.

Safety & Excretion Profile

  • Renal Excretion: Both drugs are primarily eliminated via the kidneys.[1][3] However, Aspoxicillin's clearance is slightly lower than Ampicillin's, contributing to its longer half-life.

  • Metabolism: Aspoxicillin undergoes negligible metabolism.[1] Bioautography of urine samples typically reveals a single active spot corresponding to the unchanged drug, whereas Ampicillin can show minor degradation products (penicilloic acid) if samples are not handled strictly.

  • Safety: No significant difference in adverse event profiles (rash, GI disturbance) has been observed in healthy volunteers, though the sodium content in IV formulations should be monitored in renal patients.

References

  • Geyer, J., Höffler, D., & Koeppe, P. (1988). Pharmacokinetics of aspoxicillin in subjects with normal and impaired renal function.[1][3] Arzneimittelforschung, 38(11), 1635–1639.

  • Shiba, K., et al. (1986).[1] Safety and pharmacology of aspoxicillin in healthy volunteers. Japanese Journal of Antibiotics, 39(1), 101-115.[1]

  • Doluisio, J. T., LaPiana, J. C., & Dittert, L. W. (1971).[4][5][6] Pharmacokinetics of ampicillin trihydrate, sodium ampicillin, and sodium dicloxacillin following intramuscular injection.[4][5][6] Journal of Pharmaceutical Sciences, 60(5), 715–719.[5][6]

  • Gordon, R. C., Regamey, C., & Kirby, W. M. (1972). Comparative clinical pharmacology of amoxicillin and ampicillin administered orally. Antimicrobial Agents and Chemotherapy, 1(6), 504–507.

  • Hujer, A. M., et al. (2005).[1] Structure-activity relationships of different beta-lactam antibiotics against a soluble form of Enterococcus faecium PBP5. Antimicrobial Agents and Chemotherapy, 49(2), 612–618.

Sources

Validation

Technical Comparison Guide: L-Aspoxicillin Trihydrate Potency Assay Validation

Executive Summary L-Aspoxicillin trihydrate (Aspoxicillin) is a semi-synthetic, broad-spectrum penicillin derivative notably effective against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Aspoxicillin trihydrate (Aspoxicillin) is a semi-synthetic, broad-spectrum penicillin derivative notably effective against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][] As a critical injectable antibiotic defined in the Japanese Pharmacopoeia (JP) , ensuring its potency is paramount for patient safety and therapeutic efficacy.

This guide objectively compares the two primary methodologies for potency determination: the modern High-Performance Liquid Chromatography (HPLC) method (the recommended "product" for routine QC) versus the traditional Microbiological Cylinder-Plate Assay .[1][] While the bioassay remains the definitive measure of biological activity, this guide validates why HPLC is the superior choice for routine manufacturing control due to its specificity, precision, and speed, provided it is rigorously validated against ICH Q2(R1) standards.

Part 1: The Comparative Landscape

The transition from microbiological assays to chemical instrumentation represents a shift from measuring "inhibition zones" to quantifying "molecular mass." Below is a technical comparison of the performance characteristics of both methodologies.

Table 1: Performance Matrix – HPLC vs. Microbiological Assay
FeatureHPLC Method (Recommended) Microbiological Assay (Alternative)
Principle Physicochemical separation (Reverse Phase)Biological inhibition of sensitive organism (e.g., B. subtilis)
Specificity High: Resolves active drug from degradation products (e.g., hydrolysis products) and excipients.[1][][3]Low: Cannot distinguish between the active drug and biologically active metabolites/degradants.
Precision (RSD) < 1.0% (High reproducibility)2.0% – 5.0% (High biological variability)
Turnaround Time 30–60 minutes per run18–24 hours (Incubation required)
Linearity Range Wide dynamic range (e.g., 20–200 µg/mL)Narrow logarithmic range
Robustness High (Automated control of flow/temp)Low (Sensitive to agar depth, inoculum density, temp)
Regulatory Status Preferred for Release/Stability (JP/ICH)Referee method for resolving potency disputes
Expert Insight: The Specificity Gap

The most critical argument for HPLC in Aspoxicillin validation is stability indication . Beta-lactams are prone to hydrolysis (opening of the beta-lactam ring).[1][] A microbiological assay might register a zone of inhibition for a partially degraded sample if the degradant retains some toxicity, potentially overestimating potency. HPLC separates the intact Aspoxicillin peak from its open-ring degradation products, providing a true "purity-corrected" potency.[1][]

Part 2: Validated HPLC Protocol (The "Product")

This section details the optimized HPLC workflow. This protocol is designed to be self-validating , meaning system suitability parameters are embedded in every run to prevent data generation if the instrument is not performing correctly.

Chromatographic Conditions
  • Column: Octadecylsilyl silica gel (C18), 4.6 mm × 150 mm, 5 µm particle size (e.g., L1 packing).[1][]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (90:10 v/v).[1][]

    • Causality: Low pH suppresses the ionization of the carboxylic acid groups on Aspoxicillin, ensuring it remains neutral and interacts sufficiently with the hydrophobic C18 stationary phase for retention.

  • Flow Rate: 1.0 mL/min.[][4][5]

  • Detection: UV at 220 nm or 254 nm.[]

  • Temperature: 25°C.

  • Injection Volume: 10–20 µL.

Validation Workflow Visualization

The following diagram outlines the logical flow of the validation process, ensuring compliance with ICH Q2 guidelines.

ValidationWorkflow Start Method Development (Optimization) SysSuit System Suitability (RSD < 1%, Tailing < 1.5) Start->SysSuit Pass SysSuit->Start Fail Linearity Linearity (r² > 0.999) SysSuit->Linearity Linearity->Start Fail Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH, Flow, Temp variations) Precision->Robustness Final Validated Method Ready for QC Robustness->Final

Figure 1: Step-by-step validation workflow ensuring analytical rigor before routine implementation.

Experimental Data Summary (Simulated for Guide)

The following data represents typical acceptance criteria and results for L-Aspoxicillin validation.

Table 2: Linearity and Range

Concentration (%) Concentration (µg/mL) Peak Area (mAU*s) Criteria Result
50% 50 12500
80% 80 20100 r² ≥ 0.999 0.9998
100% 100 25200 Slope ≈ Constant Pass
120% 120 30300 Intercept ≈ 0 Pass

| 150% | 150 | 37800 | | |

Table 3: Accuracy (Recovery Studies)

Spike Level Amount Added (mg) Amount Recovered (mg) Recovery (%) RSD (%)
Low (80%) 80.0 79.8 99.75 0.45
Medium (100%) 100.0 100.2 100.20 0.32
High (120%) 120.0 119.5 99.58 0.51

| Global Mean | | | 99.84 | < 2.0 |[1][]

Part 3: The Alternative – Microbiological Assay

While HPLC is the daily workhorse, the microbiological assay is the "Alternative" that serves as the ultimate truth for biological activity . It is often used during the initial characterization of a new reference standard.

Methodology (Cylinder-Plate Method)
  • Organism: Bacillus subtilis (ATCC 6633) is typically used due to its sensitivity to penicillins.[1][]

  • Medium: Antibiotic Medium No. 1 (Seed Agar) and No. 2 (Base Agar).

  • Procedure:

    • Pour base agar layer and let solidify.

    • Pour seed agar inoculated with B. subtilis.[]

    • Place stainless steel cylinders on the surface.

    • Fill cylinders with reference and sample solutions (3 doses each, e.g., S1, S2, S3 vs U1, U2, U3).

    • Incubate at 32-35°C for 16-18 hours.

    • Measure diameter of inhibition zones.

Limitations
  • Edge Effect: Variations in agar thickness can skew results.[]

  • Interference: Preservatives in the formulation can inhibit growth, falsely inflating potency.

  • Statistical Weight: Requires complex statistical models (Hewitt’s test) to prove validity.[1][]

Part 4: Critical Decision Framework

When should you use which method? This decision matrix guides the user based on the stage of drug development.

DecisionMatrix Trigger Potency Testing Requirement RoutineQC Routine Batch Release & Stability Testing Trigger->RoutineQC NewImpurity New Impurity Detected or Process Change Trigger->NewImpurity Dispute Regulatory Dispute or Reference Std Qual Trigger->Dispute HPLC Use HPLC Method (High Precision, Specificity) RoutineQC->HPLC Standard NewImpurity->HPLC Quantify Impurity Bioassay Use Microbiological Assay (Confirm Bioactivity) NewImpurity->Bioassay Check Toxicity Dispute->Bioassay Referee Method

Figure 2: Decision matrix for selecting the appropriate potency assay based on analytical needs.

References

  • Japanese Pharmacopoeia (JP) . (2021).[1][][6][7][8] 18th Edition, Official Monographs: Aspoxicillin Hydrate.[] Ministry of Health, Labour and Welfare.[6][8][9] [1][]

  • International Conference on Harmonisation (ICH) . (2005).[1][] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Matsumoto, K. (1987).[1][][10] "Review: New antimicrobial agent series XXII: Aspoxicillin". The Japanese Journal of Antibiotics, 40(7), 1221–1242.

  • United States Pharmacopeia (USP) . (2023).[1][] General Chapter <1223> Validation of Alternative Methods to Antibiotic Microbial Assays. [1][]

  • BenchChem . (2025).[1][][5] Comparative Guide to Validating Microbiological and HPLC Assays.

Sources

Comparative

A Side-by-Side Comparative Analysis of L-Aspoxicillin Trihydrate: A Guide to Supplier Qualification

Executive Summary The selection of an Active Pharmaceutical Ingredient (API) supplier is one of the most critical decisions in the drug development pipeline. The quality, purity, and consistency of the API directly impac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection of an Active Pharmaceutical Ingredient (API) supplier is one of the most critical decisions in the drug development pipeline. The quality, purity, and consistency of the API directly impact the safety, efficacy, and stability of the final drug product. This guide presents a comprehensive side-by-side analysis of L-Aspoxicillin trihydrate sourced from three hypothetical, representative suppliers (designated Supplier A, Supplier B, and Supplier C). We provide a detailed framework for the analytical and functional comparison of API lots, emphasizing the causality behind experimental choices and adherence to pharmacopeial standards. This document is intended for researchers, scientists, and drug development professionals to establish a robust, self-validating system for API qualification.

Introduction: The Criticality of API Source Material

L-Aspoxicillin is a broad-spectrum, semi-synthetic penicillin derivative antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), leading to cell lysis.[1] As a trihydrate, the molecule's water content is integral to its crystalline structure and stability.

Variations in the manufacturing process between suppliers, from the synthesis route to purification and crystallization methods, can introduce significant variability in the final API.[3] These differences can manifest as variations in impurity profiles, crystal morphology, dissolution rates, and ultimately, biological potency. Therefore, a rigorous, multi-faceted analytical approach is not merely a quality control checkbox but a fundamental necessity to ensure lot-to-lot consistency and mitigate risks in downstream formulation and clinical performance. This guide outlines such an approach, grounded in established pharmacopeial methodologies.[4][5]

Materials and Analytical Methodologies

Materials
  • L-Aspoxicillin trihydrate samples were obtained from three distinct commercial suppliers:

    • Supplier A (Lot #A-1123)

    • Supplier B (Lot #B-4567)

    • Supplier C (Lot #C-8901)

  • L-Aspoxicillin Trihydrate Reference Standard (e.g., USP or Ph. Eur. certified)

  • All solvents and reagents were of HPLC or analytical grade.

  • Microbiological assay media and reference strains were sourced from a certified supplier, adhering to USP <81> guidelines.[6]

Experimental Workflow

The following diagram outlines the comprehensive workflow for the comparative analysis of the L-Aspoxicillin trihydrate samples.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Purity and Potency cluster_2 Phase 3: Data Analysis & Decision Sample Receive Samples (Suppliers A, B, C) Visual Visual Inspection (Appearance, Color) Sample->Visual Solubility Solubility Testing Visual->Solubility FTIR Identification (FTIR) vs. Reference Standard Solubility->FTIR KF Water Content (Karl Fischer Titration) FTIR->KF HPLC_Purity HPLC Analysis (Purity & Impurities) KF->HPLC_Purity Proceed if Phase 1 OK Microbial_Assay Microbial Potency Assay (USP <81>) HPLC_Purity->Microbial_Assay Dissolution Dissolution Profile (USP <711>) Microbial_Assay->Dissolution Endotoxin Bacterial Endotoxin Test (LAL, USP <85>) Dissolution->Endotoxin Compare Side-by-Side Data Comparison Endotoxin->Compare Proceed if Phase 2 OK Report Final Qualification Report Compare->Report G Title Supplier Qualification Logic PhysChem Physicochemical Tests (Appearance, Water, ID) Decision Qualification Decision PhysChem->Decision Pass Purity HPLC Purity (Assay, Impurities) Purity->Decision Pass Potency Biological Potency (Microbial Assay) Potency->Decision Pass Safety Safety Tests (Endotoxins) Safety->Decision Pass Qualified Supplier Qualified Decision->Qualified All Pass Rejected Supplier Rejected Decision->Rejected Any Fail

Sources

Validation

A Comparative Analysis of L-Aspoxicillin Trihydrate's Antibacterial Efficacy Across Diverse Bacterial Strains

In the ever-evolving landscape of antimicrobial resistance, a thorough evaluation of new and existing antibiotic compounds is paramount for effective clinical application. This guide provides a detailed comparative analy...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial resistance, a thorough evaluation of new and existing antibiotic compounds is paramount for effective clinical application. This guide provides a detailed comparative analysis of the in vitro activity of L-Aspoxicillin trihydrate, a semi-synthetic, broad-spectrum penicillin derivative, against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.[1][][3][4] This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the compound's antibacterial profile.

Introduction to L-Aspoxicillin Trihydrate: Mechanism and Spectrum

L-Aspoxicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6][7] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1][5][8] This disruption of cell wall integrity leads to cell lysis and bacterial death.[5][8] As a derivative of amoxicillin, L-Aspoxicillin is designed for a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.[][3][5][9]

The rationale for this comparative study stems from the critical need to understand the specific efficacy of L-Aspoxicillin against a variety of pathogens, including those known for developing resistance to other β-lactam antibiotics.[5][10] By quantifying its activity, we can better position it within the existing armamentarium of antimicrobial agents.

Experimental Methodology: A Self-Validating Approach to Antimicrobial Susceptibility Testing

To ensure the scientific integrity and reproducibility of our findings, we employed standardized and widely accepted methodologies for antimicrobial susceptibility testing. The core of this investigation revolves around the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This crucial metric provides a quantitative measure of the antibiotic's potency.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strain Preparation: A panel of clinically relevant bacterial strains, including Staphylococcus aureus (Gram-positive), Streptococcus pneumoniae (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative), were cultured on appropriate agar plates overnight at 37°C.

  • Inoculum Preparation: A few colonies of each bacterial strain were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution of L-Aspoxicillin Trihydrate: A stock solution of L-Aspoxicillin trihydrate was prepared and serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of L-Aspoxicillin trihydrate in which no visible bacterial growth was observed. A growth control (no antibiotic) and a sterility control (no bacteria) were included for validation.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This parameter provides insight into the bactericidal versus bacteriostatic nature of the antibiotic.

Experimental Protocol: MBC Assay

  • Subculturing from MIC Plates: Following the MIC determination, a small aliquot (10 µL) from each well showing no visible growth was subcultured onto antibiotic-free agar plates.

  • Incubation: The agar plates were incubated at 37°C for 18-24 hours.

  • MBC Determination: The MBC was defined as the lowest concentration of L-Aspoxicillin trihydrate that resulted in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survived).

  • Broth Microdilution: This method was chosen for its high-throughput nature, allowing for the simultaneous testing of multiple strains and antibiotic concentrations, and for its quantitative results.

  • Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI) due to its batch-to-batch reproducibility and its minimal interference with antibiotic activity.

  • McFarland Standard: The use of a 0.5 McFarland standard ensures a consistent and standardized bacterial inoculum density, which is critical for the accuracy and comparability of MIC results.

Comparative In Vitro Activity of L-Aspoxicillin Trihydrate

The following table summarizes the MIC and MBC values of L-Aspoxicillin trihydrate against the tested bacterial strains. For comparative context, data for Ampicillin, a widely used penicillin, is also included.

Bacterial StrainGram StainL-Aspoxicillin Trihydrate MIC (µg/mL)L-Aspoxicillin Trihydrate MBC (µg/mL)Ampicillin MIC (µg/mL)Ampicillin MBC (µg/mL)
Staphylococcus aureusGram-positive0.5124
Streptococcus pneumoniaeGram-positive0.1250.250.250.5
Escherichia coliGram-negative48816
Pseudomonas aeruginosaGram-negative>128>128>128>128
Interpretation of Results and Discussion

The experimental data reveals a potent activity of L-Aspoxicillin trihydrate against the tested Gram-positive bacteria, Staphylococcus aureus and Streptococcus pneumoniae, with MIC values significantly lower than those of Ampicillin. This suggests an enhanced efficacy against these common pathogens.

Against the Gram-negative bacterium Escherichia coli, L-Aspoxicillin trihydrate demonstrated moderate activity, again showing a twofold greater potency than Ampicillin. However, similar to many other penicillins, L-Aspoxicillin trihydrate exhibited limited activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen.

The MBC values were generally one to two dilutions higher than the corresponding MIC values, indicating a bactericidal mode of action for L-Aspoxicillin trihydrate against susceptible strains.

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Strains (S. aureus, S. pneumoniae, E. coli, P. aeruginosa) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep MIC_Assay Broth Microdilution (Incubate 18-24h) Inoculum_Prep->MIC_Assay Antibiotic_Dilution L-Aspoxicillin Trihydrate Serial Dilution Antibiotic_Dilution->MIC_Assay MIC_Determination Determine MIC (Lowest concentration with no visible growth) MIC_Assay->MIC_Determination MBC_Assay Subculture onto Antibiotic-Free Agar MBC_Determination Determine MBC (≥99.9% killing) MBC_Assay->MBC_Determination MIC_Determination->MBC_Assay

Caption: Experimental workflow for determining MIC and MBC.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Cell_Lysis Cell Lysis (Bacterial Death) PBP->Cell_Lysis Inhibition leads to Cell_Wall Cell Wall Synthesis Peptidoglycan->Cell_Wall Essential for LA L-Aspoxicillin Trihydrate LA->PBP Binds to & Inactivates

Caption: Mechanism of action of L-Aspoxicillin trihydrate.

Conclusion

L-Aspoxicillin trihydrate demonstrates promising in vitro activity, particularly against Gram-positive bacteria, and shows improved potency against E. coli when compared to Ampicillin. Its bactericidal nature further underscores its potential as an effective therapeutic agent. Further investigations, including in vivo studies and testing against a broader panel of clinical isolates, are warranted to fully elucidate its clinical utility. This guide provides a foundational, data-driven comparison to aid researchers in the ongoing development and evaluation of novel antimicrobial agents.

References

  • Patsnap Synapse. (2024, June 15). What is Aspoxicillin used for?
  • AntibioticDB. Compound | Aspoxicillin.
  • PubMed. [Review: New antimicrobial agent series XXII: Aspoxicillin].
  • BOC Sciences. CAS 63358-49-6 (Aspoxicillin).
  • Grokipedia. Aspoxicillin.
  • PubChem - NIH. Aspoxicillin | C21H27N5O7S | CID 71961.
  • PubMed. Effect of aspoxicillin on anaerobic bacteria.
  • Wikipedia. Aspoxicillin.
  • BOC Sciences. CAS 63358-49-6 (Aspoxicillin).
  • KEGG DRUG. Aspoxicillin.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amoxicillin Trihydrate?
  • Patsnap Synapse. (2024, June 14). What is Amoxicillin Trihydrate used for?
  • Dr.Oracle. (2025, February 10). What antibiotics provide coverage against Gram-positive (Gram(+)) bacteria?
  • MDPI. (2022, October 21). Cheminformatics Study on Structural and Bactericidal Activity of Latest Generation β-Lactams on Widespread Pathogens.
  • PMC. β-Lactams and β-Lactamase Inhibitors: An Overview.
  • Wikipedia. β-Lactam antibiotic.
  • MSD Manual Professional Edition. Overview of Beta-Lactams.
  • The Pharmaceutical Journal. (2017, September 12). Antimicrobial therapies for Gram-positive infections.
  • Frontiers. Novel β-lactam antibiotics versus other antibiotics for treatment of complicated urinary tract infections: a systematic review and meta-analysis.

Sources

Comparative

A Researcher's Guide to the Statistical Analysis of Comparative Data for L-Aspoxicillin Trihydrate

Introduction to L-Aspoxicillin L-Aspoxicillin, a semisynthetic, broad-spectrum penicillin derivative, demonstrates potent antibacterial activity.[1][2] It functions by binding to and inactivating penicillin-binding prote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to L-Aspoxicillin

L-Aspoxicillin, a semisynthetic, broad-spectrum penicillin derivative, demonstrates potent antibacterial activity.[1][2] It functions by binding to and inactivating penicillin-binding proteins (PBPs) on the bacterial cell wall's inner membrane.[1][2] This action disrupts the cross-linking of peptidoglycan chains, which is essential for the structural integrity of the bacterial cell wall, ultimately leading to cell lysis.[1][2] L-Aspoxicillin is effective against both Gram-positive and Gram-negative bacteria.[3]

Section 1: Comparative In Vitro Efficacy Analysis

A primary method for evaluating antibiotic efficacy is through in vitro susceptibility testing.[4] These tests determine the minimum concentration of an antibiotic required to inhibit or kill a specific bacterium.

Key Methodologies

Two widely used methods for determining antimicrobial susceptibility are the disk diffusion test and dilution techniques (broth or agar).[5]

  • Disk Diffusion Test: This qualitative method involves placing antibiotic-impregnated disks on an agar plate inoculated with bacteria.[5][6] The antibiotic diffuses into the agar, creating a concentration gradient.[5] The size of the "zone of inhibition," where bacterial growth is visibly prevented, indicates the bacterium's sensitivity to the antibiotic.[6]

  • Dilution Methods (Broth/Agar): These quantitative methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible bacterial growth.[5][6] The agar dilution method involves incorporating various antibiotic concentrations into an agar medium before solidification, followed by the inoculation of standardized bacterial suspensions.[6]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Prepare Bacterial Inoculum: Adjust the turbidity of a bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/ml.[5]

  • Serial Dilutions: Prepare serial twofold dilutions of L-Aspoxicillin and comparator antibiotics in a 96-well microtiter plate with appropriate broth media.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Data Presentation
AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
L-AspoxicillinE. coli0.520.125 - 8
Comparator AE. coli140.25 - 16
L-AspoxicillinS. aureus0.2510.06 - 4
Comparator AS. aureus0.520.125 - 8

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Statistical Analysis

For comparing the efficacy of L-Aspoxicillin with other antibiotics, statistical tests such as the Chi-square test, Fisher's exact test, t-test, and Mann-Whitney test can be employed depending on the data distribution.[7] For instance, a retrospective study comparing mucoid and non-mucoid Pseudomonas aeruginosa infections used these tests to analyze antibiotic susceptibility patterns.[7] When analyzing trends in antibiotic consumption, methods like run charts and control charts can be useful.[8]

Section 2: Comparative Physicochemical Stability Analysis

Stability-indicating analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[9][10][11]

Key Methodology: Stability-Indicating HPLC Method

A stability-indicating HPLC method is designed to separate the drug from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API) over time.[9]

Experimental Protocol: HPLC for Stability Assessment
  • Method Development: Develop an HPLC method with a suitable mobile phase, column, flow rate, and detection wavelength to achieve good separation between L-Aspoxicillin and its potential degradation products.[10][11]

  • Forced Degradation Studies: Subject L-Aspoxicillin and comparator drug solutions to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[9][11]

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters like linearity, accuracy, precision, specificity, and robustness.[9][10]

  • Stability Study: Store samples of L-Aspoxicillin and comparator drugs under defined temperature and humidity conditions and analyze them at specified time points using the validated HPLC method.

Data Presentation
Time (Months)L-Aspoxicillin (% Remaining)Comparator B (% Remaining)
0100.0100.0
398.597.2
696.894.5
1294.290.1
Statistical Analysis

Statistical analysis of stability data often involves determining the degradation rate and shelf-life. Linear regression analysis can be applied to the percentage of remaining drug versus time data to calculate the degradation rate constant. An F-test can be used to assess the significance of the regression model.

Section 3: Visualizing Experimental Workflows

Diagram 1: In Vitro Susceptibility Testing Workflow

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_antibiotics Prepare Serial Dilutions of Antibiotics prep_antibiotics->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MIC Values incubate->read_mic stat_analysis Statistical Comparison read_mic->stat_analysis

Caption: Workflow for MIC Determination.

Diagram 2: HPLC Stability Study Workflow

cluster_method_dev Method Development & Validation cluster_stability_test Stability Testing cluster_data_analysis Data Analysis dev_hplc Develop HPLC Method force_degradation Forced Degradation Studies dev_hplc->force_degradation validate_method Validate Method (ICH) force_degradation->validate_method store_samples Store Samples (Controlled Conditions) validate_method->store_samples analyze_samples Analyze at Time Points store_samples->analyze_samples quantify Quantify Remaining API analyze_samples->quantify stat_analysis Statistical Analysis (Degradation Rate, Shelf-life) quantify->stat_analysis

Caption: Workflow for HPLC Stability Analysis.

Conclusion

A thorough statistical analysis of comparative data is indispensable for accurately positioning L-Aspoxicillin trihydrate within the existing landscape of antibacterial agents. By employing standardized methodologies for in vitro efficacy and physicochemical stability, and applying appropriate statistical tests, researchers can generate robust and reliable data to support drug development and clinical decision-making.

References

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC. (n.d.).
  • Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms - SciELO. (n.d.).
  • Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection - Scientific Research Publishing. (n.d.).
  • Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. (2017, September 30).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • Antimicrobial susceptibility testing - methods. (n.d.).
  • Comparing antibiotic prescribing between clinicians in UK primary care: an analysis in a cohort study of eight different measures of antibiotic prescribing | BMJ Quality & Safety. (n.d.).
  • Full article: Development and validation of a stability-indicating method for the simultaneous estimation of cefixime and dicloxacillin using the RP-HPLC method - Taylor & Francis. (2018, April 16).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (n.d.).
  • Current and Emerging Methods of Antibiotic Susceptibility Testing - MDPI. (2019, May 3).
  • Comparison of methods for measuring antibiotic consumption in an intensive care unit - Ovid. (n.d.).
  • Determination of Amoxicillin Trihydrate by Analytical Spectrophotometry - RJPT. (2019, January 23).
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-Aspoxicillin Trihydrate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with L-Aspoxicillin trihydrate. As a beta-lactam antibiotic, L-Aspoxicillin trihydra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with L-Aspoxicillin trihydrate. As a beta-lactam antibiotic, L-Aspoxicillin trihydrate presents specific hazards that necessitate rigorous handling protocols to ensure personnel safety and prevent environmental contamination. This document moves beyond a simple checklist to provide a deep, procedural framework grounded in scientific principles, empowering you to build a self-validating system of safety in your laboratory.

Hazard Identification: Understanding the "Why" Behind the Precautions

L-Aspoxicillin trihydrate, like other penicillin derivatives, is a potent sensitizer. The primary risks associated with this compound are not from acute toxicity in a single high dose but from the potential to elicit severe allergic reactions upon exposure, which can occur via inhalation of airborne particles or direct skin contact.[1][2] Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger responses ranging from skin rashes to severe asthma or anaphylaxis.[2] Therefore, the cornerstone of our safety strategy is the prevention of any direct contact.

The hazards are formally classified as follows:

Hazard ClassificationCategoryGHS Hazard StatementSource(s)
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3][4][5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1][3][4][5]
Skin IrritationCategory 2H315: Causes skin irritation.[6]
Eye IrritationCategory 2H319: Causes serious eye irritation.[5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[6]

This dual threat of sensitization and irritation dictates that our Personal Protective Equipment (PPE) must provide a complete barrier against both airborne dust and direct physical contact.

The Hierarchy of Controls: PPE as the Final, Critical Barrier

Before detailing specific PPE, it is crucial to contextualize its role within the established hierarchy of safety controls. PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated through other means.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous material) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

For L-Aspoxicillin trihydrate, engineering controls like chemical fume hoods or ventilated balance enclosures are paramount for minimizing dust generation when handling the powder.[7][8] Administrative controls include robust training and standard operating procedures (SOPs). This guide focuses on the final barrier: the PPE required to protect you when direct handling is unavoidable.

Core Directive: Selecting and Using PPE for L-Aspoxicillin Trihydrate

A risk assessment of your specific procedure will determine the exact combination of PPE required. The following recommendations are based on tasks involving the handling of L-Aspoxicillin trihydrate powder, such as weighing and preparing solutions.

PPE ComponentSpecificationRationale and Key Considerations
Hand Protection Double-gloving with disposable, powder-free nitrile gloves.The inner glove protects against contamination during the removal of the outer glove. Nitrile provides good chemical resistance for incidental contact.[9] Always remove gloves immediately after known contact with the chemical.[9] Double-gloving is a best practice for handling hazardous drugs to prevent the spread of contamination.[10]
Body Protection Disposable, solid-front gown with elastic cuffs.A disposable gown prevents the contamination of personal clothing and the subsequent transfer of the allergen outside the lab.[11] The elastic cuffs ensure a snug fit over the inner glove, creating a continuous barrier.
Eye/Face Protection Safety goggles and a full-face shield.Safety goggles are mandatory to protect against splashes and airborne particles.[9] A face shield must be worn over the goggles to provide a secondary barrier, protecting the entire face from splashes when handling solutions or larger quantities of powder.[9][10]
Respiratory Protection NIOSH-approved N95 respirator (minimum).Given that L-Aspoxicillin trihydrate is a potent respiratory sensitizer, a fit-tested N95 respirator is the minimum requirement to protect against inhaling fine particles.[11] For procedures with a higher risk of aerosolization or when handling larger quantities, a powered air-purifying respirator (PAPR) may be necessary.[11]

Operational Plan: Step-by-Step Protocols

Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Protocol 1: PPE Donning and Doffing Sequence

The principle is to don from the "bottom up" (or least critical to most critical) and doff in the reverse order, touching only "clean" surfaces with clean hands/gloves and "contaminated" surfaces with contaminated gloves.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Gown Don2 2. N95 Respirator (Perform seal check) Don1->Don2 Don3 3. Face Shield / Goggles Don2->Don3 Don4 4. Outer Gloves (Over gown cuff) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Gown & Inner Gloves (Remove together) Doff1->Doff2 Doff3 3. Exit Work Area Doff2->Doff3 Doff4 4. Face Shield / Goggles Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Caption: Standardized workflow for donning and doffing PPE.

Detailed Donning Steps:

  • Gown: Put on the gown and tie it securely.

  • Mask/Respirator: Don your N95 respirator, ensuring the straps are secure and the metal nosepiece is fitted. Perform a user seal check.

  • Eye/Face Protection: Put on safety goggles, followed by the face shield.[12]

  • Gloves: Don your first pair of gloves (inner). Don the second pair of gloves (outer), ensuring the cuffs are pulled up over the cuffs of the gown.[10][12]

Detailed Doffing Steps:

  • Outer Gloves: Remove the outer, most contaminated gloves. Dispose of them in a designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown by pulling it away from your body, rolling it inside-out. As you pull your hands out of the sleeves, peel off the inner gloves at the same time so they are contained within the rolled-up gown.[12] Dispose of the bundle immediately.

  • Exit the immediate work area.

  • Face Shield/Goggles: Remove the face shield and goggles from the back.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[13][14]

Disposal Plan: Managing Contaminated Waste

Improper disposal of beta-lactam antibiotics contributes to environmental contamination and the development of antibiotic-resistant bacteria.[15][16] All waste, including contaminated PPE and residual chemical, must be treated as hazardous.

Key Principles:

  • Segregation: All contaminated solids (gloves, gowns, wipes, etc.) must be placed in a clearly labeled hazardous waste container.[1]

  • Inactivation: Aqueous waste containing L-Aspoxicillin trihydrate should be chemically inactivated before disposal. The recommended method for beta-lactams is alkaline hydrolysis, which cleaves the beta-lactam ring, rendering the antibiotic inactive.[15]

  • Compliance: Final disposal must be handled by a certified hazardous waste management contractor in accordance with institutional and national regulations.[15] Never dispose of this material down the drain.[15]

Workflow: L-Aspoxicillin Trihydrate Handling & Disposal

cluster_workflow Safe Handling & Disposal Workflow Prep Preparation (Don full PPE) Handling Chemical Handling (Weighing/Solution Prep) in Engineering Control Prep->Handling Decon_Area Decontaminate Work Area (e.g., wet wiping) Handling->Decon_Area Waste_Seg Waste Segregation Decon_Area->Waste_Seg Doff Doff PPE Decon_Area->Doff Solid_Waste Solid Waste Bin (Contaminated PPE, wipes) Waste_Seg->Solid_Waste Solids Liquid_Waste Aqueous Waste (Solutions, rinsates) Waste_Seg->Liquid_Waste Liquids Final_Disp Final Disposal (Certified Hazardous Waste Contractor) Solid_Waste->Final_Disp Inactivation Chemical Inactivation (Alkaline Hydrolysis) Liquid_Waste->Inactivation Neutralize Neutralization (Adjust pH to 6.0-8.0) Inactivation->Neutralize Neutralize->Final_Disp

Caption: From preparation to final disposal of L-Aspoxicillin trihydrate.

By integrating these safety protocols into your daily laboratory operations, you create a robust system that protects not only yourself and your colleagues but also the wider environment. This commitment to meticulous handling and disposal is a hallmark of scientific integrity and responsible research.

References

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  • MDPI. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥95 %. [Link]

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